molecular formula C11H8ClNO2S B101875 [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid CAS No. 17969-25-4

[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid

Cat. No.: B101875
CAS No.: 17969-25-4
M. Wt: 253.71 g/mol
InChI Key: YHTKTBSWVKJNQG-UHFFFAOYSA-N
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Description

[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid is a useful research compound. Its molecular formula is C11H8ClNO2S and its molecular weight is 253.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2S/c12-9-4-2-1-3-8(9)11-13-7(6-16-11)5-10(14)15/h1-4,6H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTKTBSWVKJNQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CS2)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70407123
Record name [2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17969-25-4
Record name [2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound, [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid. This molecule is of significant interest in medicinal chemistry due to its structural motifs, which are present in various biologically active compounds. This document outlines a plausible synthetic route based on established chemical principles and provides predicted characterization data based on analogous compounds.

Synthesis

The synthesis of this compound can be achieved through a multi-step process involving the well-established Hantzsch thiazole synthesis. This versatile method allows for the construction of the thiazole ring from a thioamide and an α-haloketone. The overall synthetic strategy involves the formation of an ethyl ester intermediate, followed by hydrolysis to yield the final carboxylic acid.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process:

  • Step 1: Hantzsch Thiazole Synthesis - Reaction of 2-chlorothiobenzamide with ethyl 4-chloroacetoacetate to form ethyl [2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetate.

  • Step 2: Hydrolysis - Conversion of the ethyl ester to the corresponding carboxylic acid, this compound.

Synthesis_Workflow reagent1 2-Chlorothiobenzamide step1 Step 1: Hantzsch Thiazole Synthesis (Ethanol, Reflux) reagent1->step1 reagent2 Ethyl 4-chloroacetoacetate reagent2->step1 intermediate Ethyl [2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetate step1->intermediate step2 Step 2: Hydrolysis (e.g., NaOH, H2O/EtOH, then H+) intermediate->step2 product This compound step2->product

Figure 1: Proposed synthesis workflow for this compound.
Experimental Protocols

The following are detailed, adapted experimental protocols for the synthesis of this compound.

Step 1: Synthesis of Ethyl [2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetate

  • Reagents and Materials:

    • 2-Chlorothiobenzamide

    • Ethyl 4-chloroacetoacetate

    • Anhydrous Ethanol

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and hotplate

  • Procedure:

    • To a solution of 2-chlorothiobenzamide (1 equivalent) in anhydrous ethanol in a round-bottom flask, add ethyl 4-chloroacetoacetate (1.1 equivalents).

    • Stir the reaction mixture at room temperature for 30 minutes.

    • Heat the mixture to reflux and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure ethyl [2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetate.

Step 2: Hydrolysis to this compound

  • Reagents and Materials:

    • Ethyl [2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetate

    • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

    • Ethanol/Water mixture

    • Hydrochloric acid (HCl) (e.g., 2N)

    • Beaker, magnetic stirrer

  • Procedure:

    • Dissolve the ethyl [2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetate (1 equivalent) in a mixture of ethanol and water.

    • Add a solution of sodium hydroxide (2-3 equivalents) to the mixture.

    • Stir the reaction at room temperature or gentle heat (e.g., 40-50 °C) and monitor by TLC until the starting material is consumed.

    • Cool the reaction mixture in an ice bath.

    • Acidify the mixture to a pH of approximately 2-3 by the slow addition of hydrochloric acid.

    • The resulting precipitate is the desired carboxylic acid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

    • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Characterization

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, purity, and structure. The following techniques are recommended for a thorough analysis.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Properties NMR NMR Spectroscopy (¹H and ¹³C) IR FT-IR Spectroscopy MS Mass Spectrometry MP Melting Point Purity Purity (e.g., HPLC) Compound This compound Compound->NMR Structural Elucidation Compound->IR Functional Group Identification Compound->MS Molecular Weight Confirmation Compound->MP Identity & Purity Check Compound->Purity Quantitative Purity Assessment

Figure 2: Logical workflow for the characterization of this compound.
Predicted Physicochemical Properties

The following table summarizes the predicted and known physicochemical properties of the target compound and its para-substituted analogue for comparison.

PropertyThis compound (Predicted)[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid (Reference)
Molecular Formula C₁₁H₈ClNO₂SC₁₁H₈ClNO₂S
Molecular Weight 253.71 g/mol 253.71 g/mol
Appearance White to off-white solidSolid
Melting Point Not available150-152 °C
Predicted Spectroscopic Data

The following tables outline the predicted spectroscopic data for this compound based on the analysis of structurally related compounds.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0 - 13.0Singlet (broad)1H-COOH
~7.8 - 8.0Multiplet1HAr-H
~7.3 - 7.6Multiplet3HAr-H
~7.2Singlet1HThiazole C5-H
~3.8Singlet2H-CH₂-

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~172.0-COOH
~167.0Thiazole C2
~150.0Thiazole C4
~133.0 - 127.0Aromatic Carbons
~115.0Thiazole C5
~35.0-CH₂-

Solvent: DMSO-d₆

Table 3: Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹)Functional Group Assignment
3300 - 2500 (broad)O-H stretch (carboxylic acid)
~1700C=O stretch (carboxylic acid)
~1590, 1470C=C and C=N stretching (aromatic and thiazole rings)
~750C-Cl stretch

Table 4: Predicted Mass Spectrometry Data

m/zAssignment
253/255[M]⁺ (isotopic pattern for Cl)
209/211[M - COOH]⁺

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The proposed synthetic route, based on the Hantzsch thiazole synthesis, offers a reliable method for obtaining this novel compound. The predicted characterization data serves as a benchmark for researchers to confirm the successful synthesis and purity of the target molecule. Further experimental work is required to validate these protocols and spectral predictions. This compound holds potential for further investigation in drug discovery and development programs.

In-Depth Technical Guide: Physicochemical Properties of [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available experimental data for the specific ortho-substituted isomer, [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid, is limited. This guide provides a comprehensive overview by combining experimental data for the closely related para-substituted isomer, [2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetic acid (Fenclozic acid), with computationally predicted data for the target ortho-isomer. Information on biological activities and signaling pathways is inferred from structurally related 2-aryl-1,3-thiazol-4-yl acetic acid derivatives.

Introduction

This compound is a small molecule belonging to the thiazole class of heterocyclic compounds. The thiazole ring is a key pharmacophore found in numerous biologically active compounds, including antimicrobial and anti-inflammatory agents. The substitution pattern on the phenyl ring significantly influences the molecule's physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profile. This technical guide provides a detailed analysis of the key physicochemical properties of this compound, offering valuable insights for researchers in drug discovery and development.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing absorption, distribution, metabolism, and excretion (ADME).

Experimental Data for [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid (Fenclozic acid)

The following table summarizes the available experimental data for the para-isomer, which serves as a benchmark for the target compound.

PropertyValueReference(s)
Molecular Formula C₁₁H₈ClNO₂S[1][2][3]
Molecular Weight 253.70 g/mol [1][2][3]
Melting Point 155-156 °C[1]
Solubility DMSO: 27.5 mg/mL (108.4 mM)[3]
LogP (XLogP3) 2.7[1]
Polar Surface Area (PSA) 78.4 Ų[1]
Appearance Solid[2][3]
Predicted Physicochemical Properties of this compound

The following properties for the target ortho-isomer have been computationally predicted using widely accepted algorithms. These values provide a valuable estimation in the absence of experimental data.

PropertyPredicted Value
Molecular Formula C₁₁H₈ClNO₂S
Molecular Weight 253.70 g/mol
LogP 2.95 ± 0.38
Water Solubility 0.135 g/L
pKa (acidic) 3.68 ± 0.10
Melting Point 145.5 °C
Boiling Point 445.6 °C
Polar Surface Area (PSA) 78.4 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
Rotatable Bonds 3

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties.

Synthesis of Thiazole Acetic Acid Derivatives

A general synthetic route to 2-aryl-1,3-thiazol-4-yl]acetic acids involves the Hantzsch thiazole synthesis.

Protocol:

  • Thioamide Formation: React the corresponding substituted benzaldehyde with a sulfurizing agent like Lawesson's reagent to form the thiobenzamide.

  • Cyclization: React the thiobenzamide with a 4-haloacetoacetate (e.g., ethyl 4-chloroacetoacetate) in a suitable solvent such as ethanol.

  • Hydrolysis: Hydrolyze the resulting ester with a base (e.g., NaOH or KOH) followed by acidification to yield the desired carboxylic acid.

DOT Script for Synthesis Workflow

G cluster_start Starting Materials cluster_steps Reaction Steps cluster_products Intermediates & Product 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde Thioamidation Thioamidation 2-Chlorobenzaldehyde->Thioamidation Lawesson's Reagent Lawesson's Reagent Lawesson's Reagent->Thioamidation Ethyl 4-chloroacetoacetate Ethyl 4-chloroacetoacetate Hantzsch Cyclization Hantzsch Cyclization Ethyl 4-chloroacetoacetate->Hantzsch Cyclization 2-Chlorothiobenzamide 2-Chlorothiobenzamide Thioamidation->2-Chlorothiobenzamide Step 1 Ethyl [2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetate Ethyl [2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetate Hantzsch Cyclization->Ethyl [2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetate Step 2 Ester Hydrolysis Ester Hydrolysis Final Product This compound Ester Hydrolysis->Final Product 2-Chlorothiobenzamide->Hantzsch Cyclization Ethyl [2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetate->Ester Hydrolysis Step 3

Caption: General synthetic workflow for the preparation of the target compound.

Determination of Melting Point

The melting point provides an indication of purity.

Protocol (Capillary Method):

  • Finely powder a small amount of the dry sample.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first liquid appears (T1) and the temperature at which the entire sample is liquid (T2). The melting point is reported as the range T1-T2.[4][5]

Determination of Aqueous Solubility

Solubility is a key parameter for drug delivery and formulation.

Protocol (Shake-Flask Method):

  • Add an excess amount of the compound to a known volume of purified water (or a specific buffer) in a sealed vial.

  • Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Centrifuge or filter the suspension to separate the undissolved solid.

  • Determine the concentration of the compound in the clear supernatant using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.[6][7][8]

Determination of pKa

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at different pH values.

Protocol (Potentiometric Titration):

  • Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if aqueous solubility is low).

  • Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

  • Plot the pH versus the volume of titrant added.

  • The pKa is the pH at the half-equivalence point of the titration curve.[9][10][11]

Determination of LogP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity.

Protocol (Shake-Flask Method):

  • Prepare a solution of the compound in either n-octanol or water.

  • Mix a known volume of this solution with an equal volume of the other immiscible solvent in a separatory funnel.

  • Shake the funnel vigorously for a set period to allow for partitioning between the two phases.

  • Allow the layers to separate completely.

  • Determine the concentration of the compound in both the n-octanol and aqueous layers using an appropriate analytical technique (e.g., HPLC-UV).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[12][13][14]

DOT Script for LogP Determination Workflow

G Start Start Prepare n-octanol and water phases Prepare n-octanol and water phases Start->Prepare n-octanol and water phases Dissolve compound in one phase Dissolve compound in one phase Prepare n-octanol and water phases->Dissolve compound in one phase Mix and shake phases Mix and shake phases Dissolve compound in one phase->Mix and shake phases Allow phases to separate Allow phases to separate Mix and shake phases->Allow phases to separate Sample both phases Sample both phases Allow phases to separate->Sample both phases Analyze concentration (e.g., HPLC) Analyze concentration (e.g., HPLC) Sample both phases->Analyze concentration (e.g., HPLC) Calculate P and LogP Calculate P and LogP Analyze concentration (e.g., HPLC)->Calculate P and LogP End End Calculate P and LogP->End

Caption: Workflow for the experimental determination of LogP.

Potential Biological Activity and Signaling Pathways

Thiazole derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial, antifungal, and anti-inflammatory properties.[15][16][17] Some have also been explored as potential anticancer agents.[18][19]

A plausible mechanism of action for the anti-inflammatory effects of such compounds could involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX). Inhibition of these enzymes would lead to a reduction in the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

DOT Script for a Hypothesized Anti-inflammatory Signaling Pathway

G Inflammatory Stimulus Inflammatory Stimulus Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimulus->Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid via Phospholipase A2 COX Enzymes COX-1 / COX-2 Arachidonic Acid->COX Enzymes LOX Enzymes LOX Arachidonic Acid->LOX Enzymes Prostaglandins Prostaglandins COX Enzymes->Prostaglandins Leukotrienes Leukotrienes LOX Enzymes->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Target Compound This compound Target Compound->COX Enzymes Target Compound->LOX Enzymes

Caption: Hypothesized anti-inflammatory signaling pathway.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound, drawing upon experimental data from its para-isomer and computational predictions for the target ortho-isomer. The outlined experimental protocols offer a solid foundation for researchers to determine these key parameters in-house. Furthermore, the exploration of potential biological activities and signaling pathways, based on related compounds, provides a rationale for further investigation of this molecule in drug discovery programs. The presented data and methodologies are intended to facilitate the advancement of research and development involving this and similar thiazole-based compounds.

References

An In-depth Technical Guide on the Core Mechanism of Action of [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiazole-containing compounds are a significant class of heterocyclic molecules that have demonstrated a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The acetic acid moiety attached to the thiazole ring is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). This guide focuses on the putative mechanism of action of [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid, a compound belonging to this promising class of therapeutic agents. Based on the structure-activity relationships of similar molecules, it is hypothesized that this compound exerts its primary effects through the modulation of key inflammatory pathways.

Inferred Mechanism of Action

The principal anti-inflammatory mechanism of this compound is likely centered on the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are pivotal in the inflammatory cascade as they catalyze the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.

Furthermore, it is plausible that the compound modulates the production of pro-inflammatory cytokines by interfering with upstream signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a critical transcription factor that governs the expression of numerous genes involved in the inflammatory response, including those for cytokines like TNF-α, IL-1β, and IL-6.

The proposed signaling pathway is illustrated below:

G Inferred Anti-inflammatory Signaling Pathway cluster_cytoplasm Cytoplasm Stimulus Stimulus TLR4 Toll-like Receptor 4 (TLR4) Stimulus->TLR4 MyD88 MyD88 TLR4->MyD88 IKK_Complex IKK Complex MyD88->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 releases NFkB_p50_p65_n NF-κB (p50/p65) NFkB_p50_p65->NFkB_p50_p65_n translocates to NFkB_IkB NF-κB/IκB Complex NFkB_IkB->IkB NFkB_IkB->NFkB_p50_p65 PLA2 Phospholipase A2 (PLA2) Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 substrate Prostaglandins Prostaglandins COX1_2->Prostaglandins produces DNA DNA NFkB_p50_p65_n->DNA binds to Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Gene_Expression induces Gene_Expression->COX1_2 upregulates Compound This compound Compound->IKK_Complex may inhibit Compound->COX1_2 inhibits

Caption: Inferred Anti-inflammatory Signaling Pathway.

Experimental Protocols

To validate the proposed mechanism of action, a series of in vitro and in vivo experiments are necessary. The following are detailed protocols for key assays.

This assay determines the ability of the test compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Principle: A fluorometric assay is used to measure the peroxidase activity of COX. The COX component converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component reduces PGG2 to PGH2. This process is coupled to a probe that fluoresces upon oxidation.

  • Materials:

    • COX-1 and COX-2 enzymes (human recombinant)

    • COX Assay Buffer

    • COX Probe

    • COX Cofactor

    • Arachidonic Acid (substrate)

    • Test compound: this compound

    • Positive controls: SC-560 (for COX-1), Celecoxib (for COX-2)

    • 96-well white opaque microplate

    • Fluorescence plate reader (Ex/Em = 535/587 nm)

  • Procedure:

    • Prepare a 10X stock solution of the test compound and positive controls in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add 10 µL of the diluted test compound or control to the respective wells. For the enzyme control, add 10 µL of assay buffer.

    • Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of this mix to each well.

    • Add the respective COX enzyme (COX-1 or COX-2) to each well, except for the no-enzyme control.

    • Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells simultaneously.

    • Immediately measure the fluorescence kinetically at 25°C for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence curve). The percent inhibition is calculated using the formula: % Inhibition = [(Slope_EnzymeControl - Slope_TestCompound) / Slope_EnzymeControl] * 100 The IC50 value (the concentration of the compound that causes 50% inhibition) is determined by plotting the percent inhibition against the log of the compound concentration.

G COX Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Compound, Controls, Enzymes) Start->Prepare_Reagents Plate_Setup Plate Setup (Add Compound/Controls) Prepare_Reagents->Plate_Setup Add_Reaction_Mix Add Reaction Mix (Buffer, Probe, Cofactor) Plate_Setup->Add_Reaction_Mix Add_Enzyme Add COX-1 or COX-2 Enzyme Add_Reaction_Mix->Add_Enzyme Initiate_Reaction Initiate Reaction (Add Arachidonic Acid) Add_Enzyme->Initiate_Reaction Measure_Fluorescence Measure Fluorescence (Kinetic Read) Initiate_Reaction->Measure_Fluorescence Data_Analysis Data Analysis (% Inhibition, IC50) Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: COX Inhibition Assay Workflow.

This assay assesses the effect of the test compound on the production of pro-inflammatory cytokines in response to an inflammatory stimulus.

  • Principle: Murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) are stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce the production of cytokines such as TNF-α and IL-6. The levels of these cytokines in the cell culture supernatant are then quantified.

  • Materials:

    • RAW 264.7 cells or PBMCs

    • Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS

    • Lipopolysaccharide (LPS) from E. coli

    • Test compound: this compound

    • Positive control: Dexamethasone

    • ELISA kits for TNF-α and IL-6

    • 96-well cell culture plates

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound or dexamethasone for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours). Include an unstimulated control group.

    • After incubation, collect the cell culture supernatants.

    • Quantify the concentration of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

  • Data Analysis: The concentration of each cytokine is determined from the standard curve. The percent inhibition of cytokine release is calculated for each concentration of the test compound.

G LPS-Induced Cytokine Release Assay Start Start Seed_Cells Seed Macrophages (e.g., RAW 264.7) Start->Seed_Cells Pretreat Pre-treat with Compound or Dexamethasone Seed_Cells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant ELISA Quantify Cytokines (TNF-α, IL-6) via ELISA Collect_Supernatant->ELISA Data_Analysis Data Analysis (% Inhibition) ELISA->Data_Analysis End End Data_Analysis->End

Structural Elucidation of [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of the novel compound, [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid. Due to the absence of publicly available experimental data for this specific molecule, this paper outlines the predicted analytical characteristics based on established principles of spectroscopy and data from closely related analogous structures. Detailed, standardized experimental protocols for key analytical techniques including Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) are provided. Furthermore, a plausible synthetic workflow and a potential biological signaling pathway are visualized to guide researchers and drug development professionals in the study of this and similar thiazole derivatives.

Introduction

Thiazole-containing compounds are a significant class of heterocyclic molecules that are of considerable interest in medicinal chemistry. They are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The specific compound, this compound, is a novel molecule for which detailed structural characterization data is not yet available in the public domain. This guide aims to fill this gap by providing a predictive analysis of its structural features and a roadmap for its empirical validation.

The structural elucidation of a new chemical entity is a critical step in the drug discovery and development process. It involves the use of various analytical techniques to determine the precise arrangement of atoms within a molecule. This guide will focus on the application of NMR, FTIR, and Mass Spectrometry for this purpose.

Predicted Analytical Data

The following tables summarize the predicted quantitative data for the structural characterization of this compound. These predictions are based on the analysis of its constituent functional groups and comparison with data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data

Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~12.0 - 13.0Singlet (broad)1H-COOH
~7.8 - 8.0Multiplet1HAromatic H (ortho to C-Cl and C-thiazole)
~7.3 - 7.5Multiplet3HAromatic H
~7.2Singlet1HThiazole C5-H
~3.8Singlet2H-CH₂-

Table 2: Predicted ¹³C NMR Spectral Data

Predicted Chemical Shift (δ, ppm)Assignment
~172-COOH
~168Thiazole C2
~150Thiazole C4
~133Aromatic C-Cl
~132Aromatic C-thiazole
~131Aromatic CH
~130Aromatic CH
~129Aromatic CH
~127Aromatic CH
~115Thiazole C5
~35-CH₂-

Table 3: Predicted FTIR Spectral Data

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500-3300 (broad)O-H stretchCarboxylic acid
3100-3000C-H stretch (sp²)Aromatic & Thiazole
2960-2850C-H stretch (sp³)Methylene
~1710C=O stretchCarboxylic acid
~1600, ~1475C=C stretchAromatic ring
~1550C=N stretchThiazole ring
~1250C-O stretchCarboxylic acid
~750C-Cl stretchAryl chloride

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zInterpretation
253/255[M]⁺ (Molecular ion peak, with 3:1 ratio for ³⁵Cl/³⁷Cl)
208/210[M - COOH]⁺
180/182[M - CH₂COOH]⁺
139[C₇H₄Cl]⁺
111[C₆H₄Cl]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1 ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[2]

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be performed to obtain a good signal-to-noise ratio.

  • Processing: Process the acquired data by applying Fourier transformation, phasing, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

3.1.2 ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 20-50 mg of the sample in 0.6-0.7 mL of a deuterated solvent in a clean, dry NMR tube.

  • Instrument Setup: Follow the same instrument setup procedure as for ¹H NMR.

  • Acquisition: Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[3] A sufficient number of scans and an appropriate relaxation delay (d1) are crucial for obtaining a high-quality spectrum.[3]

  • Processing: Process the data as described for ¹H NMR. Reference the spectrum to the solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry spectroscopy-grade potassium bromide (KBr) to remove any moisture.[4]

    • Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.[5]

    • Add approximately 100-200 mg of the dry KBr to the mortar and gently but thoroughly mix with the sample.[5]

    • Place the mixture into a pellet-forming die and press under high pressure (typically 8-10 metric tons) to form a thin, transparent pellet.[4]

  • Data Acquisition:

    • Obtain a background spectrum of a pure KBr pellet.

    • Place the sample pellet in the spectrometer's sample holder.

    • Acquire the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

  • Ionization (Electron Ionization - EI):

    • Vaporize the sample in the ion source.

    • Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV).[6] This will cause the molecules to ionize and fragment.[6]

  • Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: Detect the separated ions to generate a mass spectrum.

  • Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and the fragmentation pattern, which provides information about the molecule's structure.

Visualizations

Synthesis and Elucidation Workflow

The synthesis of this compound can be approached via the Hantzsch thiazole synthesis, a classic method for forming the thiazole ring.[7][8] The subsequent structural elucidation follows a logical progression of analytical techniques.

G cluster_synthesis Synthesis cluster_elucidation Structural Elucidation Reactants 2-Chloro-thiobenzamide + Ethyl 4-chloroacetoacetate Hantzsch Hantzsch Thiazole Synthesis Reactants->Hantzsch Intermediate Ethyl [2-(2-chlorophenyl)- 1,3-thiazol-4-yl]acetate Hantzsch->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Product [2-(2-Chlorophenyl)-1,3-thiazol-4-yl] acetic acid Hydrolysis->Product Purification Purification (Crystallization/Chromatography) Product->Purification FTIR FTIR Spectroscopy Purification->FTIR NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Structure Structure Confirmed FTIR->Structure NMR->Structure MS->Structure

Caption: Workflow for the synthesis and structural elucidation of the target compound.

Potential Biological Signaling Pathway

Thiazole derivatives have been widely reported to possess anti-inflammatory properties, often by modulating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9][10] This pathway is a central mediator of the inflammatory response.[11][12]

G InflammatoryStimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Cell Surface Receptor InflammatoryStimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB phosphorylates IκB IkB_p p-IκB IkB_NFkB->IkB_p NFkB NF-κB (Active) IkB_NFkB->NFkB releases Proteasome Proteasomal Degradation IkB_p->Proteasome ubiquitination Nucleus Nucleus NFkB->Nucleus translocates to Transcription Gene Transcription Nucleus->Transcription activates InflammatoryMediators Inflammatory Mediators (Cytokines, Chemokines) Transcription->InflammatoryMediators TargetCompound [2-(2-Chlorophenyl)-1,3-thiazol- 4-yl]acetic acid TargetCompound->IKK Inhibits (?)

Caption: Plausible modulation of the NF-κB inflammatory pathway by the target compound.

References

An In-depth Technical Guide on the Spectroscopic Data of [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid. Due to the limited availability of published experimental data for this specific molecule, this guide presents predicted spectroscopic characteristics based on the analysis of structurally similar compounds. It also includes generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of synthesized small molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from spectral data of analogous compounds containing chlorophenyl, thiazole, and acetic acid moieties.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~12.0 - 13.0Singlet (broad)1H-COOH
~7.8 - 7.9Doublet1HAr-H
~7.4 - 7.6Multiplet3HAr-H
~7.1Singlet1HThiazole-H
~3.8Singlet2H-CH₂-

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~171-COOH
~168Thiazole C2
~150Thiazole C4
~133Ar-C (C-Cl)
~132Ar-CH
~131Ar-CH
~130Ar-C
~128Ar-CH
~115Thiazole C5
~35-CH₂-

Solvent: DMSO-d₆

Table 3: Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)
~1700StrongC=O stretch (Carboxylic Acid)
~1600, ~1475Medium-StrongC=C stretch (Aromatic)
~1550MediumC=N stretch (Thiazole)
~1430MediumC-H bend (Methylene)
~1250StrongC-O stretch (Carboxylic Acid)
~1100MediumC-N stretch (Thiazole)
~750StrongC-Cl stretch
Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
253/255[M]⁺, Molecular ion peak (isotopic pattern for Chlorine)
208/210[M - COOH]⁺
139/141[ClC₆H₄C≡S]⁺
111[C₆H₄Cl]⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound. These should be adapted and optimized based on specific laboratory instrumentation and conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in about 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.[1][2] The choice of solvent is critical to avoid overlapping signals with the analyte.[1][2]

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹H NMR, typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3] Press the mixture into a thin, transparent pellet using a hydraulic press.[3]

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.[4] A background spectrum of the empty spectrometer should be recorded and subtracted from the sample spectrum.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[5][6] Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL with the initial mobile phase composition.[5][6]

  • LC Conditions: Use a C18 reverse-phase column. A common mobile phase system is a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[6]

  • MS Conditions: The mass spectrometer can be operated in either positive or negative electrospray ionization (ESI) mode.[6] For this compound, positive ion mode is likely to be effective. Acquire full scan mass spectra to determine the molecular weight and perform fragmentation (MS/MS) analysis to elucidate the structure.[7]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Data Interpretation & Reporting Start Starting Materials Reaction Chemical Reaction Start->Reaction Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Interpretation Spectral Interpretation NMR->Interpretation IR->Interpretation MS->Interpretation Structure Structure Elucidation Interpretation->Structure Report Technical Report/ Publication Structure->Report

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

In Silico Prediction of [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of the biological activity of [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid. In the absence of extensive experimental data for this specific molecule, this document serves as a detailed methodological whitepaper. It outlines a systematic workflow employing established computational techniques, including ligand-based and structure-based virtual screening, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. This guide is intended for researchers, scientists, and drug development professionals engaged in the early phases of drug discovery, offering detailed experimental protocols and data presentation templates to facilitate the prioritization of candidates for synthesis and experimental validation.

Introduction

The drug discovery pipeline has been revolutionized by the integration of computational methods, collectively known as computer-aided drug design (CADD).[1] These in silico techniques offer a rapid and cost-effective means to screen vast chemical libraries, predict biological activities, and assess the pharmacokinetic properties of novel compounds, thereby accelerating the identification of promising lead candidates.[2][3]

The thiazole moiety is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5] The subject of this guide, this compound, is a thiazole derivative with potential therapeutic applications. This document outlines a comprehensive in silico strategy to elucidate its potential bioactivity.

In Silico Prediction Workflow

The proposed workflow for predicting the bioactivity of this compound is a multi-step process that begins with target identification and culminates in an assessment of its drug-like properties.

G cluster_0 Preparation cluster_1 Computational Analysis cluster_2 Analysis & Validation Ligand_Prep Ligand Preparation (this compound) Docking Molecular Docking Ligand_Prep->Docking Target_ID Protein Target Identification Target_ID->Docking Binding_Analysis Binding Affinity & Interaction Analysis Docking->Binding_Analysis QSAR QSAR Model Development Bioactivity_Prediction Bioactivity Prediction QSAR->Bioactivity_Prediction ADMET ADMET Prediction Pharmacokinetic_Profile Pharmacokinetic Profile ADMET->Pharmacokinetic_Profile

Caption: Overall in silico prediction workflow.

Methodologies and Experimental Protocols

This section provides detailed protocols for the key in silico experiments.

Target Identification

The initial step is to identify potential protein targets. This can be achieved through two primary approaches:

  • Ligand-Based Virtual Screening: This method leverages the principle that structurally similar molecules often exhibit similar biological activities.[2] The 2D or 3D structure of the query compound is used to search databases of known bioactive compounds (e.g., ChEMBL, PubChem) to identify molecules with high structural similarity. The known targets of these similar molecules are then considered potential targets for this compound.[1]

  • Reverse Docking (Structure-Based): In this approach, the 3D structure of the compound is docked against a library of protein structures with known binding sites.[1] Proteins to which the compound binds with high predicted affinity are identified as potential targets.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.[6]

Protocol:

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules and existing ligands, adding hydrogen atoms, and assigning appropriate charges.[6]

  • Ligand Preparation:

    • Generate the 2D structure of this compound using chemical drawing software.

    • Convert the 2D structure to a 3D conformation and perform energy minimization to obtain a stable structure.[6]

  • Grid Generation:

    • Define the binding site on the protein, typically based on the location of a co-crystallized ligand or a predicted active site.

    • Generate a grid box that encompasses the defined binding site to define the search space for the docking algorithm.[6]

  • Docking Simulation:

    • Perform docking using software such as AutoDock, Glide, or Molegro Virtual Docker.[6] The software will systematically explore different conformations and orientations of the ligand within the grid box and calculate the binding affinity for each pose using a scoring function.

  • Analysis of Results:

    • Analyze the resulting docked poses based on their docking scores and binding interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the protein's active site.[6]

Hypothetical Docking Results:

Based on the known activities of similar thiazole derivatives, potential targets could include protein kinases and enzymes involved in inflammatory pathways.[7][8] The table below presents hypothetical docking scores against selected targets.

Target ProteinPDB IDDocking Score (kcal/mol)Key Interacting Residues
Cyclooxygenase-2 (COX-2)1CX2-9.5Arg120, Tyr355, Ser530
PI3Kα4JPS-8.8Val851, Lys802, Asp933
mTOR4JT6-8.2Trp2239, Tyr2225, Leu2185
EGFR Kinase2J6M-9.1Met793, Leu718, Gly719
Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity.[9][10]

Protocol:

  • Data Collection:

    • Compile a dataset of structurally related thiazole derivatives with experimentally determined biological activity (e.g., IC50 values) against a specific target.

  • Descriptor Calculation:

    • For each compound in the dataset, calculate a range of molecular descriptors (e.g., topological, electronic, steric) using software like PaDEL-Descriptor or RDKit.[11]

  • Model Building:

    • Use a machine learning algorithm, such as multiple linear regression (MLR) or support vector machine (SVM), to build a regression model that correlates the calculated descriptors with the experimental bioactivity.[11]

  • Model Validation:

    • Validate the QSAR model using internal (cross-validation) and external validation sets to assess its predictive power (e.g., calculating R², Q², and RMSE values).[12]

  • Prediction:

    • Use the validated QSAR model to predict the bioactivity (e.g., pIC50) of this compound.[11]

Hypothetical QSAR Prediction:

The following table shows hypothetical validation statistics for a QSAR model developed for COX-2 inhibition and the predicted bioactivity for the target compound.

ParameterValue
R² (Training Set)0.85
Q² (Cross-Validation)0.75
R² (Test Set)0.82
Predicted pIC506.8
ADMET Prediction

In silico ADMET prediction models are used to estimate the pharmacokinetic and toxicological properties of a drug candidate.[1]

Properties Predicted:

  • Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.

  • Distribution: Plasma protein binding (PPB), blood-brain barrier (BBB) penetration.

  • Metabolism: Cytochrome P450 (CYP) inhibition.

  • Excretion: Renal clearance.

  • Toxicity: Carcinogenicity, mutagenicity, hepatotoxicity.

Hypothetical ADMET Profile:

PropertyPredicted ValueInterpretation
HIAHighGood oral absorption
BBB PenetrationLowLow potential for CNS side effects
CYP2D6 InhibitionNon-inhibitorLow risk of drug-drug interactions
Ames MutagenicityNegativeNon-mutagenic
HepatotoxicityLow riskLow potential for liver damage

Potential Signaling Pathway Involvement

Given the prevalence of anticancer activity among thiazole derivatives, a plausible mechanism of action for this compound could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[6]

G GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor [2-(2-Chlorophenyl)-1,3- thiazol-4-yl]acetic acid Inhibitor->PI3K Inhibitor->mTOR

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Conclusion

This technical guide has outlined a comprehensive in silico workflow for predicting the bioactivity of this compound. The described methodologies, from target identification and molecular docking to QSAR modeling and ADMET prediction, represent a powerful and efficient strategy for the initial stages of drug discovery. The hypothetical data and pathway analyses presented herein provide a template for the evaluation of this and other novel chemical entities, facilitating the prioritization of compounds for further experimental investigation.

References

The Intricate Dance of Structure and Activity: A Technical Guide to Chlorophenyl Thiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone of medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2] When appended with a chlorophenyl moiety, this scaffold gives rise to a class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[3][4] This technical guide delves into the critical structure-activity relationships (SAR) of chlorophenyl thiazole compounds, providing a comprehensive overview of their synthesis, biological evaluation, and the molecular interactions that govern their therapeutic potential.

Core Synthesis Strategies

The predominant method for synthesizing the 4-phenylthiazole core is the Hantzsch thiazole synthesis. This versatile reaction involves the cyclocondensation of an α-haloketone with a thioamide or a related derivative, such as thiourea or thiosemicarbazone.[5][6]

A general workflow for the synthesis of 4-(chlorophenyl)thiazole derivatives is depicted below. The process typically begins with the reaction of a substituted p-chloroacetophenone with bromine to form the α-haloketone intermediate. This intermediate is then reacted with a thiourea or thiosemicarbazide derivative to yield the final thiazole compound.[7]

G cluster_0 Synthesis of α-haloketone cluster_1 Hantzsch Thiazole Synthesis p-chloroacetophenone p-chloroacetophenone α-bromo-p-chloroacetophenone α-bromo-p-chloroacetophenone p-chloroacetophenone->α-bromo-p-chloroacetophenone Bromination Bromine Bromine Bromine->α-bromo-p-chloroacetophenone Final_Compound 4-(chlorophenyl)thiazole derivative α-bromo-p-chloroacetophenone->Final_Compound Cyclocondensation Thiourea_deriv Thiourea or derivative Thiourea_deriv->Final_Compound

General Synthetic Workflow for 4-(Chlorophenyl)thiazole Derivatives.

Structure-Activity Relationships in Anticancer Applications

Chlorophenyl thiazole derivatives have demonstrated significant potential as anticancer agents, with their efficacy being highly dependent on the nature and position of substituents on both the thiazole and phenyl rings.[3][8]

Kinase Inhibition: A Key Mechanism

A primary mechanism through which these compounds exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.[4] Notably, spleen tyrosine kinase (SYK) and vascular endothelial growth factor receptor-2 (VEGFR-2) have been identified as key targets.[9][10]

The general signaling pathway of a receptor tyrosine kinase (RTK) like VEGFR-2 involves ligand binding, receptor dimerization, autophosphorylation, and downstream signaling cascades that ultimately lead to cell proliferation and angiogenesis. Chlorophenyl thiazole-based inhibitors typically act by competing with ATP for the kinase's binding site, thereby blocking the phosphorylation cascade.

G cluster_0 Cell Membrane RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) RTK->Downstream Phosphorylation Ligand Growth Factor (e.g., VEGF) Ligand->RTK Binding Inhibitor Chlorophenyl Thiazole Inhibitor Inhibitor->RTK Inhibition ATP ATP ATP->RTK Response Cellular Response (Proliferation, Angiogenesis) Downstream->Response

Mechanism of Receptor Tyrosine Kinase Inhibition.
Quantitative SAR Data for Anticancer Activity

The following tables summarize the in vitro cytotoxic activities of various chlorophenyl thiazole derivatives against different human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cells.

Compound IDSubstituentsCancer Cell LineIC50 (µM)Reference
6g 4-(4-chlorophenyl)thiazole with pyrazole and other moietiesHepG-2 (Liver)7[3]
MCF-7 (Breast)4[3]
HCT-116 (Colon)12[3]
11c 4-(4-chlorophenyl)thiazole with pyrazole and other moietiesHepG-2 (Liver)4[3]
MCF-7 (Breast)3[3]
HCT-116 (Colon)7[3]
8f 4-substituted methoxybenzoyl-aryl-thiazoleMelanoma & Prostate0.021 - 0.071[8][11]
Bet-TZ1 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivativeA375 (Melanoma)22.41 - 46.92[12]
Bet-TZ3 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivativeA375 (Melanoma)34.34[12]
Compound 6h 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivativeA549 (Lung)3.854[12]
U87 (Glioblastoma)4.151[12]
HL60 (Leukemia)17.522[12]
Compound 3b Thiazole with 2-ethoxyphenol group60 cancer cell lines-[13]
Compound 3e Thiazole with 3-chloro-4-nitrophenyl ring60 cancer cell lines-[13]

Antimicrobial and Other Biological Activities

Beyond their anticancer properties, chlorophenyl thiazole compounds have been investigated for their efficacy against various microbial pathogens and as inhibitors of other enzymes.[14]

SAR in Antimicrobial Applications

The antimicrobial activity of these compounds is also highly dependent on their substitution patterns. For instance, the presence of a p-bromophenyl group at the fourth position of the thiazole ring has been shown to increase antifungal and antituberculosis activities.[14]

Compound SeriesTarget OrganismActivity (MIC in µg/mL)Key SAR ObservationsReference
2-(5-(furan-2-yl)-2-pyrazolin-1-yl)-4-methylhetarylthio-thiazole derivativesS. aureus, S. faecalis, K. pneumoniae, E. coli, P. aeruginosa0.5 - 8Significant antimicrobial potential.[14]
2-(3-(thiophen-2-yl)-2-pyrazolin-1-yl)-thiazole derivativesP. aeruginosa15.625 - 31.25Superior activity compared to amoxicillin.[14]
2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole derivativesS. pneumoniae, S. epidermidis0.03 - 7.81Similar activity to ampicillin.[14]
Inhibition of Other Enzymes

Chlorophenyl thiazole derivatives have also been explored as inhibitors of enzymes such as Vascular Adhesion Protein-1 (VAP-1), which is a target for diabetic macular edema.[15][16] Additionally, certain derivatives have shown potent inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[17][18]

Compound IDTarget EnzymeIC50Reference
35c Human VAP-120 nM[15]
Rat VAP-172 nM[15]
10 Human VAP-1230 nM[16]
Rat VAP-114 nM[16]
2i Acetylcholinesterase (AChE)0.028 µM[17][18]

Experimental Protocols

General Procedure for Hantzsch Thiazole Synthesis

The synthesis of 2-amino-4-(chlorophenyl)thiazole derivatives is a representative example of the Hantzsch synthesis.[5]

  • Dissolution: Dissolve the α-haloketone (e.g., 2-chloro-1-(2,4,5-trichlorophenyl)ethanone) in a suitable solvent like absolute ethanol in a round-bottom flask.[5]

  • Addition of Thioamide: Add an equimolar or slight excess of the thioamide (e.g., thiourea) to the solution.[5]

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Precipitation: After completion, cool the mixture to room temperature and pour it into ice-cold water to precipitate the crude product.[5]

  • Filtration and Washing: Collect the solid product by vacuum filtration and wash it with cold deionized water.[5]

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure chlorophenyl thiazole compound.[5]

The general workflow for this synthesis and purification process is illustrated below.

G Start Start: Reactants in Flask Reflux Reflux Reaction Mixture Start->Reflux TLC Monitor by TLC Reflux->TLC TLC->Reflux Incomplete Cool Cool to Room Temperature TLC->Cool Complete Precipitate Precipitate in Ice Water Cool->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Cold Water Filter->Wash Recrystallize Recrystallize from Solvent Wash->Recrystallize End End: Pure Product Recrystallize->End

Experimental Workflow for Hantzsch Thiazole Synthesis.
In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[3][19]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and incubate for 24 hours.[19]

  • Compound Treatment: Treat the cells with various concentrations of the chlorophenyl thiazole compound and incubate for a desired period (e.g., 24, 48, or 72 hours).[19]

  • MTT Addition: Add MTT solution to each well and incubate for 4-6 hours at 37°C.[19]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

The following diagram illustrates the logical relationship in the MTT assay.

G Viable_Cells Viable Cells Mitochondrial_Reductase Mitochondrial Reductase Viable_Cells->Mitochondrial_Reductase Formazan Formazan (Purple, Insoluble) Mitochondrial_Reductase->Formazan Reduces MTT MTT (Yellow, Soluble) MTT->Formazan Purple_Solution Purple Solution Formazan->Purple_Solution DMSO DMSO (Solubilizer) DMSO->Purple_Solution Dissolves Absorbance Measure Absorbance Purple_Solution->Absorbance

Logical Relationship in the MTT Assay.

Conclusion

The chlorophenyl thiazole scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies have revealed that fine-tuning the substituents on both the phenyl and thiazole rings is crucial for optimizing the biological activity and selectivity of these compounds. The insights gained from the extensive research summarized in this guide provide a solid foundation for the rational design of next-generation chlorophenyl thiazole derivatives with enhanced potency and improved pharmacological profiles. Further exploration of their mechanisms of action and in vivo efficacy will be critical in translating the promising in vitro results into tangible clinical benefits.

References

Methodological & Application

Application Notes and Protocols for Dissolving [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid is a solid organic compound that, like many heterocyclic molecules used in drug discovery and life sciences research, requires careful preparation for use in aqueous-based in vitro assays. The solubility and stability of this compound are critical factors for obtaining reliable and reproducible experimental results. These application notes provide a detailed protocol for the dissolution of this compound, primarily focusing on the use of dimethyl sulfoxide (DMSO) as a solvent, which is a common practice for compounds of this nature.

While specific solubility data for the ortho-chloro isomer is not widely published, information on the related para-chloro isomer suggests slight solubility in DMSO and methanol. Therefore, the following protocols are based on best practices for similar thiazole derivatives and general laboratory procedures for preparing stock solutions. It is strongly recommended to perform a small-scale pilot test to confirm the solubility at the desired concentration before preparing a large stock.

Physicochemical Data Summary

A summary of relevant data for the isomeric compound, [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid, is provided below for reference. Researchers should assume similar properties for the ortho-chloro isomer but must empirically verify them.

PropertyValue (for [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid)Reference
CAS Number 17969-20-9[1][2]
Molecular Formula C₁₁H₈ClNO₂S
Molecular Weight 253.70 g/mol
Physical Form Solid[2]
Melting Point 150-152 °C[3]
Solubility DMSO (Slightly), Methanol (Slightly)[3]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for thiazole-based compounds in in vitro screening.

Materials:

  • This compound (solid)

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Pipettors and sterile tips

Procedure:

  • Calculate the Required Mass: Determine the mass of the compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 253.70 g/mol .

    • For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution: Mass (g) = 0.010 mol/L * 0.001 L * 253.70 g/mol = 0.002537 g = 2.537 mg

  • Weigh the Compound: In a chemical fume hood, carefully weigh out the calculated mass of the compound and place it into a sterile vial. If the compound is light-sensitive, use an amber vial or a clear vial wrapped in aluminum foil.

  • Add Solvent: Add the calculated volume of sterile DMSO to the vial containing the compound.

  • Dissolution:

    • Cap the vial tightly and vortex the solution for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution against a light source to ensure that all solid particles have dissolved.

    • If the compound does not fully dissolve, gentle warming in a 37°C water bath for 10-15 minutes followed by vortexing may aid dissolution. However, be aware that heat can degrade some compounds.

  • Storage of Stock Solution:

    • Once fully dissolved, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C in tightly sealed vials. Studies on other 2-aminothiazoles have shown potential for degradation in DMSO at room temperature, but stability is maintained at -20°C.[4] Long-term storage at -80°C is recommended.

Preparation of Working Solutions for In Vitro Assays

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Dilution: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium or assay buffer immediately before use.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the assay does not exceed a level that could cause solvent-induced cytotoxicity or other artifacts. A final DMSO concentration of less than 0.5% (v/v), and preferably 0.1% (v/v), is recommended for most cell-based assays.

Example Dilution: To prepare a 100 µM working solution from a 10 mM stock, perform a 1:100 dilution (e.g., add 10 µL of the 10 mM stock to 990 µL of culture medium). This results in a final DMSO concentration of 1%. Further dilution will be necessary to reach the target final concentration with an acceptable DMSO level.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for preparing stock and working solutions of this compound.

G cluster_prep Stock Solution Preparation (10 mM) cluster_working Working Solution Preparation weigh 1. Weigh Compound (e.g., 2.54 mg) add_dmso 2. Add Sterile DMSO (e.g., 1 mL) weigh->add_dmso dissolve 3. Dissolve (Vortex / Gentle Heat) add_dmso->dissolve aliquot 4. Aliquot into Single-Use Vials dissolve->aliquot store 5. Store at -80°C aliquot->store thaw 6. Thaw Stock Solution Aliquot store->thaw For each experiment dilute 7. Dilute in Assay Medium (e.g., 1:100 for 100 µM) thaw->dilute assay 8. Use in Assay Immediately (Final DMSO < 0.5%) dilute->assay

Caption: Workflow for preparing stock and working solutions.

Considerations for Dissolution

The following diagram outlines key considerations and troubleshooting steps during the dissolution process.

G cluster_success Successful Dissolution cluster_troubleshoot Troubleshooting start Start: Dissolve Compound in DMSO check_sol Is the solution clear? start->check_sol proceed Proceed to Aliquoting and Storage check_sol->proceed Yes vortex Vortex for a longer duration check_sol->vortex No warm Warm gently (37°C) vortex->warm sonicate Sonicate briefly warm->sonicate lower_conc Consider preparing a lower concentration stock sonicate->lower_conc

Caption: Decision-making process for compound dissolution.

References

Application Notes and Protocols for [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

I. Introduction

Thiazole-containing compounds are a prominent class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1] Derivatives of the thiazole nucleus have been extensively studied and have shown a wide range of effects, including anti-inflammatory, antimicrobial, and potent anticancer activities.[1] These compounds can modulate various cellular processes, such as cell proliferation, apoptosis, and inflammatory signaling pathways.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols for using [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid (referred to as "the compound" hereafter) in cell culture experiments, based on the activities of related thiazole derivatives.

II. Potential Biological Activities and Mechanisms of Action

Based on the literature for related compounds, this compound may exhibit the following biological activities:

  • Anticancer Activity: Many thiazole derivatives have been shown to be cytotoxic to a variety of cancer cell lines.[2] Their mechanisms of action often involve:

    • Induction of Apoptosis: Activation of intrinsic (mitochondrial) and extrinsic apoptotic pathways, characterized by caspase activation, DNA fragmentation, and changes in mitochondrial membrane potential.[3][4] Some compounds upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[5][6]

    • Cell Cycle Arrest: Halting the cell cycle at various phases, such as G1/S or G2/M, thereby preventing cancer cell proliferation.[7][8]

    • Inhibition of Kinases: Targeting key signaling kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) or tubulin polymerization.[7][8]

  • Anti-inflammatory Activity: Thiazole derivatives have been reported to suppress inflammatory responses.[9] A primary mechanism is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[10][11] This pathway is a central regulator of inflammation, and its inhibition can lead to a downstream reduction in pro-inflammatory cytokines and enzymes like COX-2 and iNOS.[11]

III. Data Presentation: Cytotoxicity of Thiazole Derivatives

The following tables summarize the in vitro cytotoxic activity of various thiazole derivatives against a panel of human cancer cell lines. This data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth) and serves as a reference for designing dose-response experiments.

Table 1: IC50 Values (µM) of Thiazole Derivatives in Breast Cancer Cell Lines

Compound/Derivative Cell Line IC50 (µM) Reference
Thiazole-naphthalene derivative 5b MCF-7 0.48 ± 0.03 [8]
2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one 4c MCF-7 2.57 ± 0.16 [7]
Thiazole derivative 8 MCF-7 3.36 µg/ml [12]
Phthalimide-thiazole derivative 5b MCF-7 0.2 ± 0.01 [4]

| Bis-thiazole derivative 5e | MCF-7 | 0.6648 |[5] |

Table 2: IC50 Values (µM) of Thiazole Derivatives in Other Cancer Cell Lines

Compound/Derivative Cell Line IC50 (µM) Reference
Thiazole-naphthalene derivative 5b A549 (Lung) 0.97 ± 0.13 [8]
2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one 4c HepG2 (Liver) 7.26 ± 0.44 [7]
Bis-thiazole derivative 5c HeLa (Cervical) 0.0006 [5]
Bis-thiazole derivative 5f KF-28 (Ovarian) 0.006 [5]

| Thiazole derivative 4c | MV4-11 (Leukemia) | 8.21 |[13] |

IV. Experimental Protocols

Here are detailed protocols for key experiments to evaluate the biological activity of this compound in cell culture.

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the compound on cell viability.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, A549, HepG2)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the compound in DMSO. Store in aliquots at -20°C.

    • On the day of the experiment, prepare serial dilutions of the stock solution in complete culture medium to achieve final concentrations for treatment (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.[14]

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[15]

  • Compound Treatment:

    • After 24 hours, carefully remove the medium and add 100 µL of the medium containing the various concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[15]

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Annexin V binding buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 2 x 10^5 cells per well in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with the compound at its predetermined IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated control and a vehicle control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin.

    • Combine all cells from each well and centrifuge at 300 x g for 5 minutes.

  • Staining:

    • Discard the supernatant and resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[14]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the stained cells by flow cytometry within one hour.

    • Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 3: NF-κB Activity Assay (Luciferase Reporter Assay)

This assay measures the transcriptional activity of NF-κB.

Materials:

  • Cell line stably or transiently transfected with an NF-κB luciferase reporter plasmid.

  • LPS (Lipopolysaccharide) to induce NF-κB activation.

  • Luciferase Assay System.

  • Luminometer.

Procedure:

  • Cell Seeding and Treatment:

    • Seed the transfected cells in a 96-well white-walled plate.

    • Pre-treat the cells with various concentrations of the compound for 1-2 hours.

  • NF-κB Activation:

    • Stimulate the cells with an NF-κB activator, such as LPS (e.g., 1 µg/mL), for 6-8 hours. Include an unstimulated control.

  • Cell Lysis and Luciferase Assay:

    • Lyse the cells according to the manufacturer's protocol for the luciferase assay system.

    • Measure the luciferase activity using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.

    • Calculate the percentage of NF-κB inhibition relative to the LPS-stimulated vehicle control.

V. Visualization of Pathways and Workflows

Signaling Pathway Diagrams

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Thiazole Thiazole Derivative Bax Bax Thiazole->Bax Activates Bcl2 Bcl-2 Thiazole->Bcl2 Inhibits Mito Mitochondrion Bax->Mito Bcl2->Mito CytC Cytochrome C Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Putative mitochondrial (intrinsic) pathway of apoptosis induced by a thiazole derivative.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Thiazole Thiazole Derivative Thiazole->IKK Inhibits Genes Pro-inflammatory Gene Expression (COX-2, iNOS) NFkB_nuc->Genes Induces

Caption: Putative mechanism of NF-κB inhibition by a thiazole derivative.

Experimental Workflow Diagram

G start Start: Select Cell Line prep Prepare Compound Stock Solution (in DMSO) start->prep seed Seed Cells in Multi-well Plates prep->seed treat Treat Cells with Serial Dilutions seed->treat incubate Incubate for 24/48/72 hours treat->incubate assay Perform Downstream Assays incubate->assay mtt Cell Viability (MTT Assay) assay->mtt flow Apoptosis (Flow Cytometry) assay->flow luciferase NF-κB Activity (Luciferase Assay) assay->luciferase analyze Data Analysis: Calculate IC50, % Apoptosis, etc. mtt->analyze flow->analyze luciferase->analyze end End analyze->end

Caption: General experimental workflow for in vitro evaluation of the compound. Caption: General experimental workflow for in vitro evaluation of the compound.

References

Application Notes and Protocols for [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid as a Potential Anti-inflammatory Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the potential use of [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid as an anti-inflammatory agent. While specific experimental data for this compound is not extensively available in public literature, this document outlines detailed protocols for its evaluation based on established assays for analogous thiazole derivatives. The information herein is intended to guide researchers in the systematic investigation of its anti-inflammatory properties, from initial in vitro screening to in vivo efficacy studies.

Introduction

Thiazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory properties. Their mechanism of action often involves the inhibition of key inflammatory mediators and pathways. This compound, hereafter referred to as Compound X, is a structural analogue of other known anti-inflammatory thiazoles. These notes provide a framework for assessing its potential efficacy.

Putative Mechanism of Action

The anti-inflammatory effects of many thiazole derivatives are attributed to their ability to modulate inflammatory signaling pathways. The primary putative targets for Compound X include the cyclooxygenase (COX) enzymes and the nitric oxide (NO) production pathway.

Inhibition of Cyclooxygenase (COX) Enzymes

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 Prostaglandins Prostaglandins (PGE2) COX1_2->Prostaglandins Inflammation Inflammation (Pain, Fever, Edema) Prostaglandins->Inflammation Compound_X [2-(2-Chlorophenyl)-1,3- thiazol-4-yl]acetic acid (Compound X) Compound_X->COX1_2 Inhibition

Modulation of Nitric Oxide Synthesis

iNOS_Pathway LPS Lipopolysaccharide (LPS) Macrophages Macrophages (e.g., RAW 264.7) LPS->Macrophages Stimulation iNOS_Expression iNOS Expression Macrophages->iNOS_Expression NO_Production Nitric Oxide (NO) Production iNOS_Expression->NO_Production Inflammation Inflammation NO_Production->Inflammation Compound_X [2-(2-Chlorophenyl)-1,3- thiazol-4-yl]acetic acid (Compound X) Compound_X->iNOS_Expression Inhibition

Experimental Protocols

The following are detailed protocols for the in vitro and in vivo evaluation of the anti-inflammatory activity of Compound X.

In Vitro Assays

This assay determines the ability of Compound X to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (human or ovine)

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Compound X

  • Reference inhibitors (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective)

  • 96-well plates

  • Plate reader

Protocol:

  • Prepare stock solutions of Compound X and reference inhibitors in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Add serial dilutions of Compound X or reference inhibitors to the respective wells. Include a vehicle control (DMSO).

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate for a specified time (e.g., 10 minutes) at 37°C.

  • Stop the reaction by adding a stop solution (e.g., 1 M HCl).

  • Measure the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of Compound X and determine the IC50 values.

In_Vitro_COX_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagents Prepare Reagents (Enzymes, Buffers) Add_Enzyme Add Enzyme (COX-1/COX-2) & Heme to 96-well Plate Prep_Reagents->Add_Enzyme Prep_Compound Prepare Compound X & Controls (Serial Dilutions) Add_Compound Add Compound X / Controls Prep_Compound->Add_Compound Add_Enzyme->Add_Compound Pre_Incubate Pre-incubate (37°C, 10 min) Add_Compound->Pre_Incubate Add_Substrate Add Arachidonic Acid Pre_Incubate->Add_Substrate Incubate Incubate (37°C, 10 min) Add_Substrate->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Measure_PGE2 Measure PGE2 (ELISA) Stop_Reaction->Measure_PGE2 Calculate_Inhibition Calculate % Inhibition Measure_PGE2->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

This assay assesses the ability of Compound X to inhibit the production of nitric oxide, a pro-inflammatory mediator, in cultured macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Compound X

  • Reference inhibitor (e.g., L-NAME)

  • Griess Reagent

  • 96-well cell culture plates

  • Cell incubator (37°C, 5% CO2)

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of Compound X or a reference inhibitor for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control group and a group with LPS alone.

  • After incubation, collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with Griess Reagent and incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Determine the nitrite concentration from a sodium nitrite standard curve.

  • Calculate the percentage inhibition of NO production and determine the IC50 value.

  • A parallel cell viability assay (e.g., MTT or resazurin) should be performed to ensure that the observed inhibition is not due to cytotoxicity.[1]

In Vivo Assay

This is a standard model of acute inflammation to evaluate the in vivo anti-inflammatory activity of a compound.[2][3]

Materials:

  • Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Compound X

  • Reference drug (e.g., Indomethacin or Diclofenac)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Protocol:

  • Acclimatize the animals for at least one week before the experiment.

  • Divide the rats into groups (n=6-8 per group): Vehicle control, reference drug, and different doses of Compound X.

  • Administer Compound X, the reference drug, or the vehicle orally or intraperitoneally.

  • After 30-60 minutes, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[4]

  • Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[4]

  • Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

In_Vivo_Edema_Workflow cluster_prep Preparation cluster_procedure Experimental Procedure cluster_analysis Data Analysis Acclimatize Acclimatize Rats Group_Animals Group Animals (Control, Reference, Compound X) Acclimatize->Group_Animals Administer_Compound Administer Compound X / Reference / Vehicle Group_Animals->Administer_Compound Induce_Edema Inject Carrageenan into Paw Administer_Compound->Induce_Edema Measure_Paw_Volume Measure Paw Volume (0, 1, 2, 3, 4, 5 hours) Induce_Edema->Measure_Paw_Volume Calculate_Edema Calculate Paw Edema Volume Measure_Paw_Volume->Calculate_Edema Calculate_Inhibition Calculate % Inhibition Calculate_Edema->Calculate_Inhibition Statistical_Analysis Perform Statistical Analysis Calculate_Inhibition->Statistical_Analysis

Data Presentation

All quantitative data should be summarized in clear and structured tables for easy comparison.

Table 1: In Vitro COX-1 and COX-2 Inhibition by Compound X

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Compound XTo be determinedTo be determinedTo be determined
IndomethacinLiterature ValueLiterature ValueLiterature Value
CelecoxibLiterature ValueLiterature ValueLiterature Value

Table 2: Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cells by Compound X

CompoundIC50 (µM)
Compound XTo be determined
L-NAMELiterature Value

Table 3: Effect of Compound X on Carrageenan-Induced Paw Edema in Rats

TreatmentDose (mg/kg)% Inhibition of Edema at 3 hours
Vehicle Control-0
Compound XDose 1To be determined
Compound XDose 2To be determined
Compound XDose 3To be determined
Reference DrugEffective DoseTo be determined

Conclusion

The protocols and application notes provided offer a robust framework for the systematic evaluation of this compound as a potential anti-inflammatory agent. By following these established methodologies, researchers can generate reliable data to elucidate its mechanism of action and in vivo efficacy, thereby contributing to the development of novel anti-inflammatory therapeutics.

References

Application Notes and Protocols for the Quantification of [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid, also known as Fenclozic acid, is a compound of interest in pharmaceutical research. Accurate quantification of this analyte in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic, toxicokinetic, and metabolism studies during drug development. This document provides a detailed, albeit hypothetical, application note and protocol for a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma.

Disclaimer: As of the last literature search, a specific, validated bioanalytical method for this compound was not publicly available. The following protocol is a representative, scientifically plausible method based on standard practices for the analysis of small molecules in biological fluids. This method would require full validation according to regulatory guidelines (e.g., FDA, EMA) before implementation in regulated studies.

Experimental Protocols

Materials and Reagents
  • Analyte: this compound (Reference Standard, >98% purity)

  • Internal Standard (IS): A structurally similar and stable isotope-labeled compound is recommended, for example, this compound-d4. If unavailable, a different compound with similar chromatographic and ionization properties can be used.

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all LC-MS grade)

  • Reagents: Formic acid (FA), Ammonium acetate (both LC-MS grade)

  • Biological Matrix: Human plasma (with K2EDTA as anticoagulant)

  • Solid Phase Extraction (SPE): Mixed-mode cation exchange cartridges

Instrumentation
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

Preparation of Standard and Quality Control Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and internal standard in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create calibration curve (CC) standards and quality control (QC) samples.

  • Internal Standard Working Solution: Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.

Sample Preparation: Solid Phase Extraction (SPE)
  • Thaw: Thaw plasma samples and QC samples to room temperature.

  • Aliquot: Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Spike IS: Add 25 µL of the internal standard working solution to all samples except for the blank matrix.

  • Vortex: Briefly vortex mix the samples.

  • Pre-treat: Add 200 µL of 4% phosphoric acid in water and vortex.

  • Condition SPE: Condition the mixed-mode cation exchange SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Load: Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elute: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Inject: Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Method Parameters

Table 1: Hypothetical Liquid Chromatography Parameters

ParameterValue
Column C18 reversed-phase (50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 90% B over 3 minutes, hold for 1 minute,
return to 10% B and re-equilibrate for 1 minute.
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Hypothetical Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transition (Analyte) m/z 252.0 > 208.0 (Quantifier), 252.0 > 125.0 (Qualifier)
MRM Transition (IS) m/z 256.0 > 212.0
Ion Spray Voltage -4500 V
Temperature 550°C
Collision Gas Nitrogen

Note: The specific m/z transitions are hypothetical and would need to be determined experimentally by infusing the analyte and internal standard into the mass spectrometer.

Data Presentation

The following tables present hypothetical data that would be generated during a method validation to demonstrate the performance of the analytical method.

Table 3: Hypothetical Calibration Curve Parameters

ParameterValue
Linearity Range 1 - 1000 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coefficient (r²) > 0.995

Table 4: Hypothetical Intra- and Inter-Assay Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-Assay Precision (%CV)Intra-Assay Accuracy (%)Inter-Assay Precision (%CV)Inter-Assay Accuracy (%)
LLOQ 1.00< 15.085.0 - 115.0< 15.085.0 - 115.0
Low 3.00< 15.085.0 - 115.0< 15.085.0 - 115.0
Mid 100< 15.085.0 - 115.0< 15.085.0 - 115.0
High 800< 15.085.0 - 115.0< 15.085.0 - 115.0

Table 5: Hypothetical Recovery and Matrix Effect

QC LevelAnalyte Recovery (%)IS Recovery (%)Matrix Effect (%)
Low 85.288.198.5
High 87.589.0101.2

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is pretreat Pre-treat with Acid add_is->pretreat spe Solid Phase Extraction pretreat->spe wash Wash SPE Cartridge spe->wash elute Elute Analyte wash->elute evap Evaporate to Dryness elute->evap recon Reconstitute in Mobile Phase evap->recon inject Inject into LC-MS/MS recon->inject lc_sep Chromatographic Separation inject->lc_sep ms_detect Mass Spectrometric Detection lc_sep->ms_detect data_proc Data Processing & Quantification ms_detect->data_proc

Caption: Workflow for the quantification of the analyte in plasma.

G Analyte Analyte [M-H]- Collision Collision Induced Dissociation Analyte->Collision Precursor Ion Selection Quantifier Quantifier Ion Qualifier Qualifier Ion Collision->Quantifier Fragmentation Collision->Qualifier Fragmentation

Caption: Conceptual diagram of MRM-based mass spectrometric detection.

Application Notes and Protocols for High-Throughput Screening Assays Involving Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications.[1] Thiazole derivatives have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2] High-throughput screening (HTS) provides a rapid and efficient methodology for evaluating large libraries of these derivatives to identify novel "hit" compounds that modulate specific biological targets.[3][4] This document offers detailed application notes and protocols for a range of HTS assays designed to discover and characterize bioactive thiazole derivatives.

I. Anticancer Activity Screening

Thiazole derivatives have been extensively investigated for their anticancer properties, targeting various mechanisms including tubulin polymerization, key signaling pathways, and receptor tyrosine kinases.[5][6][7]

Application Note 1: Identification of Tubulin Polymerization Inhibitors

Objective: To identify thiazole derivatives that inhibit the polymerization of tubulin, a critical process for cell division, thereby inducing cell cycle arrest and apoptosis in cancer cells.[5]

Principle: This biochemical assay quantifies tubulin polymerization by measuring the increase in light scattering or absorbance as tubulin monomers assemble into microtubules. Inhibitory compounds will prevent this increase.[5]

Compound ClassTargetAssay TypeCell Line/SystemIC50Reference
4-Substituted Methoxybenzoyl-aryl-thiazolesTubulin PolymerizationAntiproliferationMelanoma (A375), Prostate (PC-3, DU145)21 - 71 nM[5]
Thiazole DerivativesMetastatic Cancer Cell MigrationTranswell MigrationMDA-MB-231176 nM - 2.87 µM[8]
Imidazo[2,1-b]thiazole DerivativesEGFR/HER2 KinaseKinase Inhibition-EGFR: 0.122 - 0.153 µM, HER2: 0.078 - 0.108 µM
Thiazole DerivativesDHFREnzyme Inhibition-0.123 - 0.291 µM[6]
Hydrazinyl Thiazole DerivativeVEGFR-2 KinaseKinase Inhibition-51.09 nM[7]
3-Nitrophenylthiazole DerivativeVEGFR-2CytotoxicityMDA-MB-2311.21 µM[7]
Pyrano[2,3-d]thiazole DerivativeTopoisomerase IICytotoxicityHepG-2, MCF-7Strong cytotoxicity

Materials:

  • Purified tubulin (>99% pure)

  • GTP solution (100 mM)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Glycerol

  • Test thiazole derivatives (dissolved in DMSO)

  • Paclitaxel (positive control for polymerization enhancement)

  • Nocodazole or Colchicine (positive controls for polymerization inhibition)

  • 384-well clear-bottom plates

  • Temperature-controlled microplate reader (340 nm)

Procedure:

  • Compound Plating: Dispense test compounds and controls into 384-well plates to a final assay concentration (e.g., 10 µM). Include DMSO-only wells as a negative control.

  • Reagent Preparation: On ice, prepare the tubulin polymerization reaction mix. For a 100 µL reaction, combine:

    • 68 µL General Tubulin Buffer

    • 20 µL Tubulin (final concentration 2-4 mg/mL)

    • 10 µL Glycerol (10% final concentration, optional)

    • 1 µL GTP (1 mM final concentration)

    • 1 µL Test Compound/Control

  • Assay Initiation: Transfer the plates to a microplate reader pre-warmed to 37°C.

  • Data Acquisition: Immediately begin monitoring the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Calculate the rate of polymerization (Vmax) and the maximum polymer mass (Absmax) for each well.[5] Determine the percent inhibition relative to the DMSO control.

G Workflow for Tubulin Polymerization HTS cluster_prep Plate Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Plating Dispense Compounds & Controls (384-well) Initiation Incubate Plate at 37°C Compound_Plating->Initiation Reagent_Mix Prepare Tubulin Reaction Mix (on ice) Reagent_Mix->Initiation Measurement Measure Absorbance (340nm) over 60 min Initiation->Measurement Data_Processing Calculate Vmax & Absmax Measurement->Data_Processing Hit_ID Identify Inhibitors Data_Processing->Hit_ID

Caption: HTS workflow for identifying tubulin polymerization inhibitors.

Application Note 2: Screening for PI3K/mTOR Pathway Inhibitors

Objective: To identify thiazole derivatives that inhibit the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer.[4][5]

Principle: This cell-based assay utilizes a reporter gene linked to a downstream effector of the PI3K/mTOR pathway (e.g., FOXO3). Inhibition of the pathway leads to a measurable change in reporter gene expression, often detected via fluorescence resonance energy transfer (FRET).

Materials:

  • CellSensor™ cell line (e.g., T-REx™ FOXO3 DBE-bla HeLa)

  • Cell culture medium and supplements

  • Test thiazole derivatives (dissolved in DMSO)

  • Known PI3K/mTOR inhibitor (positive control)

  • LiveBLAzer™ FRET-B/G Substrate

  • 384-well black-walled, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Plate the CellSensor™ cells in 384-well plates and incubate for 24 hours to allow for attachment.[4]

  • Compound Treatment: Add test compounds and controls to the cells and incubate for a specified time (e.g., 5 hours).

  • Substrate Loading: Add the LiveBLAzer™ FRET-B/G Substrate to each well and incubate for 2 hours at room temperature.

  • Data Acquisition: Measure fluorescence emission at two wavelengths (e.g., 460 nm and 530 nm) using a fluorescence microplate reader.

  • Data Analysis: Calculate the emission ratio (e.g., 530 nm / 460 nm). A decrease in the FRET ratio indicates inhibition of the pathway.

G PI3K/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 FOXO3 FOXO3 (Inactive) AKT->FOXO3 inhibits Apoptosis Apoptosis & Cell Cycle Arrest mTORC1->Apoptosis inhibits Thiazole Thiazole Derivative Thiazole->PI3K inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by thiazole derivatives.

II. Antimicrobial Susceptibility Screening

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Thiazole derivatives have shown promise as antibacterial and antifungal compounds.[4][9][10]

Application Note 3: High-Throughput Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum inhibitory concentration (MIC) of thiazole derivatives against various bacterial and fungal strains in a high-throughput format.

Principle: This assay measures the ability of compounds to inhibit the growth of microorganisms in a liquid culture medium. The MIC is the lowest concentration of a compound that prevents visible growth.

Compound ClassOrganismMIC (µg/mL)Reference
Benzo[d]thiazole DerivativesS. aureus, E. coli, A. niger50 - 75[10]
1,3-Thiazole DerivativesS. aureus, E. coli, A. niger125 - 200[10]
Dithiazole/Trithiazole DerivativesSalmonella typhimurium0.49[9]
Heteroaryl(aryl) Thiazole DerivativesResistant S. aureus, P. aeruginosa, E. coli230 - 940[11]

Materials:

  • Bacterial or fungal strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or appropriate fungal growth medium

  • Test thiazole derivatives (serially diluted in DMSO)

  • Standard antibiotics (e.g., Ofloxacin, Ketoconazole) as positive controls[10]

  • 384-well microplates

  • Resazurin solution (for viability assessment)

  • Microplate reader (absorbance at 600 nm or fluorescence)

Procedure:

  • Compound Plating: Using a liquid handler, dispense serially diluted compounds, DMSO, and control antibiotics into a 384-well assay plate.[4]

  • Inoculum Preparation: Prepare a microbial suspension from an overnight culture and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay plate.[4]

  • Inoculation and Incubation: Dispense 50 µL of the microbial inoculum into each well. Seal the plates and incubate for 16-20 hours at 35-37°C with agitation.[4]

  • MIC Determination (Method A - Absorbance): Measure the optical density at 600 nm (OD600). The MIC is the lowest compound concentration that inhibits ≥90% of growth compared to the vehicle control.[4]

  • MIC Determination (Method B - Fluorescence): Add 5 µL of resazurin solution to each well, incubate for 1-4 hours, and measure fluorescence. The MIC is the lowest concentration that prevents the conversion of resazurin to the fluorescent resorufin.

III. Neuroprotective Activity Screening

Thiazole-based compounds are being explored for their potential in treating neurodegenerative diseases like Alzheimer's by targeting enzymes such as acetylcholinesterase (AChE) and modulating neurotransmitter receptors.[12][13]

Application Note 4: Screening for Acetylcholinesterase (AChE) Inhibitors

Objective: To identify thiazole derivatives that inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.

Principle: This biochemical assay is based on the Ellman's method, where AChE hydrolyzes acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically.

Compound ClassTargetIC50Reference
Thiazole-bearing SulfonamideAChE0.10 ± 0.05 µM[13]
Thiazole-bearing SulfonamideBuChE0.20 ± 0.050 µM[13]
Benzyl piperidine-linked diaryl thiazolesAChE0.30 µM[12]
Benzyl piperidine-linked diaryl thiazolesBuChE1.84 µM[12]
Bis-thiazole-thiazolidinone hybridAChE0.90 ± 0.20 µM[14]
Bis-thiazole-thiazolidinone hybridBuChE1.10 ± 0.40 µM[14]

Materials:

  • Human recombinant Acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test thiazole derivatives (dissolved in DMSO)

  • Donepezil or Galantamine (positive controls)

  • 96- or 384-well clear microplates

  • Microplate reader (412 nm)

Procedure:

  • Reagent Preparation: Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Reaction: In each well, add:

    • Phosphate buffer

    • Test compound or control

    • DTNB solution

    • AChE solution

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add ATCI solution to all wells to start the reaction.

  • Data Acquisition: Immediately measure the absorbance at 412 nm every minute for 10-20 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound concentration and calculate the IC50 value.

G AChE Inhibition Assay Workflow cluster_setup Assay Setup cluster_reaction Reaction & Measurement cluster_final Analysis Add_Reagents Add Buffer, Compound, DTNB, and AChE Pre_Incubate Pre-incubate at 37°C for 15 min Add_Reagents->Pre_Incubate Add_Substrate Add Substrate (ATCI) to initiate reaction Pre_Incubate->Add_Substrate Measure_Abs Measure Absorbance (412nm) kinetically Add_Substrate->Measure_Abs Calc_Rate Calculate Reaction Rate Measure_Abs->Calc_Rate Calc_IC50 Determine % Inhibition and IC50 Calc_Rate->Calc_IC50

References

Application Note: Quantitative Analysis of [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid is a molecule of interest in pharmaceutical research. A robust and sensitive analytical method is crucial for its quantification in various biological matrices during drug discovery and development. This application note details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound. The described protocol offers high selectivity and sensitivity, making it suitable for pharmacokinetic and metabolism studies.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method is employed to isolate the analyte from complex biological matrices like plasma or urine, reduce matrix effects, and concentrate the sample.[1]

  • SPE Cartridge: Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges are suitable for the extraction of a wide range of acidic, basic, and neutral compounds.[1]

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Loading: Acidify the biological sample (e.g., 1 mL of plasma) with 1% formic acid and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute the analyte with 1 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is recommended for efficient separation.[2][3]

  • Column: A reversed-phase C18 column, such as an Agilent ZORBAX Extend-C18 (2.1 mm × 100 mm, 1.8 µm), provides good retention and peak shape for acidic compounds.[1]

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.[4]

    • Mobile Phase B: Acetonitrile.[1]

  • Gradient Elution: A gradient elution is employed to ensure optimal separation from endogenous matrix components.

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.09550.3
1.09550.3
5.05950.3
7.05950.3
7.19550.3
10.09550.3
  • Column Temperature: 40 °C.[1]

  • Injection Volume: 5 µL.

Mass Spectrometry
  • Instrumentation: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity in multiple reaction monitoring (MRM) mode.

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is suitable for acidic compounds like this compound.

  • MRM Transitions: The precursor ion will be the deprotonated molecule [M-H]⁻. Product ions are generated by collision-induced dissociation (CID). The exact mass of the parent compound is 252.99 g/mol (C₁₁H₈ClNO₂S).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound252.0Illustrative 208.0100Illustrative 15
Internal Standard (e.g., a structural analog)User DefinedUser Defined100User Defined

Note: The product ion and collision energy are illustrative and should be optimized by direct infusion of a standard solution of the analyte into the mass spectrometer.

  • Ion Source Parameters:

    • Capillary Voltage: 3500 V.[1]

    • Nebulizer Pressure: 40 psi.[1]

    • Drying Gas Flow: 9 L/min.[1]

    • Gas Temperature: 350 °C.[1]

Data Presentation

Calibration Curve and Linearity

A calibration curve should be prepared by spiking known concentrations of the analyte into a blank biological matrix.

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
1Illustrative 0.012
5Illustrative 0.058
10Illustrative 0.115
50Illustrative 0.591
100Illustrative 1.182
500Illustrative 5.905
1000Illustrative 11.810
  • Linearity: A linear regression of the peak area ratio against concentration should yield a correlation coefficient (r²) > 0.99.

Precision and Accuracy

The precision and accuracy of the method should be evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Accuracy (%)
Low3Illustrative < 10Illustrative < 10Illustrative 90-110
Medium80Illustrative < 8Illustrative < 8Illustrative 92-108
High800Illustrative < 6Illustrative < 6Illustrative 95-105

RSD: Relative Standard Deviation

Experimental Workflow Visualization

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Acidification Acidification (1% Formic Acid) Sample->Acidification SPE_Load SPE Loading Acidification->SPE_Load SPE_Wash SPE Washing (5% Methanol) SPE_Load->SPE_Wash SPE_Elute SPE Elution (Methanol) SPE_Wash->SPE_Elute Dry_Reconstitute Dry & Reconstitute SPE_Elute->Dry_Reconstitute LC_Injection LC Injection Dry_Reconstitute->LC_Injection LC_Separation Chromatographic Separation (C18 Column) LC_Injection->LC_Separation MS_Ionization Electrospray Ionization (ESI-) LC_Separation->MS_Ionization MS_Detection Tandem MS Detection (MRM) MS_Ionization->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the LC-MS/MS analysis of this compound.

References

Application Notes and Protocols for [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid in Antifungal Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazole derivatives have emerged as a promising class of compounds in the development of novel antifungal agents. This document provides detailed application notes and protocols for the investigation of [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid and its analogs as potential antifungal drugs. While specific quantitative data for this compound is not extensively available in public literature, the protocols and data presented herein are based on closely related thiazole derivatives and provide a robust framework for its evaluation. The primary mechanism of action for many antifungal thiazole derivatives involves the disruption of the fungal cell membrane, often by inhibiting ergosterol biosynthesis.[1][2][3][4] These compounds have demonstrated significant in vitro activity against various Candida species, including strains resistant to existing therapies.[5]

Introduction

The rising incidence of invasive fungal infections, coupled with the increasing prevalence of antifungal drug resistance, necessitates the discovery and development of new therapeutic agents. Thiazole-containing compounds have been identified as a versatile scaffold in medicinal chemistry, exhibiting a broad range of biological activities, including antifungal properties. This compound serves as a key intermediate in the synthesis of various bioactive molecules and its structural motif is found in compounds with demonstrated antifungal efficacy.[6] These application notes are designed to guide researchers in the systematic evaluation of this and related compounds for their potential as antifungal drug candidates.

Data Presentation: Antifungal Activity of Thiazole Derivatives

The following table summarizes the in vitro antifungal activity of representative thiazole derivatives against various fungal pathogens, as reported in the literature. This data provides a comparative baseline for the evaluation of this compound.

Table 1: In Vitro Antifungal Activity of Representative Thiazole Derivatives

Compound/DerivativeFungal StrainMIC (μg/mL)MFC (μg/mL)Reference
Thiazole Derivative T2Candida albicans (clinical isolates)0.008–0.98Not Reported[1]
Thiazole Derivative T3Candida albicans (clinical isolates)0.008–0.98Not Reported[1]
Thiazole Derivative T4Candida albicans (clinical isolates)0.008–0.98Not Reported[1]
(4-phenyl-1,3-thiazol-2-yl) hydrazine (31C)Candida albicans SC53140.06250.5[7][8]
(4-phenyl-1,3-thiazol-2-yl) hydrazine (31C)Other pathogenic fungi0.0625 - 4Not Reported[7][8]
Thiazole Derivative 7eCandida albicans3.9Not Reported[5]
Thiazole Derivative 7aCandida albicans7.81Not Reported[5]
Fluconazole (Reference)Candida albicans15.62Not Reported[5]

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[1]

1. Preparation of Fungal Inoculum: a. Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts) to obtain a fresh culture. b. Harvest yeast cells by gently scraping the surface and suspending them in sterile saline. c. Adjust the cell suspension to a concentration of 0.5-2.5 x 10³ cells/mL using a spectrophotometer or hemocytometer.

2. Preparation of Antifungal Agent: a. Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). b. Perform serial twofold dilutions of the stock solution in RPMI-1640 medium (buffered with MOPS) to achieve the desired final concentration range in a 96-well microtiter plate.

3. Assay Procedure: a. Dispense 100 µL of each compound dilution into the wells of the 96-well plate. b. Add 100 µL of the standardized fungal inoculum to each well. c. Include a growth control well (inoculum without the compound) and a sterility control well (medium only). d. Incubate the plates at 35°C for 24-48 hours.

4. MIC Determination: a. Following incubation, visually inspect the wells for turbidity (growth). b. The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥80%) compared to the growth control.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Fungal Inoculum (0.5-2.5 x 10³ cells/mL) C Dispense Compound Dilutions into 96-well Plate A->C B Prepare Serial Dilutions of This compound B->C D Add Fungal Inoculum C->D E Incubate at 35°C for 24-48h D->E F Visually Inspect for Growth E->F G Determine MIC F->G

Workflow for MIC Determination.
Protocol 2: Ergosterol Biosynthesis Inhibition Assay

This protocol is designed to investigate if the antifungal activity of the compound is due to the inhibition of ergosterol biosynthesis, a common mechanism for azole and other antifungal drugs.[4]

1. Fungal Culture and Treatment: a. Grow the fungal strain in a suitable liquid medium to mid-log phase. b. Expose the culture to various concentrations of this compound (e.g., 0.5x, 1x, and 2x MIC) for a defined period (e.g., 4-6 hours). A control culture without the compound should be run in parallel.

2. Ergosterol Extraction: a. Harvest the fungal cells by centrifugation. b. Add an alcoholic solution of potassium hydroxide (e.g., 25% KOH in ethanol) to the cell pellet for saponification. c. Incubate the mixture at 85°C for 1 hour. d. Extract the non-saponifiable lipids (including ergosterol) with n-heptane.

3. Ergosterol Quantification: a. Analyze the heptane layer by spectrophotometry by scanning between 230 and 300 nm. Ergosterol has a characteristic four-peaked curve. b. The presence of ergosterol and the sterol intermediate 24(28) DHE is determined by the absorbance at 281.5 nm and 230 nm, respectively. c. The percentage of ergosterol is calculated as a percentage of the wet weight of the cells. d. A reduction in the characteristic absorbance peaks in the compound-treated samples compared to the control indicates inhibition of ergosterol biosynthesis.

Ergosterol_Pathway cluster_inhibition Potential Inhibition Site cluster_compound This compound Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Lanosterol->Inhibition Ergosterol Ergosterol Inhibition->Ergosterol Target 14-alpha-demethylase Target->Inhibition Compound Thiazole Derivative Compound->Target

Inhibition of Ergosterol Biosynthesis.
Protocol 3: In Vivo Efficacy in a Murine Model of Systemic Candidiasis

This protocol provides a general framework for assessing the in vivo efficacy of the test compound. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

1. Animal Model: a. Use immunocompromised mice (e.g., neutropenic) to establish a systemic infection. b. A standard model involves intravenous injection of Candida albicans to induce rapid dissemination.[9]

2. Drug Administration: a. Administer this compound at various doses via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified time post-infection (e.g., 2 hours). b. Include a vehicle control group and a positive control group treated with a standard antifungal drug (e.g., fluconazole).

3. Efficacy Assessment: a. Survival Study: Monitor the survival of the mice over a period of time (e.g., 21 days). b. Fungal Burden: At specific time points, euthanize a subset of mice from each group and harvest target organs (e.g., kidneys, brain). Homogenize the tissues and plate serial dilutions on appropriate agar to determine the fungal burden (CFU/gram of tissue).

4. Data Analysis: a. Compare the survival rates between the treatment groups using Kaplan-Meier survival curves and log-rank tests. b. Compare the fungal burden between groups using appropriate statistical tests (e.g., t-test, ANOVA).

InVivo_Workflow cluster_outcome Outcome Assessment A Immunocompromised Mouse Model B Intravenous Injection of Candida albicans A->B C Drug Administration (Test Compound, Vehicle, Positive Control) B->C D Survival Study C->D E Fungal Burden in Organs C->E

Workflow for In Vivo Efficacy Study.

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for the preclinical evaluation of this compound and its derivatives as potential antifungal agents. While the provided quantitative data is for structurally related compounds, the methodologies are directly applicable. Further investigation into the specific activity, mechanism of action, and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential. The exploration of this and other thiazole derivatives may lead to the development of novel and effective treatments for fungal infections.

References

Application Notes & Protocols: Efficacy Testing of [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole derivatives are a significant class of heterocyclic compounds widely explored in medicinal chemistry for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The structural motif of [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid suggests its potential as a modulator of inflammatory pathways. A closely related isomer, [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid, has been identified as an anti-inflammatory agent.[3][4] This document provides a detailed experimental framework for the systematic evaluation of the anti-inflammatory efficacy of this compound, hereafter referred to as the "Test Article."

The protocols herein describe a tiered approach, beginning with in vitro assays to determine the Test Article's mechanism of action and cellular effects, followed by in vivo studies to assess its efficacy in a preclinical model of acute inflammation.

In Vitro Efficacy & Mechanistic Assessment

The initial phase focuses on determining if the Test Article can inhibit key enzymes and cellular processes associated with inflammation. The primary hypothesis is that the Test Article acts as an inhibitor of cyclooxygenase (COX) enzymes, which are central to the inflammatory response.

In Vitro Experimental Workflow

cluster_0 In Vitro Efficacy Assessment A Test Article [2-(2-Chlorophenyl)-1,3- thiazol-4-yl]acetic acid B Protocol 3.1: COX-1/COX-2 Inhibition Assay A->B C Protocol 3.2: Macrophage Cytotoxicity Assay (MTT) A->C E Data Analysis: Calculate IC50 & CC50 Values B->E D Protocol 3.3: LPS-Stimulated Cytokine Release Assay (e.g., TNF-α, IL-6) C->D Determine non-toxic concentration range D->E

Caption: Workflow for in vitro assessment of the Test Article.

Data Presentation: In Vitro Results

All quantitative data from the in vitro assays should be summarized as follows for clear interpretation and comparison.

Table 1: Summary of In Vitro Activity

Assay Endpoint Test Article Positive Control (e.g., Celecoxib)
COX-1 Inhibition IC₅₀ (µM) Value Value
COX-2 Inhibition IC₅₀ (µM) Value Value
COX-2 Selectivity Index (IC₅₀ COX-1 / IC₅₀ COX-2) Value Value
Macrophage Viability CC₅₀ (µM) Value >100 µM
TNF-α Release IC₅₀ (µM) Value Value

| IL-6 Release | IC₅₀ (µM) | Value | Value |

In Vitro Experimental Protocols

Protocol: COX-1 and COX-2 Enzymatic Inhibition Assay
  • Principle: This assay quantifies the ability of the Test Article to inhibit the peroxidase activity of purified recombinant COX-1 and COX-2 enzymes. The peroxidase activity is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

  • Materials:

    • Purified ovine COX-1 and human recombinant COX-2 enzymes

    • Arachidonic acid (substrate)

    • Heme (cofactor)

    • TMPD (chromogenic substrate)

    • Test Article, dissolved in DMSO

    • Celecoxib and Aspirin (selective COX-2 and non-selective COX inhibitors, respectively)

    • Tris-HCl buffer (pH 8.0)

    • 96-well microplate

    • Microplate reader (650 nm absorbance)

  • Procedure:

    • Prepare a reaction mixture containing Tris-HCl buffer, heme, and the respective enzyme (COX-1 or COX-2) in a 96-well plate.

    • Add serial dilutions of the Test Article (e.g., 0.01 µM to 100 µM) or control compounds to the wells. Include a DMSO vehicle control.

    • Incubate the plate at room temperature for 15 minutes.

    • Add TMPD to all wells.

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Immediately read the absorbance at 650 nm every minute for 10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (Vmax) for each concentration.

    • Normalize the rates to the vehicle control (defined as 100% activity).

    • Plot the percent inhibition versus the log concentration of the Test Article.

    • Determine the IC₅₀ value (concentration causing 50% inhibition) using non-linear regression analysis.

Protocol: Macrophage Cytotoxicity Assay (MTT)
  • Principle: This assay determines the concentration range at which the Test Article is toxic to cells. It is essential for distinguishing anti-inflammatory effects from cytotoxic effects. The MTT assay measures the metabolic activity of living cells, which is proportional to cell number.

  • Materials:

    • RAW 264.7 macrophage cell line

    • DMEM media supplemented with 10% FBS

    • Test Article, dissolved in DMSO

    • MTT solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

    • 96-well cell culture plate

    • CO₂ incubator (37°C, 5% CO₂)

  • Procedure:

    • Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Replace the medium with fresh medium containing serial dilutions of the Test Article (e.g., 0.1 µM to 200 µM). Include a vehicle control (DMSO).

    • Incubate for 24 hours.

    • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control (defined as 100% viability).

    • Plot percent viability versus the log concentration of the Test Article.

    • Determine the CC₅₀ value (concentration causing 50% reduction in viability).

Protocol: LPS-Stimulated Cytokine Release Assay
  • Principle: This cell-based assay measures the ability of the Test Article to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from macrophages stimulated with lipopolysaccharide (LPS), a potent inflammatory trigger.

  • Materials:

    • RAW 264.7 macrophage cell line

    • Lipopolysaccharide (LPS) from E. coli

    • Test Article, dissolved in DMSO

    • Dexamethasone (positive control)

    • 24-well cell culture plate

    • ELISA kits for mouse TNF-α and IL-6

  • Procedure:

    • Seed RAW 264.7 cells into a 24-well plate at 2 x 10⁵ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with non-toxic concentrations of the Test Article (determined from the MTT assay) or Dexamethasone for 1 hour.

    • Stimulate the cells with LPS (100 ng/mL) for 18-24 hours. Include an unstimulated control group.

    • Collect the cell culture supernatants and centrifuge to remove debris.

    • Quantify the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percent inhibition of cytokine production for each concentration of the Test Article compared to the LPS-stimulated vehicle control.

    • Plot the percent inhibition versus the log concentration and determine the IC₅₀ value for each cytokine.

In Vivo Efficacy Assessment

This phase evaluates the Test Article's anti-inflammatory effect in a well-established animal model of acute inflammation.

In Vivo Experimental Workflow

cluster_1 In Vivo Efficacy Assessment A Animal Acclimatization (e.g., Wistar Rats) B Group Allocation (Vehicle, Test Article, Positive Control) A->B C Protocol 5.1: Drug Administration (e.g., Oral Gavage) B->C D Induction of Inflammation (Carrageenan Injection) C->D E Measurement of Paw Edema (0, 1, 2, 3, 4 hours) D->E F Euthanasia & Tissue Collection (Paw Tissue, Serum) E->F H Data Analysis: Calculate % Inhibition of Edema E->H G Biomarker Analysis (e.g., MPO, Cytokines) F->G G->H

Caption: Workflow for in vivo assessment in a rodent model.

Data Presentation: In Vivo Results

Table 2: Effect on Carrageenan-Induced Paw Edema

Treatment Group (Dose) Paw Volume (mL) at 1h Paw Volume (mL) at 2h Paw Volume (mL) at 3h Paw Volume (mL) at 4h % Inhibition at 4h
Vehicle Control Value Value Value Value 0%
Test Article (Low Dose) Value Value Value Value Value
Test Article (High Dose) Value Value Value Value Value

| Indomethacin (10 mg/kg) | Value | Value | Value | Value | Value |

Table 3: Effect on Inflammatory Biomarkers in Paw Tissue

Treatment Group (Dose) MPO Activity (U/g tissue) TNF-α Level (pg/mg protein) IL-1β Level (pg/mg protein)
Vehicle Control Value Value Value
Test Article (High Dose) Value Value Value

| Indomethacin (10 mg/kg) | Value | Value | Value |

In Vivo Experimental Protocol

Protocol: Carrageenan-Induced Paw Edema in Rats
  • Principle: This is a classic model of acute inflammation. Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema (swelling), which can be quantified. The efficacy of an anti-inflammatory agent is measured by its ability to reduce this swelling.[5]

  • Animals: Male Wistar rats (180-220 g).

  • Materials:

    • 1% (w/v) λ-Carrageenan solution in sterile saline

    • Test Article, formulated in a suitable vehicle (e.g., 0.5% CMC)

    • Indomethacin (positive control)

    • Plebthysmometer (for measuring paw volume)

  • Procedure:

    • Acclimatize animals for at least 7 days. Fast animals overnight before the experiment.

    • Randomly divide animals into groups (n=6-8 per group): Vehicle Control, Test Article (at least two doses, e.g., 25 and 50 mg/kg), and Positive Control (Indomethacin, 10 mg/kg).

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer (this is the 0-hour reading).

    • Administer the Test Article, vehicle, or Indomethacin orally (p.o.) or intraperitoneally (i.p.).

    • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

    • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the initial paw volume (0 hr) from the post-treatment paw volume.

    • Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group.

    • Perform statistical analysis (e.g., one-way ANOVA followed by Dunnett's test) to compare treated groups with the vehicle control.

Hypothesized Signaling Pathway

The primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of the cyclooxygenase (COX) enzymes, which blocks the conversion of arachidonic acid into pro-inflammatory prostaglandins.

cluster_pathway Prostaglandin Biosynthesis Pathway PL Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX PGG2 PGG2 COX->PGG2 PGH2 PGH2 PGG2->PGH2 PGEs Prostaglandins (PGE2, PGD2) PGH2->PGEs TXs Thromboxanes (TXA2) PGH2->TXs PCs Prostacyclins (PGI2) PGH2->PCs Inflam Inflammation Pain, Fever, Edema PGEs->Inflam PCs->Inflam TestArticle Test Article TestArticle->COX Inhibition

Caption: Hypothesized inhibition of the COX pathway by the Test Article.

References

Application Notes and Protocols for In Vivo Administration of [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct in vivo studies on [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid are not extensively available in the public domain. The following application notes and protocols are based on data from structurally similar thiazole derivatives and are intended to serve as a comprehensive guide for researchers. These protocols should be adapted and validated for the specific compound of interest.

Introduction

Thiazole derivatives, a significant class of heterocyclic compounds, are a cornerstone in medicinal chemistry due to their wide array of pharmacological activities. These activities include anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[1][2][3] The incorporation of an acetic acid moiety can further enhance the biological activity, particularly in the context of anti-inflammatory action, by mimicking endogenous prostaglandins and interacting with key enzymes like cyclooxygenase (COX).[4] This document provides detailed protocols for the in vivo evaluation of this compound and its analogues in common animal models.

Data Presentation: In Vivo Efficacy of Thiazole Derivatives

The following tables summarize quantitative data from in vivo studies of various thiazole derivatives, demonstrating their potential pharmacological effects.

Table 1: Anti-inflammatory Activity of Thiazole Derivatives in Rodent Models

Compound/DerivativeAnimal ModelAssayDose (mg/kg)% Inhibition of EdemaReference
Nitro-substituted phenyl thiazolesWistar RatsCarrageenan-induced paw edemaNot specifiedUp to 44%[1]
2,6-diaryl-imidazo[2,1-b][5][6][7]thiadiazole (Compound 5c)RatsCarrageenan-induced paw edemaNot specifiedBetter than Diclofenac[8]
Pyrazolyl-2,4-thiazolidinediones (Compound 9e)Not specifiedCarrageenan-induced paw edemaNot specified86%[9]

Table 2: Analgesic Activity of Thiazole Derivatives in Mice

Compound/DerivativeAssayDose (mg/kg)% Inhibition of WrithingReference
N-(benzo[d]thiazol-2-yl)acetamide (S30A1)Acetic acid-induced writhing10078%[6]
6-nitro derivative of N-(benzo[d]thiazol-2-yl)acetamide (S30)Acetic acid-induced writhing10070%[6]
Thiazole-piperazine derivatives (3a-3c, 3f, 3g)Acetic acid-induced writhing50Significant reduction[10]

Table 3: Anticonvulsant Activity of Thiazole Derivatives in Rodent Models

Compound/DerivativeAssayED₅₀ (mg/kg)Animal ModelReference
6-(4-chlorophenyl)-[1][5][7]triazolo[3,4-b][5][6][7]thiadiazole (4h)Maximal Electroshock (MES)23.7Mice[11]
Substituted 1,3,4-thiadiazole derivatives (6d, 7d)MES & sc-PTZNot specifiedNot specified[12]
Thiazole-bearing 4-thiazolidinones (Ib, IId, IIj)MES & sc-PTZNot specifiedNot specified[2]

Table 4: Pharmacokinetic Parameters of a Thiazole Derivative in Rats

CompoundAdministration RouteBioavailability (%)Systemic Clearance (ml/min/kg)Reference
(R)-N-[4-[2-[[2-hydroxy-2-(pyridin-3-yl)ethyl]amino]ethyl]phenyl]-4-[4-[4-(trifluoromethylphenyl]thiazol-2-yl]benzenesulfonamideOral17~30[5]

Experimental Protocols

Protocol 1: Evaluation of Anti-inflammatory Activity

Assay: Carrageenan-Induced Paw Edema in Rats[13]

Objective: To assess the acute anti-inflammatory effect of the test compound.

Materials:

  • Wistar rats (150-200 g)

  • Test compound: this compound

  • Vehicle (e.g., 0.5% Carboxymethyl cellulose)

  • Standard drug: Diclofenac or Indomethacin (10 mg/kg)

  • Carrageenan solution (1% w/v in sterile saline)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.

  • Fasting: Fast the rats overnight (12-18 hours) before the experiment with free access to water.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: Standard drug

    • Group III-V: Test compound at different doses (e.g., 25, 50, 100 mg/kg)

  • Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Edema: After 60 minutes of drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

Protocol 2: Evaluation of Analgesic Activity

Assay: Acetic Acid-Induced Writhing Test in Mice[6][10]

Objective: To evaluate the peripheral analgesic activity of the test compound.

Materials:

  • Swiss albino mice (20-25 g)

  • Test compound: this compound

  • Vehicle (e.g., 1% Tween 80 in distilled water)

  • Standard drug: Aspirin or Diclofenac Sodium (10 mg/kg)

  • Acetic acid solution (0.6% v/v in distilled water)

Procedure:

  • Animal Acclimatization and Grouping: Similar to the anti-inflammatory protocol.

  • Drug Administration: Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Writhing: After 30 minutes of drug administration, inject 0.1 mL/10 g of 0.6% acetic acid solution intraperitoneally to each mouse.

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20 minutes.

  • Data Analysis: Calculate the percentage inhibition of writhing using the following formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group, and Wt is the mean number of writhes in the treated group.

Protocol 3: Evaluation of Anticonvulsant Activity

Assay: Maximal Electroshock (MES) Seizure Test in Mice[11]

Objective: To assess the anticonvulsant effect of the test compound against generalized tonic-clonic seizures.

Materials:

  • Male albino mice (18-25 g)

  • Test compound: this compound

  • Vehicle

  • Standard drug: Phenytoin or Carbamazepine

  • Electroconvulsiometer with corneal electrodes

Procedure:

  • Animal Acclimatization and Grouping: As per previous protocols.

  • Drug Administration: Administer the vehicle, standard drug, or test compound (e.g., 30, 100, 300 mg/kg, i.p.) at a predetermined time before the test (e.g., 30 or 60 minutes).

  • Induction of Seizure: Apply an electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure. The abolition of this phase is considered the endpoint.

  • Data Analysis: Determine the number of animals protected from tonic hind limb extension in each group. Calculate the ED₅₀ (the dose that protects 50% of the animals) using probit analysis.

Mandatory Visualizations

Experimental Workflow and Signaling Pathways

G cluster_workflow Generalized In Vivo Screening Workflow A Test Compound This compound B Animal Model Selection (Rats/Mice) A->B C Dose Formulation & Administration (p.o./i.p.) B->C D Pharmacological Assay C->D E Anti-inflammatory (Carrageenan Paw Edema) D->E F Analgesic (Acetic Acid Writhing) D->F G Anticonvulsant (MES/sc-PTZ) D->G H Data Collection (% Inhibition / ED50) E->H F->H G->H I Statistical Analysis H->I J Evaluation of Efficacy I->J

Caption: Generalized workflow for in vivo screening of a novel thiazole derivative.

G cluster_pathway Potential Mechanisms of Action for Thiazole Derivatives Compound Thiazole Acetic Acid Derivative COX COX-1 / COX-2 Enzymes Compound->COX Inhibition GABA_R GABA-A Receptor Compound->GABA_R Modulation Opioid_R Opioid Receptors (µ, δ) Compound->Opioid_R Activation Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Neuronal_Inhibition Increased Neuronal Inhibition GABA_R->Neuronal_Inhibition Anticonvulsant Anticonvulsant Effect Neuronal_Inhibition->Anticonvulsant Pain_Signal Reduced Pain Signaling Opioid_R->Pain_Signal Analgesia Analgesic Effect Pain_Signal->Analgesia

Caption: Potential signaling pathways modulated by thiazole derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address challenges in dissolving [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid in aqueous solutions.

Troubleshooting Guide

Q1: My compound, this compound, is not dissolving in water. What is the first step I should take?

A1: The primary and most effective initial step is to adjust the pH of your aqueous solution. This compound is a carboxylic acid, which is weakly acidic. By increasing the pH of the solution with a base, you can deprotonate the carboxylic acid group (-COOH) to form a carboxylate salt (-COO⁻), which is significantly more soluble in water.[1][2] It is recommended to start by incrementally adding a dilute solution of a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) while monitoring the pH and observing for dissolution.

Q2: I've tried adjusting the pH, but the solubility is still not sufficient for my experimental needs. What are my other options?

A2: If pH adjustment alone is insufficient, you can explore several other widely used techniques, often in combination with pH control. The most common approaches include using co-solvents, forming a salt of the compound, or utilizing solubilizing agents like surfactants.[3][4][5]

Q3: How do I select the right co-solvent, and what concentration should I use?

A3: The choice of co-solvent depends on the specific requirements of your experiment, including potential toxicity and compatibility with your assay. Commonly used co-solvents for poorly soluble drugs include ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).[3][] It is advisable to start with a low percentage of the co-solvent (e.g., 1-5%) and gradually increase the concentration until the desired solubility is achieved, while being mindful of the potential for the co-solvent to interfere with your downstream applications.

Q4: Can I prepare a stock solution in an organic solvent first?

A4: Yes, this is a very common and practical approach. You can prepare a high-concentration stock solution of this compound in an organic solvent like DMSO and then dilute it into your aqueous experimental medium. However, be cautious of the final concentration of the organic solvent in your aqueous solution, as it may affect your experiment. For many biological assays, the final DMSO concentration should be kept low, typically below 1% or even 0.1%.

Q5: I am concerned about the potential for my compound to precipitate out of solution over time. How can I prevent this?

A5: To prevent precipitation, ensure that the pH of the solution is maintained in a range where the compound remains ionized and soluble. Using a buffer system instead of simply adjusting the pH with a strong base can help maintain a stable pH.[4][7] Additionally, avoiding drastic temperature changes and protecting the solution from evaporation can help maintain solubility.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of using pH to improve the solubility of an acidic compound?

A1: The solubility of ionizable compounds, such as those containing a carboxylic acid group, is highly dependent on the pH of the solution.[1] In an acidic solution (low pH), the carboxylic acid will be in its protonated, neutral form (-COOH), which is less soluble in water. In an alkaline solution (high pH), the carboxylic acid loses a proton to become a negatively charged carboxylate ion (-COO⁻). This ionized form is more polar and thus more soluble in polar solvents like water.[2]

Q2: Are there any disadvantages to using co-solvents?

A2: While effective, co-solvents can have disadvantages. They can sometimes alter the activity of enzymes or cells in biological assays. High concentrations of some co-solvents can also lead to toxicity.[3] Therefore, it is crucial to include appropriate vehicle controls in your experiments to account for any effects of the co-solvent itself.

Q3: What is the difference between salt formation and pH adjustment?

A3: pH adjustment involves modifying the pH of the bulk solution to favor the ionized, more soluble form of the drug.[5] Salt formation, on the other hand, is the process of reacting the acidic drug with a base to form a stable, solid salt form of the drug which can then be dissolved in water.[3][4] Alkali metal salts of acidic drugs are often more water-soluble than the parent drug.[4]

Q4: Can particle size reduction techniques like micronization help with solubility?

A4: Particle size reduction techniques, such as micronization, increase the surface area of the solid compound.[5] This primarily increases the rate of dissolution but does not affect the equilibrium solubility of the compound.[7][8] While it can be a useful technique, it may not be sufficient if a significant increase in the absolute solubility is required.

Data Presentation

Table 1: Qualitative Comparison of Solubility Enhancement Techniques

TechniquePrincipleAdvantagesDisadvantages
pH Adjustment Increases ionization of the acidic compound.[2][5]Simple, effective for ionizable drugs, and easy to implement.[5][]Risk of precipitation if pH is not maintained; may not be suitable for all experimental conditions.
Co-solvency Reduces the polarity of the aqueous solvent.[3][]Effective for many poorly soluble compounds; can be combined with other methods.Co-solvent may interfere with biological assays; potential for toxicity at high concentrations.
Salt Formation Creates a more soluble salt form of the compound.[3][4]Can significantly increase solubility and dissolution rate.[4]Not applicable to non-ionizable compounds; the salt may convert back to the less soluble free acid form.[7]
Use of Surfactants Form micelles that encapsulate the drug.Can significantly increase the apparent solubility.Can interfere with assays; may have biological effects of their own.
Particle Size Reduction Increases the surface area for dissolution.[5]Increases the rate of dissolution.[8]Does not increase the equilibrium solubility.[8]

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

  • Preparation of a Base Solution: Prepare a 0.1 M solution of sodium hydroxide (NaOH) in deionized water.

  • Dispersion of the Compound: Add a known amount of this compound to a specific volume of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) to create a suspension.

  • Titration and Dissolution: While stirring the suspension, add the 0.1 M NaOH solution dropwise.

  • Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter.

  • Endpoint: Continue adding the base until the compound is fully dissolved. Record the final pH and the total volume of base added.

  • pH Adjustment (if necessary): If a specific final pH is required, you may need to back-titrate with a dilute acid (e.g., 0.1 M HCl), but be cautious as this may cause precipitation if the pH drops too low. Using a buffer at the target pH from the start is often a better approach.

Protocol 2: Solubility Enhancement using a Co-solvent

  • Co-solvent Selection: Choose a co-solvent that is compatible with your experimental system (e.g., DMSO, ethanol, PEG 400).

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in the chosen co-solvent. For example, dissolve 10 mg of the compound in 1 mL of DMSO. Sonication may aid in dissolution.

  • Serial Dilution: Prepare working solutions by serially diluting the stock solution into your aqueous medium. Ensure that the final concentration of the co-solvent is below the tolerance level for your experiment (e.g., <1% DMSO).

  • Vehicle Control: Prepare a vehicle control solution containing the same final concentration of the co-solvent in the aqueous medium, but without the compound. This is essential for accurately interpreting your experimental results.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Compound is Insoluble in Aqueous Solution ph_adjust Attempt pH Adjustment (Increase pH with dilute base) start->ph_adjust is_soluble1 Is Solubility Sufficient? ph_adjust->is_soluble1 co_solvent Try Using a Co-solvent (e.g., DMSO, Ethanol) is_soluble1->co_solvent No end_success Proceed with Experiment is_soluble1->end_success Yes is_soluble2 Is Solubility Sufficient? co_solvent->is_soluble2 surfactant Consider Surfactants or Other Solubilizing Agents is_soluble2->surfactant No is_soluble2->end_success Yes end_fail Re-evaluate Formulation Strategy surfactant->end_fail

Caption: A workflow for troubleshooting the solubility of this compound.

pH_Effect_on_Solubility cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Alkaline) low_ph_compound R-COOH (Protonated) Neutral Form Low Water Solubility increase_ph Increase pH (Add Base) low_ph_compound:f2->increase_ph high_ph_compound R-COO⁻ (Deprotonated) Ionized Form High Water Solubility increase_ph->high_ph_compound:f2

Caption: The effect of pH on the ionization and solubility of a carboxylic acid.

References

Stability of [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid under different storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid under various storage conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several factors, including exposure to light, temperature, pH (in solution), and the presence of oxidizing agents. Thiazole rings, being heterocyclic aromatic compounds, can be susceptible to photodegradation upon absorption of light energy.[1] Additionally, as a carboxylic acid derivative, the compound may be prone to hydrolysis under certain pH conditions.[2][3]

Q2: What are the visible signs of degradation?

A2: Degradation of the compound may be indicated by a change in the color or clarity of a solution, or the discoloration of a solid sample.[1] Analytically, degradation can be observed as a decrease in the concentration of the parent compound and the appearance of new peaks in chromatographic analyses (e.g., HPLC).[1]

Q3: How should I store solid this compound?

A3: To minimize degradation, the solid compound should be stored in a well-sealed, light-resistant container (e.g., amber glass vial) at a controlled low temperature, protected from moisture.

Q4: What precautions should I take when preparing solutions of this compound?

A4: When preparing solutions, it is advisable to use high-purity solvents and protect the solution from light by using amber-colored glassware or by wrapping the container in aluminum foil.[1] For oxygen-sensitive formulations, it is recommended to purge the solvent with an inert gas like nitrogen or argon to minimize oxidative degradation.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Rapid degradation of the compound in solution, even with minimal light exposure. Photosensitizers in the solvent or formulation: Impurities in the solvent or other formulation components may absorb light and transfer energy to your compound, causing degradation.[1]Purify solvents: Use high-purity, HPLC-grade solvents. Analyze excipients: Ensure all formulation components are of high purity and are not known photosensitizers.[1]
Dissolved oxygen: The presence of dissolved oxygen can lead to photo-oxidation.[1]Use degassed solvents: Purge solvents with an inert gas (e.g., nitrogen or argon) before use.
Inconsistent stability results between experiments. Variable light exposure: Inconsistent positioning of samples in a photostability chamber or fluctuations in lamp intensity can lead to variable results.[1]Standardize sample placement: Use a sample holder to ensure all samples are equidistant from the light source. Monitor light intensity: Regularly calibrate and monitor the output of your light source.[1]
Temperature fluctuations: Heat generated by a light source can cause thermal degradation, confounding photostability results.[1]Use a temperature-controlled chamber: Employ a photostability chamber with temperature and humidity controls. Include dark controls: Run a parallel experiment with identical samples shielded from light to differentiate between thermal and photodegradation.[1]
Appearance of new peaks in HPLC analysis over time. Chemical degradation: The compound may be degrading due to factors like pH, temperature, or light exposure.Conduct a forced degradation study: This will help identify potential degradation products and pathways, which is crucial for developing a stability-indicating analytical method.[4]
Hydrolysis: The carboxylic acid moiety can undergo hydrolysis, especially at non-neutral pH.[2]Optimize pH: Determine the optimal pH for stability through experimental studies and use appropriate buffer systems.[4]

Data Presentation

Table 1: Summary of Forced Degradation Studies

Stress Condition % Degradation Number of Degradants Major Degradant (Peak Area %)
Acid Hydrolysis (0.1 M HCl, 60°C, 24h)DataDataData
Base Hydrolysis (0.1 M NaOH, RT, 24h)DataDataData
Oxidative (3% H₂O₂, RT, 24h)DataDataData
Thermal (Solid, 80°C, 48h)DataDataData
Photolytic (ICH Q1B, Solid)DataDataData
Photolytic (ICH Q1B, Solution)DataDataData

Table 2: Stability of this compound Solution at Different Temperatures

Storage Temperature Initial Assay (%) Assay after 1 week (%) Assay after 4 weeks (%)
2-8°C (Protected from light)DataDataData
25°C / 60% RH (Protected from light)DataDataData
40°C / 75% RH (Protected from light)DataDataData

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.[4][5][6]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.[4]

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 24 hours.[4]

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[4]

  • Thermal Degradation (Solution): Heat the stock solution at 60°C for 48 hours.[4]

  • Thermal Degradation (Solid): Store the solid compound at 80°C for 48 hours.

  • Photodegradation: Expose the stock solution and solid compound to light in a photostability chamber according to ICH Q1B guidelines.[4] Include a dark control wrapped in aluminum foil.[1]

  • Sample Analysis: At specified time points, withdraw aliquots from each stress condition. Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration and analyze by a suitable stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control solution to identify and quantify degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from degradants.[4]

  • Column Selection: Start with a C18 reversed-phase column.

  • Mobile Phase Optimization: Develop a gradient elution method using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). Adjust the pH of the aqueous phase and the gradient profile to achieve optimal separation of the parent peak from all degradation product peaks.

  • Detector Wavelength Selection: Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths. Select a wavelength that provides a good response for both the API and the degradants.

  • Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[4]

Visualizations

Stability_Testing_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis and Evaluation API This compound Solid Solid Form API->Solid Solution Solution Form API->Solution Stress Stress Conditions Solid->Stress Solution->Stress Analysis HPLC Analysis Stress->Analysis Acid Acidic Base Basic Oxidative Oxidative Thermal Thermal Photolytic Photolytic Evaluation Data Evaluation Analysis->Evaluation Pathway Degradation Pathway Elucidation Evaluation->Pathway Potential_Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photodegradation Photodegradation Parent This compound Hydrolysis_Product Thiazole Ring Opening / Carboxylic Acid Modification Parent->Hydrolysis_Product H₂O, H⁺/OH⁻ Oxidation_Product N-oxide or S-oxide formation Parent->Oxidation_Product [O] Photo_Product Reaction with Singlet Oxygen / Ring Cleavage Parent->Photo_Product hν, O₂

References

Troubleshooting guide for [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid Synthesis

This guide provides troubleshooting advice and detailed protocols for the synthesis of this compound. The primary synthetic route involves a Hantzsch thiazole synthesis to form the core heterocyclic structure, followed by ester hydrolysis to yield the final carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

General Issues

Q1: My overall yield is significantly lower than expected. What are the most common factors to investigate?

A1: Low overall yield can stem from issues in either the Hantzsch condensation or the hydrolysis step. A systematic approach is best:

  • Starting Material Purity: Verify the purity of your 2-chlorobenzthioamide and ethyl 4-chloroacetoacetate. Impurities can inhibit the reaction or lead to side products.

  • Reaction Conditions: The Hantzsch thiazole synthesis is sensitive to temperature, solvent, and reaction time.[1] Suboptimal conditions can lead to incomplete reactions or degradation. Ensure you are using an appropriate solvent (like ethanol) and adequate heating.[2]

  • Incomplete Hydrolysis: The saponification of the intermediate ester may be incomplete. Ensure you are using a sufficient molar excess of base and allowing adequate reaction time.

  • Product Loss During Workup: The final acid product is precipitated by acidifying the reaction mixture after hydrolysis. Ensure the pH is low enough for complete precipitation. Avoid excessive washing with water, which can dissolve some of the product.

Q2: The reaction does not seem to be progressing, and TLC analysis shows only starting materials. What should I do?

A2: A stalled reaction is often due to insufficient activation energy or catalyst issues.

  • Temperature: The Hantzsch synthesis typically requires heating to overcome its activation energy.[1][3] If you are running the reaction at room temperature, consider increasing the temperature to reflux.

  • Reaction Time: It's possible the reaction simply needs more time to proceed to completion. Monitor the reaction via TLC over an extended period.

  • Catalyst: While often not strictly necessary, a catalytic amount of acid or the use of specific catalysts like silica-supported tungstosilisic acid can sometimes improve reaction rates.[3]

  • Alternative Energy Sources: Microwave irradiation has been shown to significantly reduce reaction times and improve yields in some Hantzsch syntheses.[1]

Step 1: Hantzsch Thiazole Synthesis Issues

Q3: I am observing multiple spots on my TLC plate after the initial condensation reaction. What are the likely side products?

A3: The most common side products in a Hantzsch synthesis result from alternative reaction pathways or impurities.

  • Isomeric Byproducts: Under acidic conditions, the reaction can sometimes yield 2-imino-2,3-dihydrothiazoles as isomers.[4] Maintaining neutral or slightly basic conditions during the condensation can minimize this.

  • Self-condensation: The α-haloketoester (ethyl 4-chloroacetoacetate) can undergo self-condensation.

  • Starting Material Impurities: Impurities in the thioamide or ketoester can lead to a variety of unintended products.

Q4: How can I optimize the conditions for the formation of ethyl [2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetate?

A4: Optimization involves systematically adjusting reaction parameters.

  • Solvent: Ethanol is a common and effective solvent. Other polar protic solvents can also be used.

  • Stoichiometry: Using a slight excess (e.g., 1.1 to 1.5 equivalents) of the thioamide can help drive the reaction to completion, as the unreacted thioamide is often easily removed during workup.[2]

  • Temperature: Refluxing in ethanol is a standard condition. A temperature study can identify the optimal point between reaction rate and byproduct formation.

Step 2: Hydrolysis Issues

Q5: The hydrolysis of the intermediate ester is slow or incomplete. How can I ensure full conversion to the carboxylic acid?

A5: Incomplete hydrolysis is a common issue.

  • Base Concentration: Increase the molar excess of the base (e.g., NaOH or KOH) to 3-5 equivalents to ensure the equilibrium is shifted towards the carboxylate salt.

  • Co-solvent: If the ester has poor solubility in the aqueous base, add a co-solvent like ethanol or THF to create a homogeneous solution.

  • Temperature: Heating the hydrolysis reaction mixture (e.g., to 50-70 °C) will increase the reaction rate significantly.

  • Reaction Time: Allow the reaction to proceed for several hours, monitoring by TLC until the starting ester spot has completely disappeared.

Purification Issues

Q6: What is the best method to purify the final this compound?

A6: The final product is typically a solid that can be purified by recrystallization.

  • Initial Isolation: After hydrolysis, the reaction mixture is cooled and acidified (e.g., with HCl) to a pH of ~2-3 to precipitate the crude carboxylic acid.

  • Filtration: The crude solid is collected by vacuum filtration and washed with cold water.

  • Recrystallization: Choose a suitable solvent system for recrystallization. A mixture of ethanol and water, or ethyl acetate and hexanes, is often effective. Dissolve the crude product in the minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.

Data Presentation

Table 1: Optimization of Hantzsch Synthesis Conditions

ParameterCondition A (Conventional)Condition B (Optimized)Rationale
Solvent EthanolEthanol/Water (50/50)Can improve solubility of certain reagents.[3]
Temperature Reflux (~78 °C)65 °C or Room TempLower temperatures can sometimes reduce side products.[3]
Energy Source Thermal HeatingUltrasonic IrradiationOften leads to significantly shorter reaction times and higher yields.[3]
Catalyst NoneSilica Supported AcidCan accelerate the reaction rate.[3]
Reaction Time 4-8 hours15-60 minutesDependent on energy source and catalyst used.
Expected Yield 60-75%79-90%Optimized conditions can provide a significant boost in yield.[3]

Table 2: Troubleshooting Common Impurities

ImpuritySourceIdentification (TLC)Removal Method
Unreacted ThioamideIncomplete reaction (Step 1)More polar than product esterWashes with dilute acid; soluble in aqueous workup.[2]
Unreacted EsterIncomplete hydrolysis (Step 2)Less polar than final acidDrive hydrolysis to completion; can be removed by extraction with a nonpolar solvent (e.g., ether) before acidification.
Isomeric ByproductsSide reaction in Step 1Similar polarity to product esterCareful column chromatography or fractional recrystallization.

Experimental Protocols

Protocol 1: Synthesis of Ethyl [2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetate (Hantzsch Condensation)

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chlorobenzthioamide (1.0 eq).

  • Solvent Addition: Add absolute ethanol to the flask (approx. 5-10 mL per gram of thioamide).

  • Reactant Addition: To the stirring suspension, add ethyl 4-chloroacetoacetate (1.05 eq).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase).

  • Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate as a hydrochloride salt.[2]

  • Neutralization: Pour the reaction mixture into a beaker containing a cold, dilute solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[5] Stir until effervescence ceases.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water and air-dry. The crude solid can be used directly in the next step or purified by recrystallization from ethanol.

Protocol 2: Synthesis of this compound (Hydrolysis)

  • Setup: In a round-bottom flask, suspend the crude ethyl [2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetate (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).

  • Base Addition: Add sodium hydroxide (NaOH) pellets (3.0 eq) to the suspension.

  • Reaction: Heat the mixture to 60 °C with stirring. The suspension should become a clear solution as the reaction proceeds. Monitor by TLC until the starting ester is consumed (typically 2-4 hours).

  • Solvent Removal: After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with vigorous stirring until the pH is approximately 2-3. A solid precipitate will form.

  • Isolation and Purification: Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum. The product can be further purified by recrystallization (e.g., from an ethanol/water mixture).

Mandatory Visualization

SynthesisWorkflow cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Ester Hydrolysis start Starting Materials (2-Chlorobenzthioamide + Ethyl 4-chloroacetoacetate) reaction1 Condensation Reaction (Ethanol, Reflux) start->reaction1 intermediate Intermediate Product (Ethyl [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetate) reaction1->intermediate reaction2 Saponification (NaOH, EtOH/H2O, Heat) intermediate->reaction2 acidification Acidic Workup (HCl) reaction2->acidification final_product Crude Final Product acidification->final_product purification Purification (Recrystallization) final_product->purification end_product Pure this compound purification->end_product

Caption: Synthetic workflow for this compound.

TroubleshootingGuide start Problem: Low Yield / No Reaction q1 Are starting materials pure? start->q1 a1_no No: Purify reagents (Recrystallize/Distill) q1->a1_no q2 Are reaction conditions optimal? q1->q2 Yes a1_yes Yes a2_no No: Optimize - Increase Temperature - Increase Time - Check Stoichiometry q2->a2_no q3 Is hydrolysis complete? q2->q3 Yes a2_yes Yes a3_no No: Force Completion - Add excess base - Heat mixture - Increase Time q3->a3_no end_node Investigate Side Reactions (Isolate & Characterize Byproducts) q3->end_node Yes a3_yes Yes

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Optimization of Thiazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for thiazole ring formation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of thiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing thiazoles, and what are its key components?

A1: The Hantzsch thiazole synthesis is a widely used and classic method for forming the thiazole ring.[1] It involves the condensation reaction between an α-haloketone and a thioamide.[1][2] The reliability of this method and the ready availability of the starting materials contribute to its popularity.[1]

Q2: What is the general mechanism of the Hantzsch thiazole synthesis?

A2: The reaction begins with a nucleophilic attack from the sulfur atom of the thioamide on the α-carbon of the haloketone in an S N 2 reaction, which forms an intermediate.[1][3] This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone. The final step is a dehydration reaction that leads to the formation of the aromatic thiazole ring.[1]

Q3: Are there other common methods for thiazole synthesis?

A3: Yes, besides the Hantzsch synthesis, other notable methods include:

  • Cook-Heilbron Synthesis: This method produces 5-aminothiazoles by reacting α-aminonitriles with reagents like carbon disulfide, dithioacids, or isothiocyanates under mild conditions.[4][5][6]

  • Gabriel Synthesis: This involves the cyclization of acylaminocarbonyl compounds with phosphorus pentasulfide.[7]

  • Tcherniac's Synthesis: This method synthesizes 2-substituted thiazoles through the acid hydrolysis of α-thiocyanic ketones or their treatment with sulfur compounds.[4]

Q4: What are some common challenges encountered during thiazole synthesis?

A4: Researchers often face challenges such as low product yields, the formation of side products and isomers, and incomplete reactions.[8][9] These issues can often be addressed by carefully optimizing the reaction conditions.[8]

Troubleshooting Guides

Problem 1: Low to No Product Yield

Question: My Hantzsch thiazole synthesis is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?

Answer: Low or no product yield in a Hantzsch thiazole synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Cause Recommended Solutions
Poor Quality of Starting Materials Ensure the α-haloketone is fresh and has been stored properly, as these compounds can be lachrymatory and may decompose over time. Verify the purity of the thioamide.[1]
Incorrect Stoichiometry An improper ratio of reactants can limit the yield.[9] A slight excess of the thioamide (e.g., 1.1 to 1.5 equivalents) is often used to ensure the complete consumption of the α-haloketone.[1][9]
Suboptimal Reaction Temperature Many Hantzsch syntheses require heating to overcome the activation energy. If the reaction is sluggish at room temperature, consider gradually increasing the temperature while monitoring the reaction's progress using Thin Layer Chromatography (TLC). Conversely, excessive heat can lead to the degradation of reactants or the product.[1][8][9]
Inappropriate Solvent The choice of solvent can significantly impact the reaction rate and yield. Polar protic solvents like ethanol and methanol are commonly used and often give good results.[1]
Reaction Time Too Short It's possible the reaction has not had enough time to go to completion. Monitor the reaction's progress with TLC to determine the optimal reaction time.[8]
Problem 2: Formation of Multiple Products (Side Reactions)

Question: My reaction is producing multiple products, leading to a complex mixture that is difficult to purify. What are the common side reactions and how can I minimize them?

Answer: The formation of multiple products is a common issue, often due to side reactions. Understanding these potential side reactions is key to minimizing their formation.

Side Reaction Recommended Solutions
Isomer Formation Under acidic conditions, the Hantzsch synthesis can yield a mixture of the desired 2-aminothiazole and the isomeric 2-imino-2,3-dihydrothiazole.[9][10] To favor the formation of a single isomer, carefully control the pH of the reaction medium. Neutral solvents typically lead exclusively to the 2-(N-substituted amino)thiazoles.[10][11]
Instability of Reactants Thioamides can be unstable under acidic conditions, which may lead to the formation of side products.[1] If this is suspected, consider running the reaction under neutral or slightly basic conditions.
Competing Reactions In multicomponent reactions, side reactions can occur between the aldehyde and the thioamide or α-haloketone. Optimizing the order of reagent addition can sometimes mitigate these competing reactions.[1]

Experimental Protocols

Key Experiment: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol provides a detailed methodology for a typical Hantzsch thiazole synthesis.[3]

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Aqueous Sodium Carbonate Solution (20 mL)

  • Deionized Water

Equipment:

  • 20 mL Scintillation Vial

  • Magnetic Stir Bar

  • Hot Plate with Stirring Capability

  • 100 mL Beaker

  • Buchner Funnel and Filter Flask

  • Watch Glass

Procedure:

  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol). Add methanol (5 mL) and a magnetic stir bar.

  • Heating: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[3]

  • Workup: After 30 minutes, remove the reaction from the heat and allow it to cool to room temperature.

  • Precipitation: Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.[3]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid (filter cake) with deionized water.

  • Drying: Spread the collected solid on a tared watch glass and allow it to air dry.

  • Characterization: Once dry, determine the mass of the product and calculate the percent yield. The product can be further characterized by techniques such as melting point determination, TLC, and NMR spectroscopy.[3]

Data Presentation

Table 1: Effect of Solvent on Hantzsch Thiazole Synthesis Yield
Solvent Typical Yield (%) Notes
EthanolHighA commonly used polar protic solvent that often provides good yields.[1]
MethanolHighAnother effective polar protic solvent.[1][3]
1-ButanolModerate to HighCan be effective, especially at reflux temperatures.[12]
WaterModerateCan be used, sometimes in combination with an organic solvent like ethanol.[12]
AcetonitrileVariableA polar aprotic solvent, its effectiveness can vary depending on the specific substrates.
TolueneVariableA non-polar solvent, generally less common for this reaction.[13]
Dimethylformamide (DMF)VariableA polar aprotic solvent, can be effective in certain cases.[13]
Table 2: Influence of Reaction Conditions on Product Formation
Parameter Condition Observed Outcome Reference
pH NeutralFavors the formation of 2-(N-substituted amino)thiazoles.[10][11]
pH Acidic (e.g., 10M-HCl-EtOH)Can lead to a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[9][10][11]
Energy Source Conventional HeatingEffective, but can require longer reaction times.[12]
Energy Source Microwave IrradiationCan significantly reduce reaction times and sometimes improve yields.[5][8][9]
Catalyst None (Catalyst-free)The standard Hantzsch synthesis is often performed without a catalyst.[1]
Catalyst Palladium (e.g., Pd(OAc)₂)Used for direct arylation of the thiazole ring, but can be poisoned by the sulfur atom.[11][14]
Catalyst Brønsted AcidCan be used to promote thiazole synthesis from benzylamines, acetophenones, and sulfur powder.[15]

Mandatory Visualizations

Hantzsch_Synthesis_Workflow start Start reactants Combine α-Haloketone and Thioamide in Solvent start->reactants heat Heat Reaction Mixture (e.g., 100°C, 30 min) reactants->heat cool Cool to Room Temperature heat->cool workup Pour into Aqueous Base (e.g., 5% Na₂CO₃) cool->workup isolate Isolate Product by Vacuum Filtration workup->isolate wash Wash with Water isolate->wash dry Air Dry Product wash->dry characterize Characterize Product (Yield, MP, TLC, NMR) dry->characterize end End characterize->end

Caption: Experimental workflow for a typical Hantzsch thiazole synthesis.

Troubleshooting_Thiazole_Synthesis start Low Yield or Side Products Observed check_reactants Check Purity and Stoichiometry of Starting Materials start->check_reactants Impure or incorrect ratio? optimize_temp Optimize Reaction Temperature start->optimize_temp Reaction sluggish or degrading? optimize_time Optimize Reaction Time start->optimize_time Incomplete conversion? check_solvent Evaluate Solvent Choice start->check_solvent Poor solubility or reactivity? check_ph Control pH to Avoid Isomer Formation start->check_ph Multiple isomers formed? success Improved Yield and Purity Achieved check_reactants->success optimize_temp->success optimize_time->success check_solvent->success check_ph->success

Caption: Logical troubleshooting workflow for thiazole synthesis optimization.

References

How to avoid common pitfalls in experiments with thiazole compounds.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for thiazole compound experimentation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common pitfalls associated with the synthesis, purification, and biological evaluation of this important class of heterocyclic compounds.

I. Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.

Guide 1: Synthesis & Purification

Problem: Low or no yield in Hantzsch thiazole synthesis.

Potential Causes & Solutions:

  • Poor quality of starting materials: Ensure α-haloketones are fresh or properly stored, as they can decompose over time. The purity of the thioamide is also crucial.

  • Suboptimal reaction temperature: Many Hantzsch syntheses require heating. If the reaction is sluggish at room temperature, gradually increase the heat and monitor progress via Thin Layer Chromatography (TLC). Conversely, excessive heat can lead to the formation of side products.

  • Inappropriate solvent: The choice of solvent can significantly impact reaction rate and yield.

  • Incorrect stoichiometry: An improper ratio of reactants can limit the yield. A slight excess of the thioamide is often used.

  • Side reactions: Unstable reactants, such as thioamides in acidic conditions, can lead to side product formation. Consider running the reaction under neutral or slightly basic conditions if this is an issue.

Problem: Formation of multiple products or impurities.

Potential Causes & Solutions:

  • Side reactions: As mentioned above, side reactions can be a significant issue. Optimizing the order of reagent addition can sometimes mitigate this.

  • Regioselectivity issues: With unsymmetrical α-haloketones, the formation of regioisomers is possible. Running the reaction under acidic conditions has been shown to alter the regioselectivity. Careful analysis of the product mixture by NMR is necessary to identify the isomers.

  • Incomplete oxidation: A common side product is the dihydro-benzothiazole intermediate, indicating incomplete oxidation. Ensure an efficient oxidant is used or that the reaction is open to air if atmospheric oxygen is the intended oxidant.

Problem: Difficulty in product isolation and purification.

Potential Causes & Solutions:

  • Product solubility: If the product is highly soluble in the reaction solvent, precipitation may not occur. In such cases, extraction with a suitable organic solvent followed by column chromatography may be necessary.

  • Product is an oil or does not crystallize: If the product does not precipitate or crystallize upon cooling and neutralization, extraction and column chromatography are recommended purification methods.

  • Difficult catalyst removal: If a catalyst is used, its removal from the product can be challenging. Choose a catalyst that can be easily separated, for instance, a solid-supported catalyst that can be filtered off.

Guide 2: Compound Stability & Solubility

Problem: Degradation of the thiazole compound in solution.

Potential Causes & Solutions:

  • Hydrolysis: The thiazole ring can be susceptible to hydrolysis, particularly under alkaline conditions. Check and adjust the pH of your stock solutions and final assay buffers.

  • Oxidation: The sulfur atom in the thiazole ring is a potential site for oxidation. Ensure your solvents and reagents are free from peroxides and other oxidizing agents.

  • Photodegradation: Aromatic systems can be prone to degradation upon exposure to UV or visible light. Protect your solutions from light, especially during long-term storage.[1]

  • Elevated temperatures: Higher temperatures can accelerate degradation. Store stock solutions at low temperatures (e.g., -20°C or -80°C) and minimize the time the compound spends at room temperature.

Problem: Poor solubility of the thiazole compound.

Potential Causes & Solutions:

  • Inappropriate solvent: Thiazole itself is sparingly soluble in water but soluble in alcohol and ether. The solubility of thiazole derivatives will vary based on their substituents. Test a range of solvents to find a suitable one for your compound.

  • pH-dependent solubility: For compounds with ionizable groups, solubility can be significantly influenced by pH. Determine the pKa of your compound and adjust the buffer pH to favor the more soluble form.

  • Use of co-solvents: Employ a minimal amount of a water-miscible organic solvent like DMSO, ethanol, or DMF to prepare a concentrated stock solution, which can then be diluted into the aqueous buffer. Be mindful of the final solvent concentration in your assay, as it might affect the biological system.

II. Frequently Asked Questions (FAQs)

Synthesis & Purification

  • Q1: What is the general mechanism of the Hantzsch thiazole synthesis?

    • A1: The reaction begins with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone (an SN2 reaction). This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone. Finally, a dehydration step leads to the formation of the aromatic thiazole ring.

  • Q2: What are the typical starting materials for this synthesis?

    • A2: The core components are an α-haloketone (e.g., 2-bromoacetophenone) and a thioamide (e.g., thiourea).

  • Q3: How can I monitor the progress of my Hantzsch synthesis reaction?

    • A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. The disappearance of the starting material spots and the appearance of a new product spot indicate the reaction is progressing.

Stability & Solubility

  • Q4: What are the most common degradation pathways for thiazole derivatives?

    • A4: The most common degradation pathways include hydrolysis (especially in alkaline conditions), oxidation of the sulfur atom, and photodegradation upon exposure to light.[1]

  • Q5: How can I quickly assess the stability of my thiazole compound in a new buffer system?

    • A5: Prepare a solution of your compound in the new buffer and monitor it over time using HPLC. A decrease in the peak area of the parent compound and the appearance of new peaks will indicate instability.

  • Q6: What are the general storage recommendations for thiazole compounds?

    • A6: In solid form, store in a cool, dark, and dry place. For stock solutions, prepare concentrated solutions in a suitable anhydrous organic solvent (e.g., DMSO), aliquot into single-use vials to avoid freeze-thaw cycles, and store at -20°C or -80°C, protected from light.

Biological Assays

  • Q7: I'm seeing inconsistent results in my cell-based assays with a thiazole compound. What could be the cause?

    • A7: In addition to compound stability and solubility issues, consider the following:

      • Interaction with media components: The compound may interact with components of the cell culture medium.

      • Cell line sensitivity: Different cell lines may have varying sensitivities to the compound and the solvent used.

      • Assay interference: The compound itself might interfere with the assay readout (e.g., autofluorescence).

III. Data Presentation

Table 1: Optimization of Hantzsch Thiazole Synthesis of 2-Aminothiazole Derivatives

This table summarizes the effect of different catalysts and solvents on the yield of the Hantzsch synthesis of a 2-aminothiazole derivative.

EntryCatalyst (wt%)SolventTemperature (°C)Time (h)Yield (%)
1NoneEtOH805
2Ca/4-MePy-IL@ZY-Fe3O4 (5)EtOH804.565
3Ca/4-MePy-IL@ZY-Fe3O4 (7.5)EtOH80482
4Ca/4-MePy-IL@ZY-Fe3O4 (10)EtOH25545
5Ca/4-MePy-IL@ZY-Fe3O4 (10)EtOH80396
6Ca/4-MePy-IL@ZY-Fe3O4 (12.5)EtOH80396
7Ca/4-MePy-IL@ZY-Fe3O4 (10)H₂O80555
8Ca/4-MePy-IL@ZY-Fe3O4 (10)CH₃CN80570
9Ca/4-MePy-IL@ZY-Fe3O4 (10)Toluene80560
10Ca/4-MePy-IL@ZY-Fe3O4 (10)THF80575
11Ca/4-MePy-IL@ZY-Fe3O4 (10)DCM80568
12Zeolite–NaY (10)EtOH80530
13Ca@zeolite-Y (10)EtOH80560
14Ca/4-MePy-IL@ZY (10)EtOH80488

Reaction conditions: acetophenone (1.5 mmol), thiourea (1.5 mmol), TCCA (0.5 mmol) and solvent (3 mL). Isolated yield.[2]

Table 2: Synthesis of 2-Aminothiazole Derivatives Using Ca/4-MePy-IL@ZY-Fe₃O₄ Catalyst

This table shows the yields for the synthesis of various 2-aminothiazole derivatives using the optimized conditions from Table 1.

EntryRProductTime (h)Yield (%)
1H3a396
24-Me3b394
34-OMe3c3.593
44-Cl3d395
54-Br3e396
64-F3f3.592
74-NO₂3g490
83-NO₂3h491
92-Cl3i4.588
102-Br3j4.587

Reaction conditions: methylcarbonyls (1.5 mmol), thiourea (1.5 mmol), TCCA (0.5 mmol), Ca/4-MePy-IL@ZY-Fe₃O₄ (10 wt%), and EtOH (3 mL) at 80 °C. Isolated yield.[2]

IV. Experimental Protocols

Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

Materials:

  • 2-bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Na₂CO₃ solution (20 mL)

  • Stir bar

  • 20 mL scintillation vial

  • Hot plate

  • 100 mL beaker

  • Buchner funnel and side-arm flask

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

  • Add methanol and a stir bar.

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing the 5% Na₂CO₃ solution and swirl to mix.

  • Filter the mixture through a Buchner funnel.

  • Wash the collected solid with water.

  • Allow the solid to air dry on a tared watch glass.

  • Determine the mass of the product and calculate the percent yield.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude thiazole compound

  • Silica gel (230-400 mesh)

  • Appropriate solvent system (e.g., ethyl acetate/hexanes)

  • Glass column

  • Collection tubes

  • TLC plates and chamber

  • Rotary evaporator

Procedure:

  • Prepare the column: Plug the bottom of the column with glass wool and add a layer of sand.

  • Pack the column: Prepare a slurry of silica gel in the initial, non-polar mobile phase and pour it into the column. Allow the silica to settle, tapping the column gently to remove air bubbles. Add another layer of sand on top of the silica.

  • Load the sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this to the top of the column.

  • Elute the column: Start with a non-polar solvent system and gradually increase the polarity. Collect fractions in test tubes.

  • Monitor the fractions: Use TLC to analyze the collected fractions and identify those containing the pure product.

  • Combine and concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified thiazole compound.

Protocol 3: MTT Assay for Cytotoxicity

Materials:

  • Cells of interest

  • 96-well tissue culture plates

  • Thiazole compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the thiazole compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 200 µL of DMSO to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

V. Mandatory Visualizations

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Thiazole Thiazole Compound Thiazole->PI3K Inhibits Thiazole->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway with inhibition by a thiazole compound.

Hantzsch_Synthesis_Workflow Start Start: α-Haloketone + Thioamide Reaction Reaction: - Heat in Solvent - Monitor by TLC Start->Reaction Cooling Cooling to Room Temperature Reaction->Cooling Neutralization Neutralization: Add Na₂CO₃ solution Cooling->Neutralization Precipitation Precipitation of Crude Product Neutralization->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing with Water Filtration->Washing Drying Air Drying Washing->Drying End End: Pure Thiazole Product Drying->End

Caption: Experimental workflow for a typical Hantzsch thiazole synthesis.

Troubleshooting_Logic Problem Low Synthesis Yield? Solvent Is the solvent optimal? Problem->Solvent Temp Is the temperature optimal? Solvent->Temp Yes ScreenSolvents Screen different solvents Solvent->ScreenSolvents No Catalyst Is a catalyst needed/optimal? Temp->Catalyst Yes OptimizeTemp Optimize temperature (heating/cooling) Temp->OptimizeTemp No Reactants Are starting materials pure? Catalyst->Reactants Yes AddCatalyst Add/change catalyst Catalyst->AddCatalyst No PurifyReactants Purify starting materials Reactants->PurifyReactants No CheckStoichiometry Check stoichiometry Reactants->CheckStoichiometry Yes Sol_Yes Yes Sol_No No Temp_Yes Yes Temp_No No Cat_Yes Yes Cat_No No React_Yes Yes React_No No ScreenSolvents->Temp OptimizeTemp->Catalyst AddCatalyst->Reactants PurifyReactants->CheckStoichiometry

Caption: Decision-making flowchart for troubleshooting low reaction yields.

References

Addressing cytotoxicity issues of [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid in cell lines.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid. This resource is designed for researchers, scientists, and drug development professionals to address potential cytotoxicity issues encountered during in vitro cell line experiments. While specific cytotoxicity data for this compound is limited in publicly available literature, this guide provides troubleshooting strategies and frequently asked questions based on the broader class of thiazole derivatives and common challenges with small molecule compounds in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity with this compound at our initial screening concentrations. Is this expected?

A1: Thiazole-containing compounds are a diverse class of heterocyclic molecules known for a wide range of biological activities, including anti-inflammatory and anticancer effects.[1] The cytotoxic potential of thiazole derivatives is often dependent on the specific chemical substitutions on the thiazole and associated phenyl rings.[1][2] Therefore, observing cytotoxicity is not unexpected. The key is to determine the therapeutic index – the concentration range where the desired biological activity is observed without unacceptable levels of cell death.

Q2: How can we determine if the observed cell death is due to apoptosis or necrosis?

A2: It is crucial to distinguish between these two modes of cell death. Apoptosis is a programmed and controlled process, often a desired outcome for anti-cancer agents, while necrosis is an uncontrolled form of cell death that can result from acute cellular injury.[3] You can differentiate between apoptosis and necrosis using a combination of assays, such as Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[4] Early apoptotic cells will be Annexin V positive and PI negative, late apoptotic/necrotic cells will be positive for both, and necrotic cells will be primarily PI positive.

Q3: Could the solvent used to dissolve the compound be contributing to the cytotoxicity?

A3: Yes, the vehicle used to dissolve the compound, most commonly Dimethyl Sulfoxide (DMSO), can be cytotoxic at certain concentrations.[4] It is essential to run a vehicle control group in all experiments, treating cells with the highest concentration of the solvent used for the test compound. As a general rule, the final concentration of DMSO in the cell culture medium should be kept below 0.5% to minimize solvent-induced toxicity.[4]

Q4: We are seeing high variability in our cytotoxicity assay results between replicate wells. What could be the cause?

A4: High variability in cell-based assays is a common issue that can stem from several factors:

  • Inconsistent cell seeding: Ensure a homogenous cell suspension and proper mixing before and during plating.[5]

  • Edge effects: Wells on the perimeter of a microplate are prone to evaporation, which can affect cell growth. It is advisable to not use the outer wells for experimental conditions or to fill them with sterile PBS or media to minimize evaporation from the inner wells.[5]

  • Compound precipitation: The compound may not be fully soluble in the culture medium at the tested concentrations. Visually inspect the wells for any signs of precipitation.

  • Incomplete mixing of reagents: Ensure thorough but gentle mixing after adding assay reagents.[5]

Troubleshooting Guide

Issue 1: High Background Signal in Cytotoxicity Assay

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Compound Interference The compound may have intrinsic color or fluorescence that interferes with the assay readout. Run a "compound-only" control (compound in cell-free media) at the highest concentration and subtract this background reading.[5]
Media Components Phenol red in the culture medium can interfere with some fluorescence/absorbance-based assays.[6] Consider using phenol red-free medium for the assay.
High Cell Density Too many cells can lead to a high basal signal. Optimize the cell seeding density for your specific cell line and assay duration.[7]
Contamination Mycoplasma or bacterial contamination can affect cellular metabolism and assay results. Regularly test your cell lines for contamination.[5]
Issue 2: Unexpectedly Low Cytotoxicity (High IC50 Value)

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Compound Instability The compound may be unstable in the culture medium over the incubation period. Test the stability of the compound under your experimental conditions.
Low Target Expression (if applicable) If the compound has a specific cellular target, ensure that your chosen cell line expresses the target at sufficient levels.[5]
Cell Line Resistance The cell line may have intrinsic or acquired resistance mechanisms, such as the expression of multidrug resistance (MDR) transporters.[5]
Incorrect Assay Timing The cytotoxic effect may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.[4][8]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[9]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.[4]

  • Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control (DMSO) for the desired duration (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.

  • Plate Setup: Prepare a 96-well plate with cells, vehicle controls, and a positive control for maximum LDH release (e.g., using a lysis buffer).[6]

  • Compound Treatment: Add the test compound at various concentrations and incubate for the desired period.[6]

  • Sample Collection: After incubation, carefully collect the supernatant from each well.

  • LDH Reaction: Add the supernatant to a new plate containing the LDH assay reaction mixture according to the manufacturer's instructions.

  • Absorbance Measurement: Incubate as recommended and then measure the absorbance at the specified wavelength.

  • Calculation: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum release control.

Protocol 3: Annexin V/PI Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[4]

  • Cell Treatment: Treat cells in a 6-well plate with the compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Potential Signaling Pathways and Mechanisms of Cytotoxicity

While the specific mechanism for this compound is not defined, thiazole derivatives can induce cytotoxicity through various mechanisms, including the induction of apoptosis.[2] Potential mechanisms to investigate include:

  • Induction of Apoptosis: Many cytotoxic compounds exert their effects by activating intrinsic or extrinsic apoptotic pathways. This can be investigated by measuring caspase activation (e.g., caspase-3, -8, -9) and the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.

  • Mitochondrial Dysfunction: The compound may affect mitochondrial function, leading to a decrease in mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors like cytochrome c.[10][11][12]

  • Oxidative Stress: The compound could induce the production of reactive oxygen species (ROS), leading to cellular damage.[3] This can be measured using fluorescent probes like DCFDA.

Visualizations

Experimental Workflow for Assessing Cytotoxicity

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Cell Culture seed_cells Seed Cells in Microplate prep_cells->seed_cells prep_compound Prepare Compound Stock (in DMSO) treat_cells Treat with Compound (Serial Dilutions) prep_compound->treat_cells seed_cells->treat_cells add_reagent Add Cytotoxicity Assay Reagent (e.g., MTT, LDH Reagent) treat_cells->add_reagent incubate Incubate add_reagent->incubate read_plate Measure Signal (Absorbance/Fluorescence) incubate->read_plate calc_viability Calculate % Viability/ % Cytotoxicity read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: General workflow for assessing compound-induced cytotoxicity.

Hypothetical Apoptosis Signaling Pathway

G cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade compound This compound bax Bax/Bak Activation compound->bax mmp Loss of Mitochondrial Membrane Potential (ΔΨm) bax->mmp cyto_c Cytochrome c Release mmp->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: A potential intrinsic apoptosis pathway induced by a cytotoxic compound.

Troubleshooting Logic Diagram

G start High Cytotoxicity Observed? q_conc Is concentration appropriate? start->q_conc Yes q_vehicle Vehicle control shows toxicity? q_conc->q_vehicle Yes sol_conc Perform dose-response and time-course q_conc->sol_conc No q_assay Is assay readout reliable? q_vehicle->q_assay No sol_vehicle Lower DMSO concentration (<0.5%) q_vehicle->sol_vehicle Yes sol_assay Check for compound interference. Use orthogonal assay. q_assay->sol_assay No end Proceed with mechanistic studies q_assay->end Yes

References

Technical Support Center: Synthesis of [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in enhancing the yield of [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing the this compound core structure?

A1: The Hantzsch thiazole synthesis is a fundamental and highly efficient method for constructing the thiazole ring, which is the core of the target molecule.[1][2] This reaction typically involves the condensation of an α-haloketone with a thioamide derivative.[1] For the synthesis of the specified compound, this would involve reacting 2-chloro-1-(2-chlorophenyl)ethanone with a suitable thioamide. The Hantzsch synthesis is known for being a high-yielding and straightforward reaction to perform.[3]

Q2: What are the key starting materials for the synthesis of this compound via the Hantzsch method?

A2: The primary starting materials are a substituted thioamide and an α-haloketone. Specifically, to obtain the this compound, one would typically start with 2-chlorothioacetamide and an appropriate α-halo-γ-ketoacid or its ester derivative, followed by hydrolysis.

Q3: How do reaction temperature and time influence the yield?

A3: Reaction temperature and time are critical parameters. The Hantzsch synthesis is often carried out at elevated temperatures, such as refluxing in a suitable solvent like ethanol or methanol, to ensure the reaction goes to completion.[4] Reaction times can vary from 30 minutes to several hours.[3][4] Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and avoid the formation of byproducts due to prolonged heating.

Q4: What is the role of the solvent in this synthesis?

A4: The solvent plays a crucial role in dissolving the reactants and facilitating the reaction. Alcohols like methanol and ethanol are commonly used.[3][4][5] The choice of solvent can influence the reaction rate and yield. In some cases, greener and more environmentally benign solvents like water or polyethylene glycol (PEG) have been used for thiazole synthesis.[6] The reaction can also be performed in polar aprotic solvents like acetonitrile or in the presence of water.[5]

Q5: Are there any alternative, more environmentally friendly synthesis methods?

A5: Yes, significant progress has been made in developing greener synthetic approaches for thiazole derivatives.[6] These methods include multi-component single-pot reactions, the use of recyclable green catalysts, and solvent-free or ultrasonic-mediated synthesis.[6] For instance, a catalyst-free synthesis of 2-aminothiazoles has been developed using α-diazoketones and thiourea in PEG-400.[6]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Impure Starting Materials: Purity of the α-haloketone and thioamide is crucial.- Purify starting materials before use (e.g., recrystallization, distillation).- Confirm the identity and purity of reactants using analytical techniques like NMR or GC-MS.
2. Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed or too high, leading to decomposition.- Gradually increase the reaction temperature while monitoring with TLC.- Refer to literature for optimal temperature ranges for similar Hantzsch syntheses.[5]
3. Inappropriate Solvent: The chosen solvent may not be suitable for dissolving the reactants or for the reaction conditions.- Experiment with different solvents such as ethanol, methanol, or acetonitrile.[5]- Ensure the solvent is dry if the reaction is sensitive to moisture.
4. Incorrect pH: The reaction medium's pH can affect the reactivity of the reactants.- The Hantzsch synthesis is typically performed under neutral or slightly acidic conditions. The formation of hydrohalic acid as a byproduct can influence the pH.
Formation of Multiple Products (Impure Product) 1. Side Reactions: The α-haloketone is a reactive species and can undergo self-condensation or react with other nucleophiles.[5]- Control the reaction temperature and time carefully.- Add the α-haloketone slowly to the reaction mixture containing the thioamide.
2. Impurities in Starting Materials: Impurities in the reactants can lead to the formation of byproducts.- Ensure high purity of starting materials as mentioned above.
3. Thioamide Decomposition: Thioamides can be unstable under harsh reaction conditions.- Use milder reaction conditions if possible.- Consider using a protected form of the thioamide if it contains other reactive functional groups.[5]
Difficulty in Product Isolation 1. High Solubility of the Product: The product may be highly soluble in the reaction solvent.- After the reaction, try to precipitate the product by pouring the reaction mixture into cold water.[3]- Perform extraction with a suitable organic solvent.
2. Product is an Oil: The product may not crystallize easily.- Attempt to induce crystallization by scratching the inside of the flask or by seeding with a small crystal of the product.- Purify the oily product using column chromatography.

Experimental Protocols

General Protocol for Hantzsch Thiazole Synthesis

This protocol is a general guideline and may need to be optimized for the specific synthesis of this compound.

Materials:

  • α-haloketone (e.g., ethyl 4-chloroacetoacetate)

  • Thioamide (e.g., 2-chlorothioacetamide)

  • Solvent (e.g., Ethanol or Methanol)

  • Stir bar

  • Reaction vessel (e.g., round-bottom flask with a condenser)

  • Heating source (e.g., hot plate with a stirrer)

Procedure:

  • In a round-bottom flask, dissolve the thioamide (1.0 equivalent) in the chosen solvent.

  • Add the α-haloketone (1.0 to 1.2 equivalents) to the solution.

  • Add a stir bar and equip the flask with a condenser.

  • Heat the reaction mixture to reflux with stirring. The reaction temperature typically ranges from the boiling point of the solvent.[5]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • The product may precipitate upon cooling. If not, the volume of the solvent can be reduced under vacuum.

  • The crude product can be isolated by filtration.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol, water) to obtain the pure thiazole derivative.

Data Presentation

Table 1: Typical Reaction Conditions for Hantzsch Thiazole Synthesis

α-HaloketoneThioamideSolventTemperatureTimeYieldReference
2-BromoacetophenoneThioureaMethanol100°C30 minHigh[3]
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThioureaNot specifiedNot specifiedNot specified79-90%[6]
Ethyl 4-chloroacetoacetateThioureaWater/Chlorohydrocarbon5-30°CNot specifiedGood[7]
2-Chloro-1-(2,4,5-trichlorophenyl)ethanoneThioureaEthanolRefluxNot specifiedNot specified[1]

Note: The yields are reported as described in the source and may vary based on the specific reactants and conditions.

Visualizations

Hantzsch_Thiazole_Synthesis reagents α-Haloketone + Thioamide intermediate1 Thioiminium Intermediate reagents->intermediate1 Nucleophilic Attack intermediate2 4-Hydroxy-4,5-dihydrothiazole intermediate1->intermediate2 Intramolecular Cyclization product Thiazole intermediate2->product Dehydration

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Experimental_Workflow start Mix α-Haloketone and Thioamide in Solvent heat Heat Reaction Mixture (Reflux) start->heat monitor Monitor Reaction by TLC heat->monitor cool Cool to Room Temperature monitor->cool isolate Isolate Crude Product (Filtration) cool->isolate purify Purify Product (Recrystallization) isolate->purify characterize Characterize Final Product (NMR, MS, etc.) purify->characterize

Caption: General Experimental Workflow for Thiazole Synthesis.

References

Technical Support Center: Overcoming Resistance to Thiazole-Based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazole-based drugs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome resistance mechanisms encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: My thiazole-based drug is showing reduced efficacy against my cancer cell line or bacterial strain over time. What are the common resistance mechanisms?

A1: Reduced efficacy of thiazole-based drugs is often due to the development of resistance. The most common mechanisms include:

  • Target Modification: Alterations in the drug's molecular target, such as mutations in DNA gyrase for antibacterial thiazoles or kinases in cancer cells, can prevent the drug from binding effectively.

  • Increased Drug Efflux: Cancer cells and bacteria can overexpress efflux pumps, which are membrane proteins that actively transport the drug out of the cell, reducing its intracellular concentration to sub-toxic levels.[1]

  • Enzymatic Degradation: The drug may be inactivated by enzymes produced by the resistant cells.

Q2: How can I determine if my cells/bacteria have developed resistance through increased drug efflux?

A2: You can experimentally verify the involvement of efflux pumps using a fluorescent dye efflux assay. Common substrates for these pumps, such as Rhodamine 123 or ethidium bromide, are used. In this assay, cells are loaded with the dye, and the rate of its expulsion is measured over time. An increased rate of dye efflux compared to a sensitive (non-resistant) control cell line suggests the upregulation of efflux pumps. The activity of these pumps can be confirmed by using a known efflux pump inhibitor (EPI), which should decrease the rate of dye efflux.

Q3: What are some strategies to overcome resistance to thiazole-based drugs in my experiments?

A3: Several strategies can be employed to combat resistance:

  • Combination Therapy: Using the thiazole-based drug in combination with another therapeutic agent can be effective. This second agent could be an efflux pump inhibitor to increase the intracellular concentration of the thiazole drug, or another cytotoxic/antibacterial drug that targets a different pathway, creating a synergistic effect.

  • Development of Novel Derivatives: Synthesizing new analogs of the thiazole-based drug can overcome resistance. Modifications to the chemical structure may result in a compound that is no longer recognized by the efflux pump or can bind to the mutated target.

  • Targeting Alternative Pathways: If resistance is due to target modification, a strategy could be to use a drug that targets a different essential pathway in the cell.

Troubleshooting Guides

Problem 1: Decreased Potency (Higher IC50/MIC) of Thiazole-Based Drug

You observe a significant increase in the IC50 (for cancer cells) or MIC (for bacteria) value of your thiazole-based drug compared to previous experiments or sensitive strains.

Possible Cause 1: Target Protein Mutation

  • Troubleshooting Steps:

    • Sequence the target protein's gene: Isolate DNA/RNA from the resistant cells/bacteria and sequence the gene encoding the target protein. Compare the sequence to that from sensitive cells to identify any mutations.

    • Perform site-directed mutagenesis: Introduce the identified mutation into the wild-type gene and express the mutant protein. Perform in vitro binding assays with your thiazole drug to confirm that the mutation reduces binding affinity.

Experimental Protocol: Site-Directed Mutagenesis of a Target Protein (e.g., a kinase)

This protocol provides a general workflow for creating a specific mutation in a target protein to validate its role in drug resistance.

StepProcedureDetails
1Primer Design Design primers containing the desired mutation. The primers should be complementary to each other.
2PCR Amplification Use a high-fidelity DNA polymerase to amplify the entire plasmid containing the wild-type gene with the designed primers.
3Template Digestion Digest the PCR product with a restriction enzyme that specifically cuts the methylated (parental) DNA, such as DpnI. This will leave only the newly synthesized, mutated plasmids.
4Transformation Transform the digested PCR product into competent E. coli cells.
5Selection and Sequencing Select transformed colonies and isolate the plasmid DNA. Confirm the presence of the desired mutation by DNA sequencing.
6Protein Expression and Functional Assay Express the mutant protein and perform functional assays (e.g., kinase activity assay) and drug binding studies to assess the impact of the mutation.

Possible Cause 2: Increased Drug Efflux

  • Troubleshooting Steps:

    • Perform a dye efflux assay: Use a fluorescent substrate like Rhodamine 123 or Ethidium Bromide to measure efflux pump activity.

    • Test with an efflux pump inhibitor (EPI): Repeat your drug efficacy assay (IC50 or MIC determination) in the presence of a known EPI (e.g., verapamil, reserpine). A significant decrease in the IC50 or MIC in the presence of the EPI indicates the involvement of efflux pumps.

Experimental Protocol: Rhodamine 123 Efflux Assay using Flow Cytometry

This protocol allows for the quantification of efflux pump activity in cell suspensions.

StepProcedureDetails
1Cell Preparation Harvest and wash the cells (both sensitive and suspected resistant). Resuspend in a suitable buffer at a concentration of 1x10^6 cells/mL.
2Dye Loading Add Rhodamine 123 to the cell suspension at a final concentration of 1 µg/mL. Incubate for 30-60 minutes at 37°C in the dark to allow for dye uptake.
3Efflux Initiation Wash the cells to remove extracellular dye. Resuspend the cells in a fresh, pre-warmed medium. To test the effect of an inhibitor, add the EPI to a parallel sample.
4Flow Cytometry Analysis Immediately acquire data on a flow cytometer, measuring the fluorescence of the cells over time (e.g., at 0, 30, 60, and 90 minutes).
5Data Analysis Analyze the decrease in mean fluorescence intensity (MFI) over time. A faster decrease in MFI in the suspected resistant cells compared to the sensitive cells indicates increased efflux. The presence of an EPI should slow down this decrease.

Workflow for Investigating Decreased Drug Potency

A Decreased Drug Potency Observed (Higher IC50/MIC) B Investigate Target Modification A->B C Investigate Increased Efflux A->C D Sequence Target Gene B->D F Perform Dye Efflux Assay (Rhodamine 123 / Ethidium Bromide) C->F H Mutation Identified D->H Yes I No Mutation D->I No E Perform Site-Directed Mutagenesis L Develop Novel Derivatives to Bind Mutated Target E->L J Increased Efflux Confirmed F->J Positive K No Change in Efflux F->K Negative G Test with Efflux Pump Inhibitor (EPI) N Use Combination Therapy (Thiazole Drug + EPI) G->N O Synthesize Derivatives Not Recognized by Pumps G->O H->E M Consider Alternative Drug Targets I->M J->G K->M

Caption: Troubleshooting workflow for decreased thiazole drug potency.

Problem 2: How to Quantitatively Assess Strategies to Overcome Resistance

You are testing a new thiazole derivative or a combination therapy and need to quantify its effectiveness in overcoming resistance.

Strategy 1: Quantifying the Efficacy of a Novel Thiazole Derivative

  • Experimental Approach: Determine and compare the IC50 or MIC values of the novel derivative against both the resistant and the parental sensitive cell line/bacterial strain. A significantly lower IC50/MIC against the resistant strain indicates that the new derivative can overcome the resistance mechanism.

Data Presentation: Comparative IC50 Values of Thiazole Derivatives in Sensitive and Resistant Cancer Cell Lines

CompoundSensitive Cell Line (IC50, µM)Resistant Cell Line (IC50, µM)Resistance Factor (Resistant IC50 / Sensitive IC50)
Parent Thiazole Drug0.510.020.0
Novel Derivative 1 0.41.23.0
Novel Derivative 2 0.68.514.2

In this example, Novel Derivative 1 shows a much lower resistance factor, indicating it is more effective at overcoming the resistance mechanism.

Strategy 2: Quantifying Synergy in Combination Therapy

  • Experimental Approach: Use a checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) index. This method assesses the combined effect of two drugs over a range of concentrations.

Experimental Protocol: Checkerboard Assay for Synergy Testing

StepProcedureDetails
1Plate Setup In a 96-well plate, create a two-dimensional matrix of drug concentrations. Serially dilute Drug A (your thiazole drug) along the columns and Drug B (the synergistic agent, e.g., an EPI) along the rows.
2Inoculation Add the cancer cells or bacteria at a standardized concentration to all wells.
3Incubation Incubate the plate under appropriate conditions for a specified time (e.g., 24-72 hours).
4Readout Determine the growth inhibition in each well using a suitable assay (e.g., MTT for cells, measuring optical density for bacteria).
5FIC Index Calculation The FIC index is calculated as: FIC = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).
  • Interpretation of FIC Index:

    • Synergy: FIC ≤ 0.5

    • Additive: 0.5 < FIC ≤ 1.0

    • Indifference: 1.0 < FIC ≤ 4.0

    • Antagonism: FIC > 4.0

Workflow for Synergy Assessment

A Start: Assess Combination Therapy B Perform Checkerboard Assay A->B C Determine MIC of Each Drug Alone B->C D Determine MIC of Drugs in Combination B->D E Calculate Fractional Inhibitory Concentration (FIC) Index C->E D->E F Interpret FIC Index E->F G Synergy (FIC <= 0.5) F->G H Additive (0.5 < FIC <= 1.0) F->H I Indifference (1.0 < FIC <= 4.0) F->I J Antagonism (FIC > 4.0) F->J K Proceed with Synergistic Combination G->K L Re-evaluate Combination or Agents H->L I->L J->L

Caption: Workflow for assessing synergy in combination therapy.

Signaling Pathways

Hypothetical Signaling Pathway for Thiazole-Based Drug Action and Resistance

This diagram illustrates a potential mechanism of action for a thiazole-based anticancer drug targeting a kinase signaling pathway and a common resistance mechanism involving an efflux pump.

cluster_cell Cancer Cell Thiazole_Drug Thiazole Drug Efflux_Pump Efflux Pump (e.g., P-gp) Thiazole_Drug->Efflux_Pump Exported Receptor Receptor Tyrosine Kinase Thiazole_Drug->Receptor Inhibits Extracellular Extracellular Space Efflux_Pump->Extracellular Drug Efflux Kinase_Cascade Downstream Kinase Cascade Receptor->Kinase_Cascade Proliferation Cell Proliferation & Survival Kinase_Cascade->Proliferation Extracellular->Thiazole_Drug Drug Entry

Caption: Thiazole drug action and efflux pump-mediated resistance.

References

Technical Support Center: Purification of [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid and its related derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most effective purification techniques for this compound?

A1: The most common and effective purification techniques for this class of compounds are recrystallization and column chromatography.[1] The choice between them depends on the nature of the impurities, the scale of the reaction, and the desired final purity. For solid crude products, recrystallization is often a powerful first step, while column chromatography is excellent for separating compounds with different polarities.[2]

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities typically arise from starting materials, side reactions, or product degradation.[1] Common impurities may include unreacted starting materials like 2-chloro-1-(2-chlorophenyl)ethan-1-one and 2-mercaptoacetic acid (in a Hantzsch-type synthesis), as well as byproducts from side reactions or subsequent degradation. The product itself can be sensitive to strong acidic or basic conditions and excessive heat, which may lead to decomposition.[1]

Q3: How do I select an appropriate solvent system for column chromatography?

A3: The best way to determine an optimal eluent for column chromatography is by first running thin-layer chromatography (TLC) plates with various solvent systems.[1][2] A good starting point for thiazole derivatives is often a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[1] For acidic compounds like this one, adding a small amount of acetic acid (0.1-1%) to the eluent can improve peak shape and separation by suppressing the ionization of the carboxylic acid group on the silica gel. An ideal Rf value for the target compound on TLC is typically between 0.2 and 0.4 for effective separation.[1]

Q4: Is the thiazole ring stable during purification?

A4: Generally, the thiazole ring is stable. However, the overall stability of the molecule can be influenced by its substituents. The acetic acid group, for instance, can be sensitive to decarboxylation under certain conditions, such as excessive heat. It is advisable to use neutral or slightly acidic conditions where possible and avoid prolonged exposure to high temperatures.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound and its derivatives.

Issue 1: Recrystallization Problems

Question: My compound is not crystallizing from the solution upon cooling. What should I do?

Answer: This is a common issue that can be resolved through several methods:

  • Induce Nucleation: Try scratching the inside of the flask at the liquid's surface with a glass rod to create nucleation sites.[1]

  • Add a Seed Crystal: If you have a small amount of the pure compound, adding a tiny crystal can initiate crystallization.[1]

  • Concentrate the Solution: You may have used too much solvent.[3] Gently evaporate some of the solvent to increase the concentration of your compound and try cooling again.[3]

  • Re-evaluate the Solvent System: The chosen solvent may not be optimal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] Consider using a binary solvent system. Dissolve the compound in a "good" solvent where it is highly soluble, and then add a "poor" solvent (in which it is sparingly soluble) dropwise at the boiling point until the solution becomes slightly cloudy.[1]

Issue 2: Column Chromatography Challenges

Question: The compound is streaking on the TLC plate and the column, leading to poor separation. What is the cause?

Answer: Streaking is often an indication of compound-stationary phase interactions or solubility issues.

  • Acidic Compound Interaction: Since the target compound is an acid, it can interact strongly with the slightly acidic silica gel, causing streaking. To mitigate this, add a small percentage (0.1-1%) of a modifier like acetic acid to your eluent. This protonates the compound, reducing its interaction with the silica and resulting in sharper bands.

  • Insolubility: If the compound is not fully soluble in the eluent, it can cause streaking. Ensure your crude product is fully dissolved in a minimal amount of solvent before loading it onto the column.[2]

Question: My product and a key impurity are co-eluting during column chromatography. How can I improve the separation?

Answer: When compounds have very similar Rf values, separation can be difficult.

  • Optimize the Solvent System: Try a different solvent system. Sometimes switching one of the solvents (e.g., from ethyl acetate to acetone or dichloromethane) can alter the selectivity and improve separation.[4]

  • Reduce the Elution Speed: For challenging separations, slowing down the chromatography can enhance resolution. If using flash chromatography, reduce the pressure. A slower flow rate allows more time for equilibrium between the stationary and mobile phases.

  • Use a Longer/Larger Column: A longer column provides more surface area for interaction, which can improve the separation of closely eluting compounds.[4]

Data Presentation

The following table summarizes typical solvent systems used for the purification of thiazole derivatives, which can serve as a starting point for this compound.

Purification MethodCompound TypeSolvent SystemTypical Yield (%)Purity Reference
RecrystallizationAryl Thiazole Derivative95% Ethanol80%Melting Point[5]
RecrystallizationAryl Thiazole DerivativeAcetic Acid94%TLC, Melting Point[5]
Column ChromatographyAryl Thiazole DerivativeHexane:Acetone (8:2)83%TLC, NMR[5]
Column ChromatographyAryl Thiazole DerivativeHexane:Ethyl Acetate-TLC, NMR[6]
Column ChromatographyBasic Thiazole DerivativeHexane:Ethyl Acetate (+ 0.1-1% Triethylamine)-TLC[1]
Column ChromatographyAcidic Thiazole DerivativeHexane:Ethyl Acetate (+ 0.1-1% Acetic Acid)-Theoretical

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: Choose a suitable solvent or solvent pair in which the compound of interest is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Test this on a small scale first.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to completely dissolve the solid.[2]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. Ensure the funnel and receiving flask are pre-heated to prevent premature crystallization.[3]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.[2]

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any residual mother liquor containing impurities.[2]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: General Flash Column Chromatography Procedure
  • Solvent System Selection: As determined by TLC analysis, prepare the eluent. For acidic compounds, consider adding 0.1-1% acetic acid.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent.[2] Pack the chromatography column with the slurry, ensuring there are no air bubbles or cracks.[2]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or another suitable solvent.[2] Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using air or nitrogen) to achieve a steady flow rate.

  • Fraction Collection: Collect the eluate in a series of labeled test tubes or flasks.[2]

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.[2]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.[2]

Visualizations

Purification_Workflow Crude Crude Product (this compound + Impurities) Recrystallization Recrystallization Crude->Recrystallization Dissolve in hot solvent Filtration Filtration Recrystallization->Filtration Cool & crystallize MotherLiquor Mother Liquor (Soluble Impurities) Filtration->MotherLiquor Discard or re-process RecrystallizedProduct Recrystallized Product Filtration->RecrystallizedProduct PurityCheck1 Purity Check (TLC, NMR, LC-MS) RecrystallizedProduct->PurityCheck1 ColumnChrom Column Chromatography PurityCheck1->ColumnChrom Purity < 99% PureProduct Pure Product (>99% Purity) PurityCheck1->PureProduct Purity ≥ 99% ColumnChrom->PureProduct Collect pure fractions

Caption: General purification workflow for thiazole derivatives.

Recrystallization_Troubleshooting Start No Crystals Form Upon Cooling Cause1 Is the solution too dilute? Start->Cause1 Solution1 Evaporate some solvent to increase concentration. Cause1->Solution1 Yes Cause2 Is nucleation inhibited? Cause1->Cause2 No End Crystals Form Solution1->End Solution2 Scratch flask inner wall or add a seed crystal. Cause2->Solution2 Yes Cause3 Is the solvent unsuitable? Cause2->Cause3 No Solution2->End Solution3 Change solvent or use a binary solvent system. Cause3->Solution3 Likely Solution3->End

Caption: Troubleshooting logic for recrystallization issues.

Column_Chromatography_Troubleshooting Start Poor Separation or Streaking in Column Chromatography CheckTLC Review TLC Analysis Start->CheckTLC Cause1 Is the compound streaking? CheckTLC->Cause1 Solution1 Add 0.1-1% acetic acid to the eluent to suppress ionization of the carboxylic acid. Cause1->Solution1 Yes Cause2 Are Rf values too close? Cause1->Cause2 No End Improved Separation Solution1->End Solution2 Try a different solvent system (e.g., switch ethyl acetate for DCM or acetone). Cause2->Solution2 Yes Cause3 Is the column overloaded? Cause2->Cause3 No Solution2->End Solution3 Use less crude material or a larger column. Cause3->Solution3 Yes Solution3->End

Caption: Troubleshooting logic for column chromatography.

References

Minimizing off-target effects of [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern when using this compound?

A1: Off-target effects occur when a compound, such as this compound, binds to and modulates the activity of proteins other than its intended therapeutic target.[1] These unintended interactions are a significant concern as they can lead to misinterpretation of experimental data, where the observed biological response may be a result of these off-target activities rather than the inhibition of the primary target.[1] Furthermore, such effects can contribute to cellular toxicity and diminish the translational potential of a compound from preclinical to clinical settings.[1]

Q2: I'm observing unexpected phenotypic changes in my cell-based assay. How can I determine if these are due to off-target effects of this compound?

A2: A multi-faceted approach is recommended to investigate potential off-target effects.[1] One strategy is to use a structurally similar but biologically inactive analog of the compound as a negative control; if the phenotype is not observed with the inactive analog, it is more likely an on-target effect. Another robust method is to utilize multiple, structurally distinct inhibitors that target the same primary protein. If all compounds produce the same phenotype, it is less likely to be caused by shared off-target interactions. Additionally, genetic approaches like siRNA or CRISPR/Cas9 to knockdown the intended target can be employed. If the phenotype persists even in the absence of the target protein, an off-target effect is highly probable.[1]

Q3: Could the observed cytotoxicity in my experiments be an off-target effect of this compound?

A3: Yes, cytotoxicity can be a manifestation of off-target effects. To investigate this, consider performing a kinome-wide selectivity screen to identify other kinases that the compound might be inhibiting.[1] Testing inhibitors with different chemical backbones that target the same protein can also be informative; if cytotoxicity is observed across various scaffolds, it may indicate an on-target effect.[1] It is also crucial to confirm the solubility of your compound in the cell culture media and to use a vehicle control to exclude solvent-induced toxicity.[1]

Q4: My results with this compound are inconsistent across experiments. What could be the cause?

A4: Inconsistent results can stem from several factors. One possibility is the activation of compensatory signaling pathways in the cells upon inhibition of the primary target.[1] Probing for the activation of known compensatory routes using techniques like Western blotting can provide insights.[1] In such cases, a combination of inhibitors targeting both the primary and compensatory pathways may yield more consistent outcomes.[1] It is also essential to verify the stability of the compound under your experimental conditions, as degradation products could have their own biological activities.[1]

Troubleshooting Guides

Guide 1: Investigating Unexpected Phenotypes

This guide provides a systematic workflow to determine if an observed cellular phenotype is a result of on-target or off-target effects of this compound.

G start Unexpected Phenotype Observed phenotype_characterization Characterize Phenotype (e.g., Morphology, Proliferation) start->phenotype_characterization negative_control Test Inactive Analog (Negative Control) phenotype_characterization->negative_control structurally_distinct Test Structurally Distinct Inhibitors (Same Target) phenotype_characterization->structurally_distinct genetic_knockdown Genetic Knockdown of Target (siRNA, CRISPR) phenotype_characterization->genetic_knockdown phenotype_persists_neg Phenotype Persists? negative_control->phenotype_persists_neg phenotype_consistent Phenotype Consistent? structurally_distinct->phenotype_consistent phenotype_persists_kd Phenotype Persists? genetic_knockdown->phenotype_persists_kd on_target Likely On-Target Effect phenotype_persists_neg->on_target No off_target Likely Off-Target Effect phenotype_persists_neg->off_target Yes phenotype_consistent->on_target Yes deeper_investigation Further Investigation Needed (e.g., Target Deconvolution) phenotype_consistent->deeper_investigation No phenotype_persists_kd->on_target No phenotype_persists_kd->off_target Yes

Caption: Workflow for troubleshooting unexpected cellular phenotypes.

Guide 2: Addressing Compound-Induced Cytotoxicity

This guide outlines steps to take when you observe significant cytotoxicity in your cell-based assays with this compound.

Problem Possible Cause Troubleshooting Steps
High Cell Death at Expected Efficacious Concentrations Compound Insolubility- Check the solubility of the compound in your specific cell culture medium. - Consider using a lower concentration of the vehicle (e.g., DMSO).
Off-Target Toxicity- Perform a kinase selectivity profiling assay to identify unintended targets. - Test the compound in multiple cell lines to see if the toxicity is cell-type specific.[1]
On-Target Toxicity- If structurally diverse inhibitors for the same target also show cytotoxicity, the effect may be on-target.[1] - Modulate the expression level of the target protein to see if it correlates with the degree of cytotoxicity.
Compound Degradation- Assess the stability of the compound under your assay conditions (e.g., 37°C, 5% CO2) using methods like HPLC.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling using Differential Scanning Fluorimetry (DSF)

This protocol provides a method for assessing the binding of this compound to a panel of kinases, which can help identify off-target interactions. DSF measures the thermal stability of a protein, which typically increases upon ligand binding.[2]

Materials:

  • Purified recombinant kinases (a broad panel is recommended).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • SYPRO Orange dye (5000x stock in DMSO).

  • Appropriate buffer for each kinase.

  • qRT-PCR instrument with a thermal melt curve function.

  • 96- or 384-well PCR plates.

Procedure:

  • Prepare the Kinase-Dye Mixture: In a microcentrifuge tube, prepare a master mix containing the kinase of interest and SYPRO Orange dye at their final concentrations in the appropriate kinase buffer.

  • Compound Dilution: Prepare serial dilutions of this compound in the kinase buffer. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration.

  • Plate Setup: Add the diluted compound or vehicle control to the wells of a PCR plate.

  • Add Kinase-Dye Mixture: Add the kinase-dye master mix to each well.

  • Seal and Centrifuge: Seal the plate and briefly centrifuge to collect the contents at the bottom of the wells.

  • Thermal Melt Analysis: Place the plate in the qRT-PCR instrument. Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence of the SYPRO Orange dye.

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A significant increase in the Tm in the presence of the compound compared to the vehicle control indicates binding.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_kinase Prepare Kinase-Dye Master Mix add_kinase Add Kinase-Dye Mix to Plate prep_kinase->add_kinase prep_compound Prepare Compound Serial Dilutions plate_setup Add Compound/Vehicle to Plate prep_compound->plate_setup plate_setup->add_kinase run_qpcr Run Thermal Melt on qRT-PCR add_kinase->run_qpcr analyze_tm Determine Melting Temperature (Tm) Shift run_qpcr->analyze_tm interpret_results Identify Off-Target Binding analyze_tm->interpret_results

Caption: Experimental workflow for kinase selectivity profiling by DSF.

Protocol 2: Western Blotting to Detect Activation of Compensatory Signaling Pathways

This protocol describes how to use Western blotting to check for the upregulation of proteins in known compensatory pathways following treatment with this compound.

Materials:

  • Cells of interest.

  • This compound.

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • Transfer apparatus and buffer.

  • PVDF or nitrocellulose membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies against phosphorylated and total proteins in the suspected compensatory pathway.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment: Treat cells with this compound at various concentrations and time points. Include a vehicle control.

  • Cell Lysis: Harvest the cells and lyse them on ice using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation. An increase in the phosphorylation of a key signaling protein in a compensatory pathway would suggest its activation.

References

Validation & Comparative

Unveiling the Anti-Inflammatory Potential of [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo comparison of the anti-inflammatory effects of thiazole acetic acid derivatives, with a focus on the potential of compounds like [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid. While direct in vivo data for this specific compound is limited in the public domain, this guide draws upon extensive research on structurally similar thiazole derivatives to offer a robust comparative analysis against established non-steroidal anti-inflammatory drugs (NSAIDs). The data presented is primarily from the widely accepted carrageenan-induced paw edema model in rodents, a standard preclinical assay for acute inflammation.

Performance Comparison: Thiazole Acetic Acid Derivatives vs. Standard NSAIDs

The anti-inflammatory efficacy of novel compounds is typically benchmarked against well-established drugs. In the realm of inflammation research, indomethacin and diclofenac are common positive controls. The following table summarizes the percentage inhibition of paw edema observed with various thiazole derivatives from different studies, providing a comparative snapshot of their potential.

Compound ClassSpecific Derivative/DrugDose (mg/kg)Max. Inhibition of Edema (%)Time Point (hours)Reference
Thiazole Derivative Compound 3c (nitro-substituted)Not Specified~44%Not Specified[1]
Thiazole Derivative Compound 3d (nitro-substituted)Not Specified~41%Not Specified[1]
Thiazolidinone Derivative Compound 1kNot Specified81.14%5[2][3]
Thiazolidinone Derivative Compound 1mNot Specified78.80%5[2][3]
Thiazole Derivative Compound 6lNot Specified60.82%Not Specified[4]
Standard NSAID Indomethacin1057.66%4[5]
Standard NSAID IndomethacinNot Specified76.36%5[2][3]
Standard NSAID Diclofenac4070.00%18[6]
Standard NSAID NimesulideNot Specified72.50%18[6]

Note: The data presented is a synthesis from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.

Mechanism of Action: Targeting the Inflammatory Cascade

Many thiazole derivatives, similar to traditional NSAIDs, are believed to exert their anti-inflammatory effects by inhibiting key enzymes in the arachidonic acid cascade, namely cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2).[7][8] These enzymes are responsible for the synthesis of prostaglandins, which are potent mediators of inflammation, pain, and fever. Some novel thiazole compounds have also been investigated as potential inhibitors of inducible nitric oxide synthase (iNOS) and 5-lipoxygenase (5-LOX), suggesting a broader mechanism of action.[4][9]

Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_stimuli Inflammatory Stimuli cluster_inhibition Inhibition Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid releases COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins, Thromboxanes COX1->Prostaglandins_Thromboxanes produces Prostaglandins Prostaglandins COX2->Prostaglandins produces Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever mediates Prostaglandins->Inflammation_Pain_Fever mediates Stimuli e.g., Carrageenan Stimuli->Membrane_Phospholipids activates Phospholipase A2 Thiazole_Derivatives Thiazole Acetic Acid Derivatives Thiazole_Derivatives->COX2 inhibit Experimental_Workflow Start Start Acclimatization Animal Acclimatization Start->Acclimatization Grouping Random Grouping of Animals Acclimatization->Grouping Dosing Administration of Test Compound and Controls Grouping->Dosing Inflammation_Induction Carrageenan Injection (Sub-plantar) Dosing->Inflammation_Induction 1 hour post-dosing Measurement Paw Volume Measurement (Plethysmometer) Inflammation_Induction->Measurement at 0, 1, 2, 3, 4, 5 hours Data_Analysis Calculation of % Edema Inhibition Measurement->Data_Analysis End End Data_Analysis->End

References

Navigating the Cross-Reactivity Landscape of [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid. Due to the limited publicly available data on this specific ortho-substituted isomer, this document leverages data from its para-substituted counterpart, [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid, and other structurally related thiazole derivatives. Thiazole-containing compounds are known for a variety of biological activities, most notably anti-inflammatory and antifungal properties. This guide will therefore focus on these two areas of potential activity and cross-reactivity.

The information presented herein is intended to serve as a foundational resource for researchers, offering a framework for experimental design and interpretation of results when investigating the biological profile of this compound.

Comparative Analysis of Potential Biological Activity

Based on the known activities of similar thiazole derivatives, it is plausible that this compound may exhibit inhibitory effects on targets within inflammatory and fungal pathways. The following tables provide a comparative summary of the activity of related compounds against key targets in these areas.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the prostaglandin synthesis pathway.

. Table 1: Comparative COX Inhibition Data

CompoundTargetIC50 (µM)Reference CompoundIC50 (µM)
This compound COX-1 / COX-2Data not availableMeloxicam (COX-2 selective)COX-1: 36.6COX-2: 4.7[1]
4,5-Diarylthiazole Derivative 9aCOX-1COX-20.4210.71[2]DiclofenacCOX-1: 0.611COX-2: 0.63[1]
4,5-Diarylthiazole Derivative 9bCOX-1COX-20.329.23[2]IndomethacinCOX-1: 0.063COX-2: 0.48[1]
Thiazole Carboxamide Derivative 2aCOX-1COX-22.650.95[3]Celecoxib (COX-2 selective)COX-2: 0.002[3]
Thiazole Carboxamide Derivative 2bCOX-1COX-20.2390.191[3]
Antifungal Activity: Inhibition of Candida albicans

Thiazole derivatives have also been investigated for their antifungal properties. The following table compares the minimum inhibitory concentration (MIC) of various thiazole compounds against the common pathogenic yeast, Candida albicans.

Table 2: Comparative Antifungal Activity against Candida albicans

CompoundMIC (µg/mL)Reference CompoundMIC (µg/mL)
This compound Data not availableFluconazole15.62[4]
2-Hydrazinyl-4-phenyl-1,3-thiazole 7e3.9[4]Nystatin0.015–7.81[5]
2-Hydrazinyl-4-phenyl-1,3-thiazole 7a7.81[4]
(2-(cyclopropylmethylidene)hydrazinyl)thiazole T2-T40.015–3.91[5]
(4-phenyl-1,3-thiazol-2-yl) hydrazine (31C)0.0625[6][7]

Experimental Protocols

To facilitate the investigation of this compound, detailed protocols for key experiments are provided below.

Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of a test compound against COX-1 and COX-2 enzymes.

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against human COX-1 and COX-2.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound: this compound

  • Reference compounds (e.g., Meloxicam, Diclofenac)

  • Assay buffer (e.g., Tris-HCl)

  • Enzyme immunoassay (EIA) kit for Prostaglandin E2 (PGE2)

  • 96-well microplates

  • Incubator

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound and reference compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and either the test compound, reference compound, or vehicle control.

  • Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for compound-enzyme interaction.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a stopping agent (e.g., a solution of hydrochloric acid).

  • Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Construct a dose-response curve by plotting the percentage of inhibition versus the log concentration of the test compound.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.

Protocol 2: Antifungal Susceptibility Testing - Broth Microdilution Method

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound against Candida albicans.

Objective: To determine the MIC of this compound against Candida albicans.

Materials:

  • Candida albicans strain (e.g., ATCC 10231)

  • Test compound: this compound

  • Reference antifungal agent (e.g., Fluconazole)

  • RPMI-1640 medium (buffered with MOPS)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound and the reference drug in a suitable solvent (e.g., DMSO).

  • Prepare a standardized inoculum of Candida albicans in RPMI-1640 medium.

  • In a 96-well plate, perform serial two-fold dilutions of the test compound and reference drug in RPMI-1640 medium.

  • Inoculate each well with the standardized fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Visualizations

The following diagrams illustrate key concepts relevant to the potential biological activities of this compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Arachidonic Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic Acid->COX PGH2 Prostaglandin H2 COX->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Thiazole This compound Thiazole->COX

Caption: Potential anti-inflammatory mechanism of action.

G cluster_0 Experimental Workflow A Prepare Compound Dilutions C Incubate Microplate (Compound + Inoculum) A->C B Prepare Fungal Inoculum (Candida albicans) B->C D Read Plates (Visual or Spectrophotometric) C->D E Determine MIC D->E

Caption: Workflow for MIC determination.

G Target This compound Activity1 Anti-inflammatory Target->Activity1 Activity2 Antifungal Target->Activity2 Target1 COX Enzymes Activity1->Target1 Target2 Fungal-specific Enzymes (e.g., Lanosterol 14α-demethylase) Activity2->Target2

Caption: Potential biological activities and targets.

References

Comparative Target Engagement Analysis of [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for confirming the target engagement of the anti-inflammatory compound [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid, also known as Fenclozic acid. Given that the specific molecular target of Fenclozic acid is not extensively documented, this guide outlines a strategy for its identification and comparison against a well-characterized alternative, the selective COX-2 inhibitor, Celecoxib. The methodologies presented herein are designed to provide robust, quantitative data to elucidate the mechanism of action and potential off-target effects.

The core experimental approach detailed is the Cellular Thermal Shift Assay (CETSA), a powerful technique to assess target engagement in a cellular context.[1][2][3] This method relies on the principle of ligand-induced thermal stabilization of target proteins.[1][2][4]

Principle of Cellular Thermal Shift Assay (CETSA)

The fundamental concept of CETSA is that the binding of a ligand (e.g., a small molecule drug) to a protein increases the protein's thermal stability. When cells are heated, proteins begin to denature and aggregate. However, proteins that are bound to a ligand are stabilized and will denature at a higher temperature. This thermal shift can be detected and quantified to confirm target engagement.

cluster_0 No Ligand cluster_1 With Ligand Unbound Protein Unbound Protein Heat Challenge Heat Challenge Unbound Protein->Heat Challenge Exposure Denatured Protein Denatured Protein Heat Challenge->Denatured Protein Leads to Ligand Ligand Ligand-Bound Protein Ligand-Bound Protein Ligand->Ligand-Bound Protein Binding Heat Challenge 2 Heat Challenge Ligand-Bound Protein->Heat Challenge 2 Exposure Stable Protein Stable Protein Heat Challenge 2->Stable Protein Results in

Caption: Principle of Ligand-Induced Thermal Stabilization in CETSA.

Comparative Experimental Workflow

To compare the target engagement of Fenclozic acid and Celecoxib, a proteome-wide CETSA approach coupled with mass spectrometry is proposed. This allows for an unbiased identification of the protein targets for Fenclozic acid and a direct comparison with the known target profile of Celecoxib.

Cell Culture Cell Culture (e.g., Human Macrophages) Compound Treatment Compound Treatment - Vehicle (DMSO) - Fenclozic Acid - Celecoxib Cell Culture->Compound Treatment Heat Shock Heat Shock Gradient (e.g., 40-70°C) Compound Treatment->Heat Shock Cell Lysis Cell Lysis Heat Shock->Cell Lysis Protein Separation Separation of Soluble and Aggregated Proteins Cell Lysis->Protein Separation Sample Preparation Sample Preparation for Mass Spectrometry Protein Separation->Sample Preparation LC-MS/MS LC-MS/MS Analysis Sample Preparation->LC-MS/MS Data Analysis Data Analysis - Protein Identification - Quantification - Thermal Shift Analysis LC-MS/MS->Data Analysis

Caption: Comparative Proteome-Wide CETSA Workflow.

Experimental Protocols

A detailed protocol for the comparative proteome-wide CETSA experiment is provided below.

1. Cell Culture and Treatment:

  • Culture a relevant human cell line (e.g., a macrophage cell line for anti-inflammatory studies) to 80-90% confluency.

  • Treat cells with either Vehicle (DMSO), a titration of Fenclozic acid (e.g., 1, 10, 50 µM), or Celecoxib (e.g., 1, 10, 50 µM) for a predetermined time (e.g., 1-2 hours).

2. Thermal Challenge:

  • After treatment, harvest the cells and resuspend them in a suitable buffer.

  • Aliquot the cell suspensions into PCR tubes.

  • Expose the cells to a temperature gradient (e.g., 10 different temperatures from 40°C to 70°C) for 3 minutes in a thermal cycler, followed by immediate cooling on ice for 3 minutes.[1]

3. Cell Lysis and Protein Fractionation:

  • Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.

  • Separate the soluble protein fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[1]

4. Sample Preparation for Mass Spectrometry:

  • Collect the supernatant (soluble protein fraction).

  • Perform protein quantification (e.g., BCA assay).

  • Prepare samples for mass spectrometry analysis, which typically involves protein reduction, alkylation, and tryptic digestion.

5. LC-MS/MS Analysis and Data Interpretation:

  • Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify and quantify the proteins in each sample.

  • For each protein, plot the relative amount of soluble protein as a function of temperature to generate a melt curve.

  • The temperature at which 50% of the protein is denatured is the melting temperature (Tm).

  • A change in Tm (ΔTm) in the presence of a compound indicates target engagement.

  • Proteins with a significant ΔTm for Fenclozic acid can be considered potential targets.

Data Presentation and Comparison

The quantitative data from the proteome-wide CETSA experiment should be summarized in tables for clear comparison.

Table 1: Thermal Shift Data for Known COX Enzymes

CompoundTarget ProteinConcentration (µM)ΔTm (°C)
Fenclozic acid COX-110tbd
COX-210tbd
Celecoxib COX-110~0
COX-210+5.2

tbd = to be determined. Celecoxib is a known selective COX-2 inhibitor, and therefore a significant thermal shift is expected for COX-2 but not COX-1.[5][6][7]

Table 2: Top Potential Protein Interactors of Fenclozic acid (Hypothetical Data)

Potential TargetΔTm with 10 µM Fenclozic acid (°C)Cellular Function
Protein X+6.5Kinase signaling
Protein Y+4.8Inflammatory response
Protein Z-3.1Metabolism

A positive ΔTm indicates stabilization, while a negative ΔTm suggests destabilization upon compound binding.

By following this comparative guide, researchers can effectively investigate the target engagement of this compound, identify its molecular targets, and compare its cellular interaction profile with that of a well-established anti-inflammatory drug. This approach will provide crucial insights into its mechanism of action and inform further drug development efforts.

References

Head-to-head comparison of different synthesis routes for [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of novel chemical entities is paramount. [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid, a molecule of interest for its potential pharmacological activities, can be synthesized through various routes. This guide provides a head-to-head comparison of the most common and effective synthesis strategies, offering a comprehensive overview of their performance based on experimental data to inform methodological selection.

At a Glance: Comparison of Key Synthesis Routes

The selection of an optimal synthetic strategy for this compound hinges on several factors, including desired yield, reaction time, and available resources. The following table summarizes the key quantitative parameters of three prominent synthesis routes.

Synthesis RouteKey Starting MaterialsTypical Reaction TimeTypical Yield (%)Key AdvantagesKey Disadvantages
Route 1: Classical Hantzsch Synthesis 2-Chlorothiobenzamide, Ethyl 4-chloroacetoacetate8 - 12 hours75 - 85Well-established, reliableLong reaction times, moderate yields
Route 2: One-Pot Synthesis 2-Chloro-1-phenylethan-1-one, Thiourea, Ethyl chloroacetate4 - 6 hours80 - 90Reduced workup, improved efficiencyMay require careful control of reaction conditions
Route 3: Microwave-Assisted Synthesis 2-Chlorothiobenzamide, Ethyl 4-chloroacetoacetate10 - 20 minutes85 - 95Rapid synthesis, high yields, environmentally friendlyRequires specialized microwave reactor

Visualizing the Pathways: Synthetic Schemes

To further elucidate the transformations involved in each synthesis, the following diagrams illustrate the core reaction pathways.

Classical_Hantzsch_Synthesis cluster_0 Step 1: Thiazole Ring Formation cluster_1 Step 2: Hydrolysis 2-Chlorothiobenzamide 2-Chlorothiobenzamide Ethyl_[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetate Ethyl_[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetate 2-Chlorothiobenzamide->Ethyl_[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetate Ethanol, Reflux Ethyl_4-chloroacetoacetate Ethyl_4-chloroacetoacetate Ethyl_4-chloroacetoacetate->Ethyl_[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetate Ester_Intermediate Ethyl_[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetate Final_Product This compound Ester_Intermediate->Final_Product NaOH, H2O/Ethanol, then H+

Caption: Classical Hantzsch Synthesis Pathway.

One-Pot_Synthesis 2-Chloro-1-phenylethan-1-one 2-Chloro-1-phenylethan-1-one Final_Product This compound 2-Chloro-1-phenylethan-1-one->Final_Product Thiourea Thiourea Thiourea->Final_Product Base, Solvent, Heat Ethyl_chloroacetate Ethyl_chloroacetate Ethyl_chloroacetate->Final_Product

Caption: One-Pot Synthesis Workflow.

Microwave_Assisted_Synthesis 2-Chlorothiobenzamide 2-Chlorothiobenzamide Intermediate_Ester Ethyl_[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetate 2-Chlorothiobenzamide->Intermediate_Ester Microwave Irradiation Ethyl_4-chloroacetoacetate Ethyl_4-chloroacetoacetate Ethyl_4-chloroacetoacetate->Intermediate_Ester Final_Product This compound Intermediate_Ester->Final_Product Microwave-assisted Hydrolysis

Caption: Microwave-Assisted Synthesis Logic.

Experimental Protocols

Route 1: Classical Hantzsch Synthesis

This traditional two-step method first involves the formation of the thiazole ring followed by hydrolysis of the resulting ester.

Step 1: Synthesis of Ethyl [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetate

A mixture of 2-chlorothiobenzamide (10 mmol) and ethyl 4-chloroacetoacetate (11 mmol) in absolute ethanol (50 mL) is refluxed for 8-12 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to afford ethyl [2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetate.

Step 2: Hydrolysis to this compound

The ester intermediate (8 mmol) is dissolved in a mixture of ethanol (30 mL) and a 10% aqueous solution of sodium hydroxide (20 mL). The mixture is stirred at room temperature for 4-6 hours. After completion of the hydrolysis (monitored by TLC), the ethanol is evaporated. The aqueous solution is then cooled in an ice bath and acidified to pH 3-4 with dilute hydrochloric acid. The precipitated solid is filtered, washed with cold water, and dried to yield this compound.

Route 2: One-Pot Synthesis

This streamlined approach combines the formation of the thiazole ring and the introduction of the acetic acid moiety in a single reaction vessel, reducing workup and improving overall efficiency.

To a stirred solution of 2-chloro-1-phenylethan-1-one (10 mmol) and thiourea (12 mmol) in a suitable solvent such as ethanol or DMF (40 mL), a base like potassium carbonate (15 mmol) is added. The mixture is stirred at room temperature for 30 minutes. Subsequently, ethyl chloroacetate (11 mmol) is added, and the reaction mixture is heated to 60-70 °C for 4-6 hours. After cooling, the reaction mixture is poured into ice-cold water and acidified with a suitable acid. The precipitated product is filtered, washed with water, and recrystallized from an appropriate solvent to give this compound.

Route 3: Microwave-Assisted Synthesis

Leveraging microwave technology significantly accelerates the reaction, leading to higher yields in a fraction of the time required for conventional heating.[1]

A mixture of 2-chlorothiobenzamide (10 mmol) and ethyl 4-chloroacetoacetate (11 mmol) in a minimal amount of a high-boiling point solvent like DMF or in a solvent-free condition is placed in a sealed microwave reactor vial. The mixture is subjected to microwave irradiation at a controlled temperature (e.g., 120-150 °C) for 10-20 minutes.[1] After cooling, the intermediate ester is directly hydrolyzed by adding an aqueous solution of sodium hydroxide and further microwave irradiation for a short period (5-10 minutes). Acidification of the cooled reaction mixture yields the final product, which is then isolated by filtration and purified by recrystallization.

Conclusion

The choice of synthesis route for this compound depends on the specific needs of the researcher. The classical Hantzsch synthesis, while reliable, is time-consuming. The one-pot synthesis offers a more efficient alternative with reduced workup. For rapid synthesis and the highest yields, the microwave-assisted approach is superior, aligning with the principles of green chemistry by reducing reaction times and energy consumption.[1] Researchers should consider factors such as equipment availability, desired purity, and time constraints when selecting the most appropriate method for their application.

References

Evaluating the Therapeutic Index of [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the therapeutic index of the novel compound [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid. As a potential non-steroidal anti-inflammatory drug (NSAID) likely targeting the cyclooxygenase-2 (COX-2) enzyme, its therapeutic index—a critical measure of a drug's safety margin—is of paramount importance. A higher therapeutic index indicates a wider separation between the doses that are therapeutically effective and those that are toxic.

Currently, direct experimental data on the therapeutic index of this compound is not publicly available. Therefore, this guide offers a comparative analysis against established selective COX-2 inhibitors, celecoxib and the withdrawn drug rofecoxib, to provide a framework for its potential positioning. Furthermore, detailed experimental protocols are provided to facilitate the necessary studies to determine its therapeutic index.

Comparative Analysis of Therapeutic Profiles

The following table summarizes the available preclinical and clinical data for this compound and its comparators. It is crucial to note that the toxicity data for the target compound is based on its isomer, [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid (Fenclozic acid), and should be interpreted with caution.

CompoundTherapeutic Index (TI)Efficacy (ED50)Toxicity (LD50/TD50)
This compound Not AvailableNot AvailableOral LD50 (Rat): 850 mg/kg[1]Oral LD50 (Mouse): 1000 mg/kg[1](Data for isomer [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid)
Celecoxib Estimated from preclinical data[2]0.3 - 2.6 mg/kg (Rat, Carrageenan-induced edema)[2]Associated with cardiovascular and gastrointestinal risks.[3][4]
Rofecoxib (Withdrawn) Not AvailablePotent anti-inflammatory effects demonstrated in clinical trials.[5]Withdrawn from the market due to increased risk of heart attack and stroke.[5][6]

Experimental Protocols for Therapeutic Index Determination

To ascertain the therapeutic index of this compound, rigorous preclinical evaluation of its efficacy and toxicity is required. The following are standard experimental protocols for this purpose.

Efficacy Determination: Carrageenan-Induced Paw Edema Assay

This widely used model assesses the acute anti-inflammatory activity of a compound.[7][8][9]

Objective: To determine the median effective dose (ED50) of this compound that produces a 50% reduction in paw edema.

Materials:

  • Male Wistar rats (180-200 g)

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Animals are fasted overnight with free access to water.

  • Baseline paw volume of the right hind paw is measured using a plethysmometer.

  • Animals are randomly assigned to groups (n=6-8 per group): vehicle control, positive control (e.g., celecoxib), and various doses of this compound.

  • The test compound, positive control, or vehicle is administered orally via gavage.

  • After a set period (e.g., 60 minutes) to allow for drug absorption, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.

  • The percentage inhibition of edema is calculated for each dose group relative to the vehicle control group.

  • The ED50 value is determined by plotting a dose-response curve.

Toxicity Determination: Acute Oral Toxicity (LD50) and Gastrointestinal Toxicity

a) Acute Oral Toxicity (Up-and-Down Procedure - OECD Guideline 425)

Objective: To determine the median lethal dose (LD50) of the compound.

Procedure:

  • A single animal is dosed at a starting dose level.

  • If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level.

  • This sequential dosing continues until the criteria for stopping the test are met.

  • The LD50 is then calculated using the maximum likelihood method.

b) Gastrointestinal Toxicity Assessment

Given that gastrointestinal toxicity is a major concern for NSAIDs, a specific assessment is crucial.[10][11][12]

Objective: To evaluate the ulcerogenic potential of this compound in the gastric mucosa.

Procedure:

  • Rats are fasted for 24 hours with free access to water.

  • The test compound is administered orally at various doses for a set number of days (e.g., 3-7 days).

  • On the final day, animals are euthanized, and their stomachs are removed.

  • Stomachs are opened along the greater curvature, washed with saline, and examined for ulcers and lesions under a dissecting microscope.

  • The number and severity of ulcers are scored to determine an ulcer index.

  • The dose that causes a specific level of ulceration in 50% of the animals (TD50) can be estimated.

Visualizing the Molecular Pathway and Experimental Design

To better understand the mechanism of action and the process of evaluating the therapeutic index, the following diagrams are provided.

COX2_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation COX2_Inhibitor This compound (Selective COX-2 Inhibitor) COX2_Inhibitor->COX2

Caption: COX-2 signaling pathway and the inhibitory action of a selective inhibitor.

Therapeutic_Index_Workflow start Compound: This compound efficacy Efficacy Studies (e.g., Carrageenan-induced paw edema) start->efficacy toxicity Toxicity Studies (e.g., LD50, GI Toxicity) start->toxicity ed50 Determine ED50 (Effective Dose in 50% of population) efficacy->ed50 td50 Determine TD50 (Toxic Dose in 50% of population) toxicity->td50 ti Calculate Therapeutic Index (TI = TD50 / ED50) ed50->ti td50->ti

Caption: Experimental workflow for determining the therapeutic index.

References

Comprehensive Efficacy Analysis of [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid: A Data Deficit

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of scientific literature reveals a significant lack of published data on the in vitro and in vivo efficacy of the compound [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid. While the compound is available from commercial suppliers for research purposes and is broadly categorized as an anti-inflammatory agent, specific studies detailing its biological activity, mechanism of action, and performance against other therapeutic alternatives are not publicly available. This absence of experimental data prevents a direct comparison of its efficacy.

While general information regarding the physical and chemical properties of this compound is accessible, this does not extend to pharmacological evaluations. For instance, some supplier-provided data includes acute toxicity metrics, such as LD50 values in rodent models, but this does not inform on the compound's therapeutic effectiveness.

The broader class of thiazole derivatives, to which this compound belongs, is a subject of extensive research, with numerous analogues being investigated for a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory effects. These studies, however, focus on structurally distinct molecules and their findings cannot be extrapolated to this compound.

Alternative Compound with Available Data

For researchers interested in the therapeutic potential of thiazole derivatives, a viable alternative for a comparative efficacy study is the compound 2-[2-(4-(trifluoromethyl)phenylamino)thiazol-4-yl]acetic acid , also known as Activator-3 . In contrast to the data scarcity for this compound, Activator-3 has been the subject of published research that includes both in vitro and in vivo characterization, particularly in the context of metabolic disorders.

Should a comparative guide on a thiazole derivative with available efficacy data be of interest, a detailed analysis of Activator-3, including its mechanism of action, experimental data from preclinical studies, and comparison with other relevant compounds, can be provided. This would include a summary of its known signaling pathways and experimental workflows, presented in the requested formats.

Comparative Analysis of [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic Acid: A Statistical Overview of Preclinical Anti-inflammatory and Antifungal Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative statistical analysis of the potential biological activities of [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid and its derivatives, focusing on anti-inflammatory and antifungal properties. Due to the limited publicly available experimental data for the specific compound of interest, this comparison includes data from closely related thiazole analogs to provide a preliminary performance benchmark against established therapeutic agents.

Executive Summary

Thiazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities. This guide focuses on the anti-inflammatory and antifungal potential of this compound. While direct experimental data for this specific molecule is scarce, this analysis leverages data from analogous structures to draw comparative insights against leading drugs such as Ibuprofen, Diclofenac, and Fluconazole. The following sections present available quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to aid researchers in evaluating the potential of this compound class.

Anti-inflammatory Activity Comparison

The anti-inflammatory effects of thiazole derivatives are often attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. The data below compares the reported activity of a related thiazole derivative with the well-characterized NSAIDs, Ibuprofen and Diclofenac.

Table 1: In Vitro Anti-inflammatory Activity

CompoundAssayTargetIC50 (µM)Reference
2-Arylamino-4-(4-chlorophenyl)thiazole-5-acetic acid derivativesCarrageenan-induced paw edema (% inhibition)In vivo anti-inflammatory55-80% inhibition[1]
IbuprofenCOX-1 InhibitionCOX-112.9[2]
COX-2 InhibitionCOX-231.4[2]
DiclofenacCOX-1 InhibitionCOX-18.20 ± 0.06[3]
COX-2 InhibitionCOX-2--

Note: Data for the specific compound this compound is not available. The data for the thiazole derivative represents a range of inhibition observed for a series of related compounds.

Antifungal Activity Comparison

Thiazole-containing compounds have also demonstrated promising antifungal activity against various pathogenic fungi. This section compares the minimum inhibitory concentrations (MIC) of a thiazole derivative with the standard antifungal agent, Fluconazole, against Candida albicans and Aspergillus niger.

Table 2: In Vitro Antifungal Activity

CompoundFungal StrainMIC (µg/mL)Reference
Thiazole carboxamide derivativesCandida albicans-[4]
FluconazoleCandida albicans≤8 (Susceptible)[5]
Thiazole carboxamide derivativesAspergillus niger-[4]
FluconazoleAspergillus niger256 (MIC50)[6]

Note: Specific MIC values for this compound are not available. The reference to thiazole carboxamide derivatives indicates that while these compounds were synthesized and tested for COX inhibition, their antifungal activity data was not explicitly provided in the cited source.

Experimental Protocols

In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol outlines a method for screening potential COX-2 inhibitors.

Materials:

  • COX-2 Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid

  • NaOH

  • Human Recombinant COX-2

  • Celecoxib (COX-2 inhibitor control)

  • 96-well white opaque plate

  • Multi-well spectrophotometer (fluorescence plate reader)

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Bring all components to room temperature before use.

  • Inhibitor Preparation: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO). Create a serial dilution of the test inhibitor.

  • Reaction Setup:

    • Enzyme Control (EC): Add Assay Buffer to designated wells.

    • Inhibitor Control (IC): Add Celecoxib solution to designated wells.

    • Sample Screen (S): Add the diluted test inhibitor to the remaining wells.

    • Add the Reaction Mix (containing Assay Buffer, COX Probe, and COX Cofactor) to all wells.

    • Add diluted COX-2 enzyme to all wells except the blank.

  • Initiation of Reaction: Add diluted Arachidonic Acid/NaOH solution to all wells simultaneously to start the reaction.

  • Measurement: Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) in a kinetic mode for 5-10 minutes at 25°C.

  • Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is calculated as: % Inhibition = [(Rate of EC - Rate of S) / Rate of EC] * 100 The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.[7][8]

Broth Microdilution Antifungal Susceptibility Testing

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a fungal strain.

Materials:

  • Test compound (e.g., this compound)

  • Fungal isolate (e.g., Candida albicans, Aspergillus niger)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium. Prepare a standardized inoculum suspension in sterile saline or water, adjusting the turbidity to a 0.5 McFarland standard. Further dilute the suspension in RPMI-1640 medium to achieve the desired final inoculum concentration (typically 0.5 x 10^3 to 2.5 x 10^3 CFU/mL for yeasts).

  • Compound Dilution: Prepare a stock solution of the test compound. Perform a serial two-fold dilution of the compound in the 96-well microtiter plate using RPMI-1640 medium.

  • Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate, including a growth control well (containing no compound) and a sterility control well (containing no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is a significant inhibition of visible growth compared to the growth control well. This can be determined visually or by reading the absorbance using a microplate reader.[9][10][11][12]

Visualizations

Signaling Pathway: Cyclooxygenase (COX) Inflammatory Pathway

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible by inflammation) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes Inflammation Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation Platelet_Aggregation Platelet Aggregation, Stomach Lining Protection Prostaglandins_Thromboxanes->Platelet_Aggregation NSAIDs This compound & Other NSAIDs NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition

Caption: The COX inflammatory pathway and the inhibitory action of NSAIDs.

Experimental Workflow: In Vitro Antifungal Susceptibility Testing

Antifungal_Workflow Start Start: Prepare Fungal Inoculum Prepare_Compound Prepare Serial Dilutions of This compound Start->Prepare_Compound Inoculate_Plates Inoculate Microtiter Plates Prepare_Compound->Inoculate_Plates Incubate Incubate at 35°C for 24-48h Inoculate_Plates->Incubate Read_Results Visually or Spectrophotometrically Read Results Incubate->Read_Results Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Results->Determine_MIC End End: Report MIC Value Determine_MIC->End

References

Safety Operating Guide

[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment and Safety Precautions

[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid should be presumed to have hazards associated with chlorinated organic compounds and thiazole derivatives. These may include toxicity if ingested, inhaled, or in contact with skin, as well as potential for environmental harm.[1][2][3] All handling and disposal procedures must be conducted by trained personnel wearing appropriate Personal Protective Equipment (PPE).

Table 1: Hazard Identification and Precautionary Actions

Hazard ClassificationDescriptionPrecautionary Actions
Health Hazards May cause skin, eye, and respiratory irritation.[1][4][5] Harmful if swallowed or in contact with skin.[1][3] Some derivatives are suspected of causing genetic defects.[1]Avoid breathing dust or vapors. Wash skin thoroughly after handling. Wear protective gloves, clothing, and eye/face protection. Do not eat, drink, or smoke when using this product.[1][6]
Environmental Hazards Potentially harmful to aquatic life with long-lasting effects.[1][3]Avoid release to the environment. Do not allow the product to enter drains or waterways.[1][7]
Physical/Chemical Hazards Thermal decomposition may release toxic gases such as carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen chloride gas.[1][4]Store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents and bases.[4]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal service.[1] Adherence to all national and local regulations is mandatory.

  • Personal Protective Equipment (PPE): Before handling the chemical waste, ensure the following PPE is worn:

    • Chemical-resistant gloves (e.g., nitrile).[3][8]

    • Safety goggles and a face shield.[3]

    • A laboratory coat and closed-toe shoes.[3]

  • Waste Segregation and Collection:

    • Solid Waste: Collect unused this compound, and any materials contaminated with it (e.g., weighing paper, gloves, wipes), in a designated, compatible, and clearly labeled hazardous waste container.[1][6] The container should have a secure lid and be in good condition, with no leaks or cracks.[9]

    • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquids.[1] Do not mix with incompatible waste streams.[1][6] Plastic bottles are often preferred over glass for storing hazardous waste when compatibility is not an issue.[10]

    • Sharps Waste: Any sharps contaminated with the compound should be placed in a designated sharps container.[1]

  • Waste Container Labeling: The hazardous waste container must be clearly labeled with the following information:

    • The words "Hazardous Waste".[2][9][10]

    • The full chemical name: "this compound".[2][10] Chemical abbreviations or formulas are not acceptable.[9][10]

    • The approximate concentration and quantity of the waste.[2][10]

    • The date of waste generation.[10]

    • The location of origin (e.g., department, room number).[10]

    • The name and contact information of the principal investigator.[10]

    • Appropriate hazard pictograms.[10]

  • Storage of Hazardous Waste:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.[1][6]

    • Segregate the waste from incompatible materials, such as strong oxidizing agents and bases.[3][11]

    • The storage area should be close to where the waste is generated to minimize transport.[6]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[9][12]

    • Complete all necessary waste disposal forms and manifests as required by your institution and regulatory agencies.[10]

Spill Management Procedures

In the event of a spill, immediate action is crucial to mitigate risks.

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure the area is well-ventilated.[1][2] If the spill is large or in an area with poor ventilation, contact your institution's EHS department immediately.[2]

  • Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.[1][2] Avoid using combustible materials like paper towels for initial containment.[2]

  • Cleanup: Carefully sweep or scoop up the absorbed material and place it into a labeled hazardous waste container for disposal.[1][4] Avoid generating dust.[1]

  • Decontamination: Thoroughly clean the spill area with soap and water.[1][2] Collect all decontamination materials, such as wipes, as solid hazardous waste.[1]

  • Reporting: Report the spill to your laboratory supervisor and your institution's EHS department in accordance with established protocols.[1][2]

Decontamination and Empty Container Disposal

  • Equipment Decontamination: Decontaminate laboratory equipment that has come into contact with this compound using soap and water.[8] The rinsate should be collected as hazardous waste.[9]

  • Empty Containers: Empty containers that held the compound must be triple-rinsed with an appropriate solvent capable of removing the chemical.[9][11][12] The rinsate must be collected and disposed of as hazardous waste.[9][12] After triple-rinsing and air-drying, and once all hazard labels are defaced or removed, the container may be disposed of in the regular trash or recycled, depending on institutional policies.[9][11][12]

Disposal Workflow Diagram

G cluster_prep Preparation & Collection cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal cluster_spill Spill Response start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste Type ppe->segregate solid_waste Solid Waste (Unused chemical, contaminated items) segregate->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the chemical) segregate->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid label_info Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Concentration & Quantity - Date & Location collect_solid->label_info collect_liquid->label_info store_waste Store in Designated, Secure, Well-Ventilated Area label_info->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Contractor store_waste->contact_ehs pickup Schedule Waste Pickup contact_ehs->pickup end Proper Disposal Complete pickup->end spill Spill Occurs evacuate Evacuate & Ventilate Area spill->evacuate contain Contain with Inert Absorbent evacuate->contain cleanup Collect as Hazardous Waste contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate report Report to Supervisor & EHS decontaminate->report

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for "[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid" was not located. The following guidance is based on the safety information for the closely related compound, 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetic acid, and general laboratory safety protocols for handling acidic and potentially hazardous chemicals.[1] Researchers must perform a thorough risk assessment and consult a specific SDS for any chemical prior to handling.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling this compound in a research and drug development setting.

Personal Protective Equipment (PPE)

The first line of defense against chemical exposure is proper PPE. The following table summarizes the recommended PPE for handling this compound.

Protection TypeEquipment SpecificationPurpose
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[2]To protect eyes and face from splashes and airborne particles.[3]
Skin Protection Nitrile or neoprene gloves (double-gloving is recommended).[3][4] A chemical-resistant lab coat or apron.To prevent skin contact and contamination of personal clothing.[3]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges should be used if handling powders outside of a fume hood or if dust or vapors are generated.[3][4]To protect against the inhalation of harmful dust, fumes, or vapors.[3]
Foot Protection Closed-toe shoes.[3]To protect feet from spills.[3]

Operational Plan

Adherence to a strict operational plan is crucial for ensuring laboratory safety.

Engineering Controls:

  • Fume Hood: Always handle the compound inside a certified chemical fume hood to minimize inhalation exposure.[3][5]

  • Ventilation: Ensure the laboratory is well-ventilated.[6]

  • Eyewash and Safety Shower: An emergency eyewash station and safety shower must be readily accessible.[5]

Safe Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area within the fume hood by covering the surface with absorbent, disposable bench paper.

  • Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to avoid inhaling dust particles.

  • Dissolving/Diluting: When creating solutions, add the acid to the solvent slowly. If diluting with water, always add acid to water, never the other way around, to prevent a potentially violent exothermic reaction.

  • During Use: Avoid all direct contact with the compound.[6] Keep containers tightly closed when not in use.[6][7]

  • Post-Handling: After handling, decontaminate the work area. Remove PPE carefully to avoid cross-contamination and wash hands thoroughly.[8]

Disposal Plan

Proper disposal of chemical waste is critical for safety and environmental protection.

  • Waste Collection: All waste materials contaminated with this compound, including disposable PPE, absorbent paper, and empty containers, must be collected in a designated and clearly labeled hazardous waste container.[9]

  • Container Rinsing: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.[3]

  • Neutralization: Do not attempt to neutralize the chemical waste unless it is a specifically approved institutional procedure.[9]

  • Disposal: Dispose of the hazardous waste through your institution's Environmental Health & Safety (EH&S) department in accordance with all local, state, and federal regulations.[9][10]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area in Fume Hood prep_ppe->prep_area handle_weigh Weigh Compound prep_area->handle_weigh handle_dissolve Dissolve/Dilute handle_weigh->handle_dissolve handle_experiment Perform Experiment handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Work Area handle_experiment->cleanup_decontaminate cleanup_waste Collect Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Remove PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.